gamma-ENDORPHIN
描述
属性
CAS 编号 |
61512-77-4 |
|---|---|
分子式 |
C83H131N19O27S |
分子量 |
1859.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C83H131N19O27S/c1-41(2)33-55(75(120)98-65(43(5)6)79(124)100-67(45(8)106)80(125)95-57(83(128)129)34-42(3)4)94-78(123)60-20-16-31-102(60)82(127)68(46(9)107)101-72(117)52(25-27-61(86)109)91-76(121)58(39-103)96-70(115)51(19-14-15-30-84)90-71(116)53(26-28-64(112)113)92-77(122)59(40-104)97-81(126)66(44(7)105)99-73(118)54(29-32-130-10)93-74(119)56(36-47-17-12-11-13-18-47)89-63(111)38-87-62(110)37-88-69(114)50(85)35-48-21-23-49(108)24-22-48/h11-13,17-18,21-24,41-46,50-60,65-68,103-108H,14-16,19-20,25-40,84-85H2,1-10H3,(H2,86,109)(H,87,110)(H,88,114)(H,89,111)(H,90,116)(H,91,121)(H,92,122)(H,93,119)(H,94,123)(H,95,125)(H,96,115)(H,97,126)(H,98,120)(H,99,118)(H,100,124)(H,101,117)(H,112,113)(H,128,129)/t44-,45-,46-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,65+,66+,67+,68+/m1/s1 |
InChI 键 |
GASYAMBJHBRTOE-WHDBNHDESA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
序列 |
YGGFMTSEKSQTPLVTL |
同义词 |
eta-Endorphin (1-17) Endorphin, gamma gamma Endorphin gamma-Endorphin |
产品来源 |
United States |
Foundational & Exploratory
The Enzymatic Cascade from Pro-opiomelanocortin to Gamma-Endorphin: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Pathway, Experimental Methodologies, and Regulatory Mechanisms
This technical guide provides a comprehensive overview of the proteolytic processing of pro-opiomelanocortin (POMC) to yield gamma-endorphin (γ-endorphin), a crucial endogenous opioid peptide. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic cascade, presents quantitative data, outlines experimental protocols, and visualizes the key regulatory signaling pathways.
Introduction to POMC Processing
Pro-opiomelanocortin is a remarkable precursor protein that gives rise to a diverse array of biologically active peptides through tissue-specific post-translational processing.[1][2][3][4] These peptides play critical roles in a wide range of physiological functions, including stress response, pain modulation, energy homeostasis, and pigmentation.[4][5] The differential expression of a series of prohormone convertases and other processing enzymes in various tissues dictates the final peptide products generated from the single POMC prohormone.[4][5] This guide focuses specifically on the pathway leading to the formation of γ-endorphin.
The Proteolytic Pathway to this compound
The biosynthesis of γ-endorphin from POMC is a multi-step enzymatic process that occurs primarily within the secretory granules of specific neuronal and endocrine cells, most notably in the pituitary gland and the hypothalamus.[1][6] The pathway involves a series of sequential cleavages by prohormone convertases and other enzymes.
Initial Cleavage of POMC by PC1/3
The journey begins with the initial endoproteolytic cleavage of the POMC precursor. This crucial first step is primarily mediated by Prohormone Convertase 1/3 (PC1/3) , also known as PC1.[5][6] PC1/3 recognizes and cleaves at pairs of basic amino acid residues within the POMC sequence.[1] In the anterior pituitary, PC1/3 cleaves POMC to generate adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH) .[5]
Generation of β-Endorphin from β-Lipotropin by PC2
The intermediate peptide, β-lipotropin, serves as the direct precursor to the endorphins. The subsequent cleavage of β-LPH to yield β-endorphin is catalyzed by Prohormone Convertase 2 (PC2) .[5][7] This cleavage also occurs at a pair of basic amino acids.
Final Processing to this compound
This compound is a 17-amino acid peptide that corresponds to the N-terminal sequence of β-endorphin.[8] Its formation from β-endorphin involves a final endoproteolytic cleavage. This cleavage is thought to be mediated by specific endopeptidases within the secretory granules. The precise identity of the enzyme(s) responsible for this final step is still under investigation, though studies suggest the involvement of brain-specific enzymes.[1]
Quantitative Data on POMC Processing
The efficiency of POMC processing and the relative abundance of its derived peptides can vary significantly between tissues and under different physiological conditions. Quantitative analysis of these peptides is crucial for understanding their biological roles.
| Tissue | Peptide | Relative Abundance/Concentration | Reference |
| Rat Pituitary | |||
| β-Endorphin | Predominant opioid peptide in the anterior pituitary.[9] | [9] | |
| γ-Endorphin | Present in both anterior and intermediate lobes.[10] | [10] | |
| Rat Brain | |||
| Hypothalamus | γ-Endorphin to β-Endorphin Molar Ratio | Approximates the ratio found in the pituitary.[11] | [11] |
| Ventromedial Nucleus & Nucleus Accumbens | γ-Endorphin to β-Endorphin Molar Ratio | Higher proportion of γ-endorphin compared to β-endorphin.[11] | [11] |
| Human Cerebrospinal Fluid (CSF) | |||
| β-Endorphin | Mean: 1.8 ± 0.9 pmol/L.[12] | [12] | |
| Total Endorphins (Met-Enkephalin equivalents) | Control: 4.36 ± 0.7 pmol/ml; Chronic Pain: 1.39 ± 0.2 pmol/ml.[2] | [2] | |
| Human Hypothalamus (in vitro) | |||
| Desacetyl α-MSH, β-MSH, β-Endorphin | Production significantly increased by leptin.[1][6] | [1][6] |
Experimental Protocols
The study of POMC processing requires a combination of techniques for tissue extraction, peptide separation, and quantitative analysis.
Tissue Extraction for Peptide Analysis
A general protocol for extracting peptides from brain tissue for mass spectrometry analysis is as follows:
-
Homogenization: Homogenize frozen tissue samples in an acidic extraction buffer (e.g., 50 mmol/L sodium acetate, 1 mol/L NaCl, 0.1% Triton X-100, pH 4.0) containing protease inhibitors.[13]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.[13]
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
Protein Precipitation: Add acetonitrile (B52724) to the supernatant to a final concentration of 60-80% to precipitate larger proteins.[12][14]
-
Centrifugation: Centrifuge again to pellet the precipitated proteins.
-
Supernatant Drying: Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide extract in a suitable buffer for subsequent analysis (e.g., 0.1% trifluoroacetic acid for HPLC).
High-Performance Liquid Chromatography (HPLC) for Endorphin Separation
Reverse-phase HPLC is a powerful technique for separating POMC-derived peptides. A general protocol for separating β-endorphin and related peptides is as follows:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the peptides. The exact gradient will need to be optimized depending on the specific column and peptides of interest. For example, a gradient of 10-60% B over 60 minutes.
-
Flow Rate: A typical flow rate is 1 ml/min.
-
Detection: UV detection at 214 nm or 280 nm.
Radioimmunoassay (RIA) for this compound
RIA is a highly sensitive method for quantifying specific peptides. A general protocol for a competitive RIA for γ-endorphin is as follows:
-
Antibody Coating: Coat microtiter plates with a specific primary antibody against γ-endorphin.
-
Standard Curve: Prepare a series of standards with known concentrations of synthetic γ-endorphin.
-
Sample and Tracer Incubation: Add standards or unknown samples, along with a fixed amount of radiolabeled γ-endorphin (tracer), to the antibody-coated wells.
-
Incubation: Incubate to allow competitive binding of labeled and unlabeled γ-endorphin to the antibody.
-
Washing: Wash the wells to remove unbound tracer.
-
Counting: Measure the amount of radioactivity in each well using a gamma counter.
-
Calculation: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of γ-endorphin in the unknown samples by interpolating their bound tracer percentage on the standard curve.[15]
MALDI-TOF Mass Spectrometry for Peptide Identification
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a key technique for identifying peptides.
-
Sample Preparation: Mix the purified peptide fraction (from HPLC, for example) with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid for peptides).[4][7]
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the sample and matrix.[7]
-
Analysis: Analyze the sample in a MALDI-TOF mass spectrometer. A laser is used to desorb and ionize the sample, and the time it takes for the ions to travel to the detector is measured to determine their mass-to-charge ratio.
-
Peptide Mass Fingerprinting: The resulting mass spectrum, a "peptide mass fingerprint," can be compared to theoretical peptide masses from protein databases to identify the protein of origin.[4]
In Vitro PC2 Cleavage Assay
This assay is used to determine the activity of PC2 on its substrate, β-endorphin.
-
Reaction Buffer: Prepare a suitable reaction buffer, typically with a slightly acidic pH to mimic the environment of secretory granules (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM CaCl2).[16]
-
Enzyme and Substrate: Add purified recombinant PC2 and synthetic β-endorphin to the reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid) or by heat inactivation.
-
Analysis: Analyze the reaction products by HPLC or mass spectrometry to identify and quantify the cleavage products, including γ-endorphin.
Regulatory Signaling Pathways
The expression of POMC and the activity of the processing enzymes are tightly regulated by various signaling pathways, ensuring that the production of POMC-derived peptides is coupled to the physiological needs of the organism.
Leptin and the JAK-STAT Pathway
The hormone leptin, a key regulator of energy balance, stimulates POMC expression through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway in hypothalamic neurons.[2][11][17]
Caption: Leptin signaling via the JAK-STAT pathway in POMC neurons.
Insulin (B600854) and the PI3K-Akt-FOXO1 Pathway
Insulin also plays a crucial role in regulating POMC expression, primarily through the Phosphatidylinositol 3-kinase (PI3K)-Akt-Forkhead box protein O1 (FOXO1) pathway.[3][17][18]
Caption: Insulin signaling via the PI3K/Akt/FOXO1 pathway in POMC neurons.
Conclusion
The processing of pro-opiomelanocortin to this compound is a complex and highly regulated process that is fundamental to numerous physiological functions. A thorough understanding of this pathway, from the enzymes involved to the signaling molecules that control it, is essential for researchers in neuroscience, endocrinology, and drug development. The experimental protocols outlined in this guide provide a framework for the investigation of this intricate system, paving the way for new discoveries and potential therapeutic interventions.
References
- 1. Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin signalling pathways in hypothalamic neurons: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. JAK-STAT and feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. Kex2-like endoproteases PC2 and PC3 accurately cleave a model prohormone in mammalian cells: evidence for a common core of neuroendocrine processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation, primary structure, and synthesis of α-endorphin and γ-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical localization of this compound in the rat pituitary gland and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice [jci.org]
- 12. Rapid extraction and separation of plasma beta-endorphin by cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biosensis.com [biosensis.com]
- 14. InsR/FoxO1 signaling curtails hypothalamic POMC neuron number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phoenixbiotech.net [phoenixbiotech.net]
- 16. Characterization of Potential Protein Biomarkers for Major Depressive Disorder Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leptin and insulin pathways in POMC and AgRP neurons that modulate energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Gamma-Endorphin: A Technical Guide to its Amino Acid Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous opioid peptide, gamma-endorphin, focusing on its molecular characteristics, receptor interactions, and signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.
Amino Acid Sequence and Physicochemical Properties
This compound is a 17-amino acid peptide and is identical to the first 17 amino acids of the N-terminus of β-endorphin.[1][2] It is derived from the precursor protein proopiomelanocortin (POMC).[3] The enzymatic cleavage of β-endorphin between the Thr(16)-Leu(17) residues results in the formation of α-endorphin (16 amino acids), while cleavage after Leu(17) does not occur in the formation of this compound, which retains this final leucine (B10760876) residue.
The primary amino acid sequence of this compound is:
Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu |
| Molecular Formula | C₈₃H₁₃₁N₁₉O₂₇S |
| Molecular Weight | 1859.1 g/mol |
| Length (Amino Acids) | 17 |
| Theoretical pI | 7.0 |
| GRAVY (Grand Average of Hydropathicity) | -0.11 |
Structure
Currently, there is no experimentally determined three-dimensional (3D) structure of this compound deposited in the Protein Data Bank (PDB). However, studies on its parent molecule, β-endorphin, provide insights into its likely structural characteristics in solution.
Proton NMR spectroscopy studies on human β-endorphin have shown that it exists in a random-coil formation in aqueous solutions.[3] This suggests that this compound, being a smaller fragment, is also likely to be highly flexible in a physiological environment, without a fixed, stable 3D conformation. This flexibility is a common characteristic of many biologically active peptides and is often crucial for their ability to bind to and activate their receptors. One study analyzing the circular dichroic spectra of this compound suggested the presence of a possible beta-turn structural element.[4]
Receptor Binding Affinity
This compound is an endogenous ligand for opioid receptors, which are G protein-coupled receptors (GPCRs). The three main classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ).[5] While it is established that endorphins bind to these receptors, specific and comprehensive quantitative binding data for this compound across all receptor subtypes are limited in the scientific literature.
One study reported the dissociation constant (Kd) for this compound in a radioreceptor assay using rat brain membranes and [3H]β-endorphin as the radioligand.[4] Another study noted that the binding affinities of β-endorphin fragments, including γ-endorphin (β-endorphin 1-17), are significantly reduced compared to the full-length β-endorphin.
The following table summarizes the available quantitative data on the binding affinity of this compound.
| Ligand | Receptor Preparation | Radioligand | Affinity (Kd) | Reference |
| This compound | Rat brain membranes | [3H] beta-endorphin (B3029290) | 58 nM | [4] |
It is important to note that the affinity of ligands can vary depending on the assay conditions, tissue preparation, and radioligand used.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of peptides like this compound. Below are representative protocols for a radioligand binding assay and a functional cAMP assay, based on established methodologies for opioid peptides.
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a method to determine the binding affinity of this compound for opioid receptors in rat brain membranes.
Objective: To determine the inhibition constant (Ki) of this compound at µ, δ, and κ opioid receptors.
Materials:
-
Rat brain tissue
-
Ice-cold 50 mM Tris-HCl buffer (pH 7.4)
-
Sucrose (B13894) solution (0.32 M) in 10 mM Tris-HCl (pH 7.4)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Radioligands: [³H]DAMGO (for µ receptors), [³H]DPDPE (for δ receptors), [³H]U69,593 (for κ receptors)
-
Unlabeled this compound
-
Naloxone (B1662785) (for non-specific binding determination)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Euthanize rats and dissect the brains on ice.
-
Homogenize the brain tissue in 10 volumes of ice-cold 10 mM Tris-HCl/0.32M sucrose buffer using a Dounce homogenizer.[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.[6]
-
Resuspend the resulting pellet in fresh ice-cold 50 mM Tris-HCl buffer and centrifuge again. Repeat this washing step.
-
Resuspend the final pellet in 50 mM Tris-HCl buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
For each receptor subtype, prepare tubes for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.
-
Total Binding: Add 50 µL of the respective radioligand and 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of the radioligand and 50 µL of a high concentration of naloxone (e.g., 10 µM).[6]
-
Competitive Binding: Add 50 µL of the radioligand and 50 µL of varying concentrations of this compound.
-
To all wells, add 150 µL of the prepared rat brain membrane suspension (50-120 µg of protein).[7]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[7]
-
Wash the filters four times with ice-cold wash buffer.[7]
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Functional Assay: cAMP Measurement in CHO-K1 Cells
This protocol describes a method to assess the functional activity of this compound by measuring its effect on cyclic AMP (cAMP) levels in Chinese Hamster Ovary (CHO-K1) cells stably expressing an opioid receptor subtype (e.g., µ-opioid receptor).
Objective: To determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the opioid receptor of interest
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
cAMP Assay:
-
On the day of the assay, remove the culture medium from the wells and wash the cells gently with PBS.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well and incubate for a short period to inhibit cAMP degradation.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound to the respective wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production. The optimal forskolin concentration should be predetermined to be around its EC80.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP levels using the detection method of the chosen kit (e.g., measuring fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the assay (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
-
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for assessing the functional activity of this compound.
Signaling Pathways
Endorphins, including this compound, exert their effects by modulating key neurotransmitter systems in the brain, particularly the dopaminergic and GABAergic systems. The primary mechanism involves the inhibition of inhibitory neurons, leading to a disinhibition of downstream targets.
Modulation of the Dopaminergic Reward Pathway
The mesolimbic dopamine (B1211576) system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical circuit for reward and motivation. Opioids are known to increase dopamine release in the NAc.[11] This is primarily achieved through the inhibition of GABAergic interneurons in the VTA.[12]
Opioid receptors are located on these GABAergic interneurons. When this compound binds to these receptors, it inhibits the release of GABA.[12] Since GABA normally suppresses the activity of dopamine neurons, this reduction in GABAergic inhibition leads to an increased firing rate of dopamine neurons and, consequently, enhanced dopamine release in the nucleus accumbens.[11] Studies have suggested that gamma-type endorphins are involved in the control of dopaminergic systems within the nucleus accumbens.[13]
Signaling Pathway of this compound in the VTA
Caption: Disinhibition of dopamine neurons by this compound in the VTA.
This guide provides a foundational understanding of this compound for professionals in research and drug development. Further investigation into the specific quantitative pharmacology and detailed signaling cascades of this peptide will be crucial for elucidating its precise physiological roles and therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. rubiconrecoverycenter.com [rubiconrecoverycenter.com]
- 3. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Contribution of the amino terminal tyrosine to the interaction of this compound with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Probability of GABA Release during Withdrawal from Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-opiate beta-endorphin fragments and dopamine-IV. gamma-Type endorphins may control dopaminergic systems in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Gamma-Endorphin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-endorphin (γ-endorphin) is a 17-amino acid endogenous opioid peptide that is derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] It is structurally related to other endorphins, such as alpha- and beta-endorphin, and plays a role in various physiological processes.[2] Notably, γ-endorphin and its metabolites have garnered significant interest for their unique pharmacological profile, exhibiting both opioid-like and neuroleptic-like properties.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of γ-endorphin, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate these functions.
Receptor Binding Profile
The primary molecular targets of γ-endorphin are opioid receptors, which are G-protein coupled receptors (GPCRs). The binding affinity of γ-endorphin for these receptors has been a subject of investigation, with studies indicating a notable interaction, particularly with receptors in the brain.
Quantitative Data on Receptor Binding Affinity
| Ligand | Receptor | Preparation | Radioligand | Kd (nM) | Reference |
| γ-Endorphin | Opiate Receptor | Rat brain membranes | [3H]β-endorphin | 58 | [5] |
| β-Endorphin | Opiate Receptor | Rat brain membranes | [3H]β-endorphin | 0.4 | [5] |
| des-Tyr¹-γ-endorphin | Opiate Receptor | Rat brain membranes | [3H]β-endorphin | 42,000 | [5] |
Kd: Dissociation constant, a measure of binding affinity where a lower value indicates higher affinity.
The N-terminal tyrosine residue is crucial for the high-affinity binding of endorphins to opioid receptors. The significantly lower binding affinity of des-Tyr¹-γ-endorphin, a major metabolite, highlights the importance of this amino acid for opioid receptor interaction.[5]
Signaling Pathways
Upon binding to opioid receptors, γ-endorphin initiates a cascade of intracellular signaling events. As with other opioid peptides, these pathways are primarily mediated by the activation of inhibitory G-proteins (Gi/Go).
G-Protein Coupling and Downstream Effectors
The activation of Gi/Go proteins by γ-endorphin-bound opioid receptors leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This mechanism is a hallmark of opioid receptor activation and contributes to the modulation of neuronal excitability.
Canonical Opioid Receptor Signaling Pathway
Interaction with the Dopaminergic System
A significant aspect of γ-endorphin's mechanism of action is its interaction with the dopaminergic system, which is thought to underlie its neuroleptic-like effects.[4][6] Studies have shown that γ-endorphin does not directly bind to dopamine (B1211576) receptors in vitro.[7][8] Instead, its effects on dopamine metabolism and function are believed to be indirect, mediated through opioid receptors.[6] The administration of γ-endorphin has been shown to decrease the content of dopamine and its metabolites in the striatum, an effect that is reversible by the opioid antagonist naloxone.[6] This suggests that γ-endorphin modulates dopaminergic neurotransmission via opioid receptor-dependent mechanisms.
Hypothesized Indirect Modulation of Dopamine by this compound
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of γ-endorphin.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of γ-endorphin for opioid receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]β-endorphin or [3H]naloxone).
-
Add increasing concentrations of unlabeled γ-endorphin (competitor).
-
For non-specific binding determination, add a high concentration of an unlabeled opioid ligand (e.g., naloxone).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
GTPγS Binding Assay
Objective: To measure the activation of G-proteins by γ-endorphin, providing a functional measure of its agonistic activity.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay:
-
In a 96-well plate, add assay buffer containing GDP (to promote the inactive state of G-proteins).
-
Add increasing concentrations of γ-endorphin.
-
Add the membrane preparation.
-
Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the assay by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the γ-endorphin concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) using non-linear regression.
-
Adenylyl Cyclase Inhibition Assay
Objective: To determine the inhibitory effect of γ-endorphin on adenylyl cyclase activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing opioid receptors (e.g., CHO cells stably expressing the mu-opioid receptor).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with increasing concentrations of γ-endorphin in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a competitive immunoassay (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the γ-endorphin concentration.
-
Determine the IC50 (the concentration of γ-endorphin that causes 50% inhibition).
-
Conclusion
This compound exhibits a complex mechanism of action characterized by its interaction with opioid receptors and its subsequent indirect modulation of the dopaminergic system. While it displays a moderate affinity for opioid receptors, the downstream consequences of this binding, particularly the neuroleptic-like effects, are of significant interest. The N-terminal tyrosine residue is critical for its opioid receptor binding, and its absence in metabolites like des-Tyr¹-γ-endorphin drastically reduces this affinity. The primary signaling pathway involves the inhibition of adenylyl cyclase via Gi/Go protein coupling, a canonical mechanism for opioid agonists. Further research is required to fully elucidate the quantitative aspects of its functional activity and the precise molecular players involved in its indirect regulation of dopamine neurotransmission. The experimental protocols detailed herein provide a robust framework for such future investigations.
References
- 1. Neuroleptic-like and antipsychotic effects of gamma-type endorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 3. Uniquely, this compound induces an effect that is both opiate- and neuroleptic-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-type endorphins: neurolepticum-like and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of the amino terminal tyrosine to the interaction of this compound with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of alpha-, beta- and gamma-endorphins on dopamine metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo interaction of gamma-type endorphins with dopaminergic ligands in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Receptor Binding Profile of Gamma-Endorphin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the receptor binding profile of gamma-endorphin (γ-endorphin), an endogenous opioid peptide derived from pro-opiomelanocortin (POMC). This compound and its metabolites exhibit a complex pharmacology, interacting with both classical opioid receptors and distinct non-opioid binding sites. This document summarizes the quantitative binding affinities, details the experimental protocols for their determination, and illustrates the associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating the therapeutic potential of this multifaceted neuropeptide.
Introduction
This compound is a 17-amino acid neuropeptide that constitutes the N-terminal sequence of β-endorphin (β-endorphin(1-17))[1]. Like other endorphins, it is processed from the precursor protein POMC and is found in the central nervous system and pituitary gland[1][2]. The endorphin family, including α-, β-, and γ-endorphins, are endogenous ligands for opioid receptors and play crucial roles in pain modulation, reward, and stress responses[1][3].
This compound is of particular interest due to its dualistic receptor interaction profile. It not only binds to classical opioid receptors but also serves as a precursor to metabolites, such as des-tyrosine-γ-endorphin, that exhibit non-opioid, neuroleptic-like activities[4]. This complex pharmacology, involving direct opioid agonism and indirect modulation of other neurotransmitter systems, notably dopamine (B1211576), underscores its potential as a lead for novel therapeutics. Understanding its detailed receptor binding profile is therefore critical for elucidating its physiological functions and pharmacological effects.
Quantitative Receptor Binding Profile
The interaction of this compound and its key derivatives with various receptors has been quantified using radioligand binding assays. The data reveals a primary affinity for opioid receptors, contingent on the N-terminal tyrosine, and a high-affinity interaction of its metabolite, des-enkephalin-γ-endorphin, with a distinct non-opioid site.
| Ligand | Receptor/Binding Site | Assay Type | Value | Species | Source |
| γ-Endorphin | Opiate Receptors (mixed) | Radioreceptor Assay ([³H]β-endorphin) | Kd = 58 nM | Rat (brain membranes) | [5] |
| des-Tyr¹-γ-Endorphin | Opiate Receptors (mixed) | Radioreceptor Assay ([³H]β-endorphin) | Kd ≈ 42 µM | Rat (brain membranes) | [5] |
| Nα-acetyl-γ-Endorphin | Opiate Binding Sites | Binding Assay | Devoid of specific affinity | Rat (brain) | |
| des-enkephalin-γ-Endorphin | γ-type Endorphin Site | Displacement ([³⁵S]Met-DEγE) | IC₅₀ = 0.6 nM | Rat (brain) | [5] |
| DAMGO (μ agonist) | γ-type Endorphin Site | Displacement ([³⁵S]Met-DEγE) | Partial displacement at 10⁻⁶ M | Rat (brain) | [5] |
| DPDPE (δ agonist) | γ-type Endorphin Site | Displacement ([³⁵S]Met-DEγE) | Partial displacement at 10⁻⁶ M | Rat (brain) | [5] |
| U-69,593 (κ agonist) | γ-type Endorphin Site | Displacement ([³⁵S]Met-DEγE) | Inactive at 10⁻⁶ M | Rat (brain) | [5] |
| Haloperidol (D₂ antagonist) | γ-type Endorphin Site | Displacement ([³⁵S]Met-DEγE) | Partial displacement at 10⁻⁶ M | Rat (brain) | [5] |
Opioid and Non-Opioid Receptor Interactions
Opioid Receptor Binding
This compound's interaction with the opioid system is primarily mediated through the mu (μ) and delta (δ) opioid receptors[3]. The structural basis for this interaction lies in the highly conserved N-terminal tetrapeptide motif, Tyr-Gly-Gly-Phe, which is essential for recognition and activation of classical opioid receptors[1].
The N-terminal tyrosine residue is of paramount importance for opioid receptor affinity. Its removal, yielding des-Tyr¹-γ-endorphin (DTγE) , results in a dramatic loss of affinity for opiate receptors, with the dissociation constant (Kd) increasing from 58 nM for the parent peptide to approximately 42 µM for DTγE[5]. Similarly, N-terminal acetylation to form Nα-acetyl-γ-endorphin completely abolishes specific binding to opiate sites. Despite their lack of direct opioid receptor affinity, these metabolites are not inactive; instead, they mediate the non-opioid effects associated with the γ-endorphin system.
Non-Opioid γ-Type Endorphin Binding Sites
Research has identified specific, high-affinity binding sites for γ-type endorphins that are distinct from classical opioid and dopamine receptors[5]. Using a radiolabeled fragment of γ-endorphin, [³⁵S]Met-des-enkephalin-γ-endorphin, studies have characterized a binding site where des-enkephalin-γ-endorphin (DEγE, β-endorphin 6-17) binds with high affinity (IC₅₀ = 0.6 nM)[5].
These binding sites are localized in forebrain regions associated with the mesocorticolimbic dopamine system, including the nucleus accumbens, frontal cortex, and amygdala[5]. This anatomical distribution is consistent with the observed neuroleptic-like behavioral effects of γ-type endorphins, which are thought to arise from modulation of dopaminergic activity[5]. While the selective μ-agonist DAMGO and δ-agonist DPDPE show some ability to displace binding at this site at high concentrations, the κ-agonist U-69,593 is inactive, suggesting that the site may share some structural resemblance to μ and δ receptors but is definitively not a classical kappa receptor[5]. Furthermore, the lack of significant displacement by various dopamine receptor ligands confirms it is not a dopamine receptor subtype[5].
Signaling Pathways
Opioid Receptor Signaling
Upon binding to μ- or δ-opioid receptors, γ-endorphin acts as an agonist, initiating a canonical G-protein coupled receptor (GPCR) signaling cascade. These receptors are coupled to inhibitory G-proteins (Gαi/o)[6]. Activation leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ), which mediate downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Ki Determination
This protocol describes a representative method for determining the binding affinity (Ki) of γ-endorphin for the μ-opioid receptor using a competitive displacement assay with a radiolabeled ligand.
Objective: To determine the Ki of γ-endorphin for the human μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the recombinant human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
-
Test Compound: γ-Endorphin.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.
-
Non-specific Binding (NSB): Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of γ-endorphin (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of γ-endorphin.
-
Determine IC₅₀: The IC₅₀ is the concentration of γ-endorphin that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:
-
[L] is the concentration of the radioligand ([³H]-DAMGO).
-
Kₐ is the dissociation constant of the radioligand for the receptor.
-
-
Protocol: cAMP Inhibition Functional Assay
This protocol measures the functional consequence of μ-opioid receptor activation by γ-endorphin by quantifying the inhibition of cAMP production.
Objective: To determine the potency (EC₅₀) of γ-endorphin in inhibiting adenylyl cyclase activity.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the μ-opioid receptor.
-
Agonist: γ-Endorphin.
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Assay Buffer/Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A kit based on HTRF, ELISA, or other detection principles.
-
Plate Reader: Compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the μ-opioid receptor-expressing cells into 96-well or 384-well plates and grow to near confluency.
-
Compound Preparation: Prepare serial dilutions of γ-endorphin in the assay buffer/medium.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the diluted γ-endorphin solutions to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative control) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell Lysis & Signal Development: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. This will generate a signal (e.g., fluorescence, luminescence) that is inversely proportional to the level of cAMP inhibition.
-
Signal Measurement: Read the signal using a compatible plate reader.
-
Data Analysis:
-
Normalize the data to the control wells (forskolin alone = 0% inhibition; basal level = 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the γ-endorphin concentration.
-
Determine the EC₅₀ value, which is the concentration of γ-endorphin that produces 50% of its maximal inhibitory effect, using non-linear regression analysis.
-
Conclusion
The receptor binding profile of γ-endorphin is characterized by a dualistic nature. On one hand, it engages classical opioid receptors, primarily μ- and δ-subtypes, through its N-terminal tyrosine, leading to canonical Gi/o-coupled signaling. On the other hand, its metabolites, which lack affinity for opioid receptors, interact with distinct high-affinity non-opioid binding sites concentrated in the mesolimbic system. This complex pharmacology, involving both direct opioid agonism and indirect modulation of dopaminergic pathways, positions γ-endorphin and its derivatives as intriguing subjects for further investigation. A thorough understanding of this binding profile, using the methodologies described herein, is essential for developing novel therapeutic strategies that can selectively harness the peptide's unique properties.
References
- 1. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. idosi.org [idosi.org]
- 4. Selective conversion of beta-endorphin into peptides related to gamma- and alpha-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topography and characteristics of specific binding sites for non-opioid gamma-type endorphins in the rat brain as studied by autoradiography with [35S]Met-desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Tissue Distribution of Gamma-Endorphin for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the tissue distribution of gamma-endorphin (γ-endorphin), an endogenous opioid peptide with significant neuromodulatory functions. A thorough understanding of its localization is critical for researchers and professionals in drug development investigating its physiological roles and therapeutic potential. This document details quantitative data on its distribution, the experimental protocols for its measurement, and the signaling pathways it activates.
Quantitative Tissue Distribution of this compound
This compound is unevenly distributed throughout the central nervous system and peripheral tissues, with the highest concentrations found in the pituitary gland and hypothalamus. The following table summarizes the available quantitative data on this compound concentrations in various tissues, primarily from rat models.
| Tissue | Concentration (pmol/g wet weight) | Species | Reference |
| Whole Brain | 1.34 ± 0.23 | Rat | [1] |
| Hypothalamus | High | Rat | [2][3] |
| Septum | High | Rat | [2] |
| Pituitary Gland | High | Human, Rat | [4][5] |
Note: The concentration in the whole brain was converted from 2.5 ± 0.43 ng/g of wet tissue weight, using a molecular weight of 1858.8 g/mol for this compound.
Qualitative studies have demonstrated the presence of this compound-like immunoreactivity in various other brain regions, including the palaeocortex (prepiriform cortex and diagonal area), and in nerve fibers within the corpus callosum, fornix, and internal and external capsules[6].
Experimental Protocols
The accurate quantification of this compound in biological tissues necessitates meticulous and validated experimental procedures. The following sections provide detailed methodologies for tissue extraction and radioimmunoassay (RIA).
Tissue Extraction for Peptide Analysis
This protocol outlines the steps for extracting this compound from brain tissue for subsequent quantification.
Caption: A generalized workflow for the extraction of this compound from brain tissue.
Detailed Methodology:
-
Tissue Dissection and Freezing: Immediately following euthanasia, the desired brain region or whole brain is rapidly dissected. The tissue is then snap-frozen in liquid nitrogen to prevent enzymatic degradation of the peptides and stored at -80°C until extraction[7].
-
Homogenization: The frozen tissue is weighed and homogenized in a cold acidic extraction buffer (e.g., 0.1 M HCl, 1 M acetic acid, or 10% glacial acetic acid and 1% water in methanol) at a ratio of 1:10 (tissue weight:buffer volume)[2][7]. Homogenization is performed on ice using a suitable homogenizer until the tissue is completely dispersed.
-
Incubation and Centrifugation: The homogenate is incubated on ice for 20-30 minutes to allow for complete peptide extraction[7]. Subsequently, the homogenate is centrifuged at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris[7].
-
Supernatant Collection: The supernatant, containing the extracted peptides, is carefully collected without disturbing the pellet[7].
-
Solid-Phase Extraction (SPE) for Purification: For purification and concentration of the peptides, the supernatant is passed through a C18 SPE column.
-
Column Activation: The C18 column is activated with a solution of 50% acetonitrile (B52724) in 0.1% formic acid[7].
-
Column Equilibration: The column is then equilibrated with 0.1% formic acid in water[7].
-
Sample Loading: The acidified supernatant is loaded onto the column[7].
-
Washing: The column is washed with 0.1% formic acid in water to remove salts and other hydrophilic impurities[7].
-
Elution: The peptides are eluted from the column with a solution of 50% acetonitrile in 0.1% formic acid[7].
-
-
Drying and Reconstitution: The eluted fraction is dried using a centrifugal vacuum concentrator (SpeedVac) or lyophilizer. The dried peptide extract is then reconstituted in a radioimmunoassay (RIA) buffer for quantification[8].
Radioimmunoassay (RIA) for this compound
RIA is a highly sensitive technique for quantifying the concentration of this compound in the extracted samples. The principle is based on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of antibody binding sites.
Caption: A schematic representation of the radioimmunoassay (RIA) procedure.
Detailed Methodology:
-
Reagent Preparation:
-
Standards: A series of this compound standards of known concentrations are prepared by serial dilution in RIA buffer.
-
Tracer: Radiolabeled this compound (e.g., with ¹²⁵I) is diluted in RIA buffer to a specific activity.
-
Primary Antibody: A specific anti-gamma-endorphin antibody is diluted in RIA buffer.
-
Secondary Antibody: A precipitating secondary antibody (e.g., goat anti-rabbit IgG) is used to separate the antibody-bound complex.
-
-
Assay Procedure:
-
To a set of tubes, add the reconstituted sample or standard, the primary antibody, and the radiolabeled tracer.
-
The tubes are incubated for 12-24 hours at 4°C to allow for competitive binding to reach equilibrium.
-
The secondary antibody is then added, followed by another incubation period (e.g., 2 hours at room temperature or overnight at 4°C) to precipitate the primary antibody-antigen complex.
-
The tubes are centrifuged at a force sufficient to pellet the precipitate (e.g., 2000-3000 x g for 30 minutes at 4°C).
-
The supernatant, containing the unbound tracer, is carefully aspirated.
-
-
Data Acquisition and Analysis:
-
The radioactivity of the pellet in each tube is measured using a gamma counter.
-
A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled standards.
-
The concentration of this compound in the unknown samples is determined by interpolating their corresponding percentage of bound tracer from the standard curve.
-
Signaling Pathways of this compound
This compound, like other endogenous opioid peptides, exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary targets for this compound are the mu (µ) and delta (δ) opioid receptors[9][10]. The activation of these receptors initiates an intracellular signaling cascade that ultimately leads to a decrease in neuronal excitability.
Caption: The canonical Gi/o-coupled signaling pathway activated by this compound.
Mechanism of Action:
-
Receptor Binding: this compound binds to the extracellular domain of the µ- or δ-opioid receptor on the neuronal membrane[9].
-
G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gi/o protein. The Gα subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer[11].
-
Modulation of Effector Proteins:
-
The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[12].
-
The Gβγ dimer directly interacts with ion channels. It inhibits voltage-gated Ca²⁺ channels, reducing calcium influx, and activates G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels, leading to K⁺ efflux and hyperpolarization of the cell membrane[11][13].
-
-
Cellular Outcome: The combined effects of reduced cAMP levels, decreased Ca²⁺ influx, and membrane hyperpolarization lead to a reduction in neuronal excitability and the inhibition of neurotransmitter release. This is the primary mechanism underlying the analgesic and other neuromodulatory effects of this compound.
References
- 1. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional distribution of alpha- and gamma-type endorphins in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional distribution of gamma- and beta-endorphin-like peptides in the pituitary and brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 5. Immunohistochemical localization of this compound in the rat pituitary gland and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Distribution of alpha-, beta- and gamma-endorphins in the forebrain and diencephalon of the rat brain (immunohistochemical study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Mu Receptors – Opioid Peptides [sites.tufts.edu]
An In-depth Technical Guide on the Interaction of Gamma-Endorphin with Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-endorphin (γ-endorphin), an endogenous opioid peptide, and its fragments, such as des-enkephalin-γ-endorphin (DEγE), have garnered significant interest for their neuroleptic-like properties and their complex interplay with the brain's dopamine (B1211576) systems. This technical guide provides a comprehensive overview of the current understanding of γ-endorphin's mechanism of action, its effects on dopamine release and metabolism, and the behavioral sequelae of this interaction. While direct binding to dopamine receptors appears unlikely, evidence points towards an indirect modulatory role, particularly within the mesolimbic pathway. This document synthesizes key findings from preclinical studies, presents available quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of the proposed signaling pathways and experimental workflows.
Introduction
This compound is a 17-amino acid peptide derived from pro-opiomelanocortin (POMC)[1]. Unlike β-endorphin, which has potent analgesic effects, γ-endorphin and its metabolites exhibit a pharmacological profile that resembles that of antipsychotic drugs[2][3]. This has led to the hypothesis that an imbalance in the endogenous γ-endorphin system could contribute to the pathophysiology of psychiatric disorders such as schizophrenia, which is characterized by dysregulated dopamine signaling[3]. This guide will delve into the molecular and behavioral evidence underpinning the interaction between γ-endorphin and dopamine pathways, providing a foundational resource for researchers and clinicians in the field.
Molecular Interaction with Dopamine Pathways
The interaction between γ-type endorphins and the dopaminergic system is thought to be primarily indirect, as in vitro studies have generally failed to show direct binding of these peptides to dopamine receptors[4][5]. However, in vivo evidence suggests a significant modulation of dopamine activity, particularly in the nucleus accumbens, a key region in the brain's reward and motivation circuitry[3][4].
Receptor Binding Profile
Radioligand binding assays have been crucial in elucidating the receptor interaction profile of γ-endorphin and its fragments. While direct, high-affinity binding to dopamine D2 receptors is not supported by the literature, some studies suggest a potential interaction with a subset of dopaminergic binding sites or an indirect effect on dopamine receptor affinity for its ligands[4][6].
Table 1: Receptor Binding Data for this compound and Related Peptides
| Compound | Radioligand | Tissue/Cell Line | Receptor Subtype | Binding Parameter | Value | Reference |
| Des-enkephalin-γ-endorphin ([35S]Met-DEγE) | [35S]Met-DEγE | Rat Forebrain | Non-opioid γ-endorphin site | IC50 | 0.6 nM | [6] |
| Des-enkephalin-α-endorphin | [35S]Met-DEγE | Rat Forebrain | Non-opioid γ-endorphin site | IC50 | 210 nM | [6] |
| Haloperidol | [35S]Met-DEγE | Rat Forebrain | Non-opioid γ-endorphin site | Displacement | Partial | [6] |
| Sulpiride | [35S]Met-DEγE | Rat Forebrain | Non-opioid γ-endorphin site | Displacement | No significant displacement | [6] |
| γ-endorphin | [3H]β-endorphin | Rat brain membranes | Opiate receptors | Kd | 58 nM | [7] |
| Des-Tyr1-γ-endorphin | [3H]β-endorphin | Rat brain membranes | Opiate receptors | Kd | 42 µM | [7] |
Note: The lack of direct high-affinity binding data for this compound at dopamine receptors in the literature suggests an indirect mechanism of action.
Effects on Dopamine Metabolism and Release
In vivo microdialysis studies have provided evidence for the influence of γ-endorphin on dopamine dynamics in the nucleus accumbens. These studies suggest that γ-endorphin can modulate the release of dopamine and its metabolites, although the effects can be complex and sometimes contradictory depending on the specific peptide fragment and experimental conditions.
Table 2: Effects of this compound on Dopamine and Metabolite Levels
| Compound | Brain Region | Dopamine (DA) | DOPAC | HVA | Experimental Model | Reference |
| γ-endorphin (10 µg, intracerebral) | Mouse Brain | Decreased | Decreased | Decreased | In vivo | [8] |
| α-endorphin (20 µg, intracerebral) | Mouse Striatum | No significant change | No significant change | Decreased | In vivo | [8] |
| Desenkephalin-γ-endorphin (DEγE) | Rat Nucleus Accumbens | No significant change in basal release | No significant change in basal release | No significant change in basal release | In vivo microdialysis | [9] |
Signaling Pathways and Mechanisms of Action
The precise signaling cascade through which γ-endorphin modulates dopamine pathways is still under investigation. A leading hypothesis suggests an indirect mechanism, possibly involving other neurotransmitter systems that, in turn, influence dopaminergic neurons.
Behavioral Pharmacology
The neuroleptic-like effects of γ-endorphin and its fragments have been characterized in various behavioral paradigms. These studies provide functional evidence for the interaction of these peptides with dopamine-mediated behaviors.
Conditioned Avoidance Response
The conditioned avoidance response (CAR) is a classic behavioral assay used to screen for antipsychotic activity. Neuroleptic drugs typically inhibit this learned avoidance behavior.
Table 3: Effects of this compound on Conditioned Avoidance Response
| Compound | Dose | Route of Administration | Effect on CAR | Experimental Model | Reference |
| Des-Tyr1-γ-endorphin (DTγE) | Dose-dependent | Subcutaneous | Facilitates extinction | Rat | [10] |
| Des-enkephalin-γ-endorphin (DEγE) | Dose-dependent | Subcutaneous | Facilitates extinction (more potent than DTγE) | Rat | [10] |
| γ-endorphin | 1.0 µg/kg | Intraperitoneal | Enhanced retention | Rat | [11] |
| γ-endorphin | 0.2 µg/kg | Intraperitoneal | Reduced retrieval | Rat | [12] |
Catalepsy
Catalepsy, a state of motor immobility and waxy flexibility, is a characteristic side effect of typical antipsychotics that block D2 receptors in the striatum.
Table 4: Cataleptic Effects of this compound
| Compound | Dose | Route of Administration | Cataleptic Effect | Experimental Model | Reference |
| Des-Tyr1-γ-endorphin (DTγE) | Not specified | Not specified | Produces catalepsy | Rat | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the interaction between γ-endorphin and dopamine pathways.
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of a test compound for dopamine D2 receptors.
Protocol Steps:
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum) in a cold buffer and centrifuge to isolate the membrane fraction containing the dopamine receptors[2].
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled dopamine receptor antagonist (e.g., [3H]spiperone) and a range of concentrations of the unlabeled test compound (e.g., γ-endorphin)[14]. Include a control with a saturating concentration of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand[14].
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter[2].
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and, if the Kd of the radioligand is known, calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation[14].
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the general procedure for in vivo microdialysis to measure extracellular dopamine levels in a specific brain region of a freely moving animal.
References
- 1. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Theorizing The Role of Gama Type Endorphins in Schizophrenia and Alcoholism: Promoting Genetic Testing and Attempts at Inducing “Dopamine Homeostasis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo interaction of gamma-type endorphins with dopaminergic ligands in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topography and characteristics of specific binding sites for non-opioid gamma-type endorphins in the rat brain as studied by autoradiography with [35S]Met-desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. The neuroleptic-like peptide desenkephalin-gamma-endorphin does not antagonize the dopamine receptor agonist-induced inhibition of the release of [3H]dopamine from rat nucleus accumbens slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of des-Tyr1-gamma-endorphin and des-enkephalin-gamma-endorphin on active and passive avoidance behavior of rats; a dose-response relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endorphins alter acquisition and consolidation of an inhibitory avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound affects retrieval of an inhibitory avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Des-1-tyrosine-gamma-endorphin: an assessment of its neuroleptic properties and effect on dopamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroleptic Potential of Gamma-Endorphin: A Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core preclinical research on the neuroleptic effects of gamma-endorphin and its derivatives. Emerging from early observations of similarities between the behavioral effects of these endogenous peptides and conventional antipsychotic drugs, research has illuminated a potential new avenue for schizophrenia treatment. This document provides a comprehensive overview of the key preclinical findings, experimental methodologies, and proposed mechanisms of action, presenting quantitative data in structured tables and visualizing complex pathways and workflows to facilitate a deeper understanding of this promising area of neuropharmacology.
Core Hypothesis: A Dopamine-Modulating Role
The central hypothesis underpinning the neuroleptic potential of gamma-type endorphins revolves around their ability to modulate dopaminergic systems, particularly within the mesolimbic pathway.[1][2] A deficiency in endogenous this compound has been postulated to contribute to the hyperdopaminergic state observed in schizophrenia, suggesting that supplementation with these peptides could restore dopamine (B1211576) homeostasis and alleviate psychotic symptoms.[2] Unlike traditional neuroleptics that directly block dopamine receptors, gamma-endorphins are thought to exert their effects through a more nuanced, possibly indirect, mechanism.[3][4]
Quantitative Analysis of Neuroleptic-like Effects in Animal Models
Preclinical studies have consistently demonstrated the neuroleptic-like properties of this compound and its fragments, such as des-Tyr¹-γ-endorphin (DTγE) and des-enkephalin-γ-endorphin (DEγE), in various rodent models of schizophrenia. These studies often utilize dopamine agonists like apomorphine (B128758) or amphetamine to induce behaviors analogous to psychotic symptoms, such as hyperlocomotion and stereotypy. The efficacy of gamma-type endorphins is then assessed by their ability to attenuate these behaviors.
| Peptide | Animal Model | Behavioral Assay | Dopamine Agonist | Key Finding | Reference |
| This compound | Rat | Locomotor Activity | Apomorphine | Antagonizes hyperlocomotion when injected into the nucleus accumbens. | [5] |
| Des-Tyr¹-γ-endorphin (DTγE) | Rodent | Various behavioral tests | Not specified | Produces behavioral effects similar to neuroleptic drugs. | [2] |
| Des-enkephalin-γ-endorphin (DEγE) | Rat | Locomotor Activity | Dopamine receptor agonists | Antagonizes hypomotility induced by low doses of DA agonists. | [6] |
Experimental Protocols: A Methodological Overview
The preclinical investigation of this compound's neuroleptic effects has relied on a variety of established experimental protocols designed to model aspects of schizophrenia and assess antipsychotic drug action.
Animal Models of Schizophrenia
A common approach involves the pharmacological induction of dopamine hyperactivity, which mimics the positive symptoms of schizophrenia.
-
Amphetamine- or Apomorphine-Induced Hyperactivity: Rats or mice are administered a psychostimulant to increase locomotor activity and stereotypic behaviors. Test compounds are then administered to assess their ability to reverse these effects.[5][7]
-
Neonatal Ventral Hippocampal Lesion (NVHL) Model: This neurodevelopmental model involves creating lesions in the ventral hippocampus of neonatal rats, which leads to behavioral abnormalities in adulthood that resemble symptoms of schizophrenia.[7]
Behavioral Assays
-
Open Field Test: This assay is used to measure locomotor activity, exploration, and anxiety-like behavior. The attenuation of dopamine agonist-induced hyperlocomotion in this test is a primary indicator of neuroleptic-like activity.[7]
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of a compound to restore disrupted PPI is considered a strong predictor of antipsychotic efficacy.[8]
-
Conditioned Avoidance Response (CAR): This test assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a characteristic feature of antipsychotic drugs.
Neurochemical Analyses
-
In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels, such as dopamine and its metabolites (DOPAC and HVA), in specific brain regions of freely moving animals. This is crucial for understanding how gamma-endorphins modulate dopamine release and metabolism.
-
Receptor Binding Assays: These in vitro assays are used to determine the affinity of gamma-endorphins and their fragments for various neurotransmitter receptors, including dopamine and opioid receptors. Notably, studies have shown that DTγE does not displace haloperidol (B65202) from its receptor binding site, suggesting an indirect mode of action.[2][4]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the proposed mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed mechanism of this compound's antipsychotic action.
Caption: A typical preclinical experimental workflow for evaluating this compound.
Interaction with the Dopaminergic System: Beyond Direct Receptor Blockade
A significant body of evidence points to an interaction between gamma-type endorphins and the dopaminergic system, although the precise nature of this interaction remains under investigation.[4] Studies have shown that these peptides can influence dopamine metabolism.[3] However, the lack of direct competition with traditional neuroleptics like haloperidol for dopamine receptor binding suggests a more complex mechanism.[2][4] It is plausible that gamma-endorphins act presynaptically to modulate dopamine release or have effects on downstream signaling pathways that indirectly influence dopaminergic neurotransmission. The observation that DEγE can elevate plasma levels of [³H]apomorphine when injected into the nucleus accumbens further supports a localized and potentially indirect interaction.[4]
Clinical Perspectives and Future Directions
While preclinical findings are promising, the translation to clinical efficacy has been met with mixed results.[9] Some clinical trials have reported antipsychotic effects of gamma-type endorphins in a subset of patients with schizophrenia, particularly those with paranoid or hebephrenic subtypes and fewer negative symptoms.[3][10] However, other studies have failed to replicate these findings, highlighting the need for further research to identify patient populations that may benefit most from this therapeutic approach.[9]
Future preclinical research should focus on elucidating the precise molecular targets of this compound and its active fragments. A deeper understanding of their signaling pathways and their interplay with other neurotransmitter systems, such as serotonin (B10506), will be critical for optimizing their therapeutic potential.[11] Furthermore, the development of more stable and bioavailable analogs of this compound could overcome some of the pharmacokinetic challenges associated with peptide-based therapeutics and pave the way for more definitive clinical trials.
References
- 1. Gamma-type endorphins: neurolepticum-like and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theorizing The Role of Gama Type Endorphins in Schizophrenia and Alcoholism: Promoting Genetic Testing and Attempts at Inducing “Dopamine Homeostasis” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The treatment of schizophrenic psychoses with gamma-type endorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo interaction of gamma-type endorphins with dopaminergic ligands in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uniquely, this compound induces an effect that is both opiate- and neuroleptic-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroleptic-like peptide desenkephalin-gamma-endorphin does not antagonize the dopamine receptor agonist-induced inhibition of the release of [3H]dopamine from rat nucleus accumbens slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 9. (Des-Tyr)this compound for schizophrenia. A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical, biochemical, and hormonal aspects of treatment with Des-tyr1-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of des-enkephalin-gamma-endorphin and des-Tyr1-a-endorphin on regional serotonin metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Gamma-Endorphin in Schizophrenia Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endorphin hypothesis of schizophrenia, which emerged in the 1970s, postulates that an imbalance in the endogenous opioid system may contribute to the pathophysiology of the disorder. Within this framework, γ-endorphin, a 17-amino acid opioid peptide, and its derivatives have been of particular interest due to their purported neuroleptic-like properties. This technical guide provides an in-depth overview of the research surrounding γ-endorphin's role in schizophrenia, focusing on clinical and preclinical data, experimental methodologies, and the proposed neurobiological mechanisms of action.
The Gamma-Endorphin Hypothesis of Schizophrenia
The central tenet of the γ-endorphin hypothesis is that a deficiency or dysfunction of γ-type endorphins contributes to the hyperdopaminergic state believed to underlie the positive symptoms of schizophrenia.[1][2] This hypothesis is supported by early findings that γ-type endorphins exhibit behavioral effects in animals that are similar to those of classic neuroleptic drugs.[3] Unlike other endorphins, the antipsychotic effects of some γ-endorphin fragments are proposed to be independent of classical opioid receptor agonism, suggesting a novel mechanism of action.[1]
Quantitative Data from Clinical and Preclinical Studies
The clinical investigation of γ-endorphin and its derivatives, primarily des-tyr-γ-endorphin (DTγE) and des-enkephalin-γ-endorphin (DEγE), has yielded mixed results. While some studies reported significant antipsychotic effects, others failed to demonstrate superiority over placebo. This section summarizes the available quantitative data from key studies.
Endorphin Levels in Schizophrenia Patients
Studies measuring endogenous endorphin levels in the cerebrospinal fluid (CSF) of patients with schizophrenia have produced inconsistent findings, possibly due to variations in assay methodologies.[4]
| Study Cohort | N | Endorphin Fraction Measured | Method | Key Findings | Reference |
| Drug-free schizophrenic patients vs. healthy volunteers | 9 vs. 19 | Fraction I Endorphins | Radioreceptor Assay (RRA) & Chromatography | 6 out of 9 patients showed elevated Fraction I levels, which normalized after neuroleptic treatment. | [2] |
| Schizophrenic patients vs. healthy volunteers | 45 vs. 18 | Fraction I Endorphins | RRA & Chromatography | Significantly increased Fraction I levels in patients compared to controls. Levels were negatively correlated with hallucinations. | [5] |
| Acute vs. chronic schizophrenic patients vs. controls | Not Specified | β-endorphin | Radioimmunoassay (RIA) | Acute schizophrenics had significantly elevated levels, while chronic patients had lower levels than controls. | [6] |
| Schizophrenic patients vs. controls | 25 vs. 47 | β-endorphin | RIA | Patients had higher β-endorphin concentrations at baseline and after 6 weeks of treatment compared to controls. | [7] |
Table 1: Cerebrospinal Fluid and Plasma Endorphin Levels in Schizophrenia.
Clinical Trials of this compound Derivatives
The therapeutic potential of γ-endorphin derivatives has been explored in several clinical trials, with varying degrees of success.
| Study | N | Compound | Dosage & Administration | Duration | Comparator | Key Quantitative Outcomes | Reference |
| Verhoeven et al. (1984) | 18 | DTγE | 1 mg/day, IM | 10 days | Placebo (crossover) | 5 patients showed a marked antipsychotic response, 7 a moderate response, and 6 a slight or no response. | [8] |
| Meltzer et al. (1982) | 8 | DTγE | 1-10 mg/day, IM | 12 days | Open-label | 2 patients markedly improved, 1 moderately improved, 3 minimally improved, and 2 showed no change. | [9] |
| Volavka et al. (1983) | 9 | DTγE | 1 mg/day, IM | 8 days | Placebo (crossover) | Statistically significant but clinically modest improvement in the first few days of treatment, with symptoms returning to baseline despite continued treatment. | [10] |
| Multicenter Study (1991) | 96 | DEγE | 10 mg/day, IM | 4 weeks | Thioridazine (400 mg/day) and Placebo | No significant difference between DEγE and placebo. Thioridazine was significantly better than both DEγE and placebo on the MSS and BPRS. | [3] |
Table 2: Summary of Key Clinical Trials of this compound Derivatives in Schizophrenia. Note: Detailed BPRS or other scale scores with statistical analysis are not consistently available in the published literature for all studies.
Experimental Protocols
This section details the methodologies employed in the key clinical and preclinical investigations of γ-endorphin's role in schizophrenia.
Clinical Trial Protocol: Double-Blind, Placebo-Controlled Crossover Study of DTγE
This synthesized protocol is based on the study conducted by Verhoeven et al. (1984).[8]
-
Patient Population:
-
Inclusion criteria: 18 hospitalized patients with a diagnosis of schizophrenia (DSM-III criteria), who were neuroleptic-free for at least two weeks prior to the study.
-
Exclusion criteria: Significant medical or neurological illness, substance use disorder.
-
-
Study Design:
-
A double-blind, placebo-controlled crossover design.
-
Patients were randomly assigned to one of two treatment sequences: DTγE followed by placebo, or placebo followed by DTγE.
-
Each treatment period lasted 10 days, separated by a washout period of at least 4 days.
-
-
Drug Administration:
-
DTγE was administered as a 1 mg dose in 1 ml of saline via intramuscular (IM) injection once daily.
-
Placebo consisted of 1 ml of saline administered via IM injection once daily.
-
Peptide synthesis was performed using classical methods, and the final product was tested for purity.[11]
-
-
Clinical Assessments:
-
Psychiatric symptoms were assessed at baseline and at the end of each treatment period using standardized rating scales, including the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.[12][13]
-
Assessments were performed by trained raters who were blind to the treatment condition.
-
-
Biochemical and Hormonal Analyses:
-
Blood samples were collected to measure plasma levels of prolactin, growth hormone, and cortisol.
-
Cerebrospinal fluid (CSF) was collected via lumbar puncture to measure concentrations of homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), and 3-methoxy-4-hydroxyphenylglycol (MHPG).
-
Workflow for a Typical Clinical Trial of a this compound Derivative
Caption: Workflow of a double-blind, placebo-controlled crossover clinical trial for a γ-endorphin derivative.
Methodology for Endorphin Measurement in CSF
The measurement of endorphin levels in CSF has been a critical component of research in this area. Two primary methods have been employed:
-
Radioimmunoassay (RIA): This technique utilizes specific antibodies to quantify the concentration of a particular endorphin, such as β-endorphin. The general procedure involves:
-
Sample Collection and Preparation: CSF is obtained via lumbar puncture and stored frozen. It may be extracted and concentrated to improve sensitivity.
-
Antibody Incubation: A known amount of radiolabeled endorphin and the CSF sample are incubated with a limited amount of a specific antibody.
-
Competitive Binding: The unlabeled endorphin in the CSF sample competes with the radiolabeled endorphin for binding to the antibody.
-
Separation and Counting: The antibody-bound endorphin is separated from the free endorphin, and the radioactivity of the bound fraction is measured.
-
Quantification: The concentration of endorphin in the sample is determined by comparing its ability to displace the radiolabeled ligand with a standard curve generated using known concentrations of unlabeled endorphin.[13]
-
-
Radioreceptor Assay (RRA): This method measures the total opioid activity in a sample by assessing its ability to displace a radiolabeled opioid ligand from its receptors.
-
Membrane Preparation: Brain tissue (e.g., from rats) is homogenized to prepare a membrane fraction rich in opioid receptors.
-
Competitive Binding: The CSF sample is incubated with the receptor preparation and a radiolabeled opioid ligand (e.g., [3H]naloxone).
-
Displacement: Endorphins in the CSF sample compete with the radiolabeled ligand for binding to the opioid receptors.
-
Separation and Counting: The receptor-bound radioactivity is separated from the free radioactivity and measured.
-
Quantification: The opioid activity of the sample is expressed as equivalents of a standard opioid, such as morphine.[2]
-
Signaling Pathways and Neurobiological Mechanisms
The proposed antipsychotic action of γ-type endorphins is thought to be mediated primarily through the modulation of the mesolimbic dopamine (B1211576) system.
Interaction with the Dopaminergic System
Animal studies have shown that γ-type endorphins can directly or indirectly influence dopaminergic systems, particularly in the nucleus accumbens.[4] However, DTγE does not appear to directly bind to dopamine D2 receptors in the same manner as classic neuroleptics. In vitro studies have shown that DTγE does not displace [3H]spiperone (a D2 antagonist) from its binding sites.[14] This suggests an indirect mechanism of action.
One hypothesis is that γ-type endorphins modulate the presynaptic release of dopamine. Chronic administration of a γ-endorphin antiserum into the nucleus accumbens of rats leads to hyperactivity, suggesting that endogenous γ-type endorphins normally exert an inhibitory influence on dopaminergic activity in this region.[4]
Proposed Signaling Pathway of this compound's Antipsychotic Effect
The precise signaling cascade remains to be fully elucidated, especially given that some effects of γ-endorphin derivatives are non-opioid in nature.[15] However, based on the known interactions of endorphins with GABAergic and dopaminergic neurons, a plausible pathway can be proposed.
Caption: Proposed signaling pathway for the antipsychotic action of γ-endorphin derivatives.
This model suggests that γ-endorphin or its active metabolites bind to a putative non-opioid receptor on presynaptic GABAergic interneurons in the mesolimbic pathway. This binding inhibits the release of GABA.[16][17] The reduced GABAergic inhibition of dopaminergic neurons leads to a disinhibition and a subsequent increase in dopamine release. While seemingly counterintuitive to an antipsychotic effect, this model aligns with the complex regulation of the dopamine system, where a deficiency in γ-endorphin could lead to a more pronounced hyperdopaminergic state. The administration of γ-endorphin derivatives may help to restore a more physiological, regulated release of dopamine, thereby ameliorating psychotic symptoms.
Conclusion and Future Directions
The investigation into the role of γ-endorphin in schizophrenia has provided a fascinating, albeit complex, chapter in psychiatric research. While the initial promise of a novel class of antipsychotics has not been fully realized, the research has highlighted the intricate interplay between the endogenous opioid and dopamine systems in the pathophysiology of psychosis.
The inconsistent findings in clinical trials may be attributable to several factors, including the heterogeneity of schizophrenia, with some patients (e.g., those with paranoid schizophrenia or specific HLA genotypes) potentially representing a responsive subgroup.[1] The short half-life of these peptides may also have limited their therapeutic efficacy in some studies.[10]
Future research in this area could benefit from:
-
Stratification of patient populations in clinical trials based on biomarkers or genetic profiles to identify potential responders.
-
Development of more stable and bioavailable analogs of γ-endorphin derivatives.
-
Further elucidation of the specific non-opioid receptors and intracellular signaling pathways through which these peptides exert their effects.
A deeper understanding of the neurobiological mechanisms of γ-type endorphins may yet provide valuable insights into the pathophysiology of schizophrenia and pave the way for the development of novel therapeutic strategies.
References
- 1. psywellness.com.sg [psywellness.com.sg]
- 2. Clinical global impression - Wikipedia [en.wikipedia.org]
- 3. biadmin.cibersam.es [biadmin.cibersam.es]
- 4. Non-opiate beta-endorphin fragments and dopamine-IV. gamma-Type endorphins may control dopaminergic systems in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. The Brief Psychiatric Rating Scale (BPRS) Explained [webmd.com]
- 7. researchgate.net [researchgate.net]
- 8. Topography and characteristics of specific binding sites for non-opioid gamma-type endorphins in the rat brain as studied by autoradiography with [35S]Met-desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The psychometric validity of the Montgomery-Åsberg Depression Rating Scale (MADRS) in recent onset schizophrenia spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. [Synthesis of endorphins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinicom.com [clinicom.com]
- 13. The Clinical Global Impression-Schizophrenia scale: a simple instrument to measure the diversity of symptoms present in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N alpha-Acetyl-gamma-endorphin is an endogenous non-opioid neuropeptide with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. anesthesiologydfw.com [anesthesiologydfw.com]
- 17. Endorphins – a natural healer - MedCrave online [medcraveonline.com]
The Neuroleptic-Like Peptide Gamma-Endorphin: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-endorphin, an endogenous opioid peptide, has garnered significant interest for its potential therapeutic applications, particularly in the realm of psychiatry. Unlike its precursor, β-endorphin, which has well-established analgesic properties, γ-endorphin and its derivatives exhibit neuroleptic-like effects, suggesting a distinct mechanism of action and therapeutic profile. This technical guide provides a comprehensive overview of the core research surrounding γ-endorphin, with a focus on its potential as an antipsychotic agent. We will delve into its mechanism of action, summarize key preclinical and clinical findings, provide detailed experimental protocols, and visualize the intricate signaling pathways involved.
Molecular Profile and Pharmacodynamics
This compound is a 17-amino acid peptide, identical to the first 17 amino acids of β-endorphin.[1][2] Its derivatives, notably des-Tyr¹-γ-endorphin (DTγE), which lacks the N-terminal tyrosine residue, have been a primary focus of research due to their reduced opioid activity and enhanced neuroleptic-like properties.[3]
Receptor Binding Affinities
The interaction of γ-endorphin and its analogues with various receptors is crucial to understanding their pharmacological effects. The following table summarizes key binding affinity data from radioligand binding assays.
| Compound | Radioligand | Tissue/Cell Source | Receptor Type | Binding Affinity (Kd) | Reference |
| γ-Endorphin | [³H]β-endorphin | Rat brain membranes | Opiate | 58 nM | |
| des-Tyr¹-γ-endorphin (DTγE) | [³H]β-endorphin | Rat brain membranes | Opiate | 42 µM |
| Compound | Radioligand | Tissue/Cell Source | Receptor Type | IC50 | Reference |
| des-enkephalin-γ-endorphin (DEγE) | [³⁵S]Met-DEγE | Rat forebrain | Non-opioid γ-endorphin type | 0.6 nM | |
| des-enkephalin-α-endorphin | [³⁵S]Met-DEγE | Rat forebrain | Non-opioid γ-endorphin type | 210 nM |
These data indicate that while γ-endorphin has a moderate affinity for opiate receptors, the removal of the N-terminal tyrosine in DTγE dramatically reduces this affinity. Conversely, DEγE exhibits high affinity for a distinct, non-opioid binding site.
Mechanism of Action: Indirect Dopamine (B1211576) Modulation
The antipsychotic effects of γ-type endorphins are not mediated by direct antagonism of dopamine receptors, a hallmark of classical neuroleptics. In vitro studies have shown that these peptides do not significantly bind to dopamine D2 receptors.[4] Instead, the prevailing hypothesis suggests an indirect modulation of the mesolimbic dopamine system.[4][5]
The proposed mechanism centers on the interaction of γ-endorphin with μ-opioid receptors located on GABAergic interneurons in the ventral temental area (VTA).[6] By inhibiting these inhibitory interneurons, γ-endorphin disinhibits dopaminergic neurons, leading to an initial increase in dopamine release in the nucleus accumbens (NAc). However, chronic administration is thought to lead to a normalization of dopamine homeostasis, counteracting the hyperdopaminergic state associated with psychosis.[7]
Preclinical Evidence
Animal studies have provided foundational support for the neuroleptic-like properties of γ-type endorphins.
Animal Models of Schizophrenia
-
Conditioned Avoidance Response (CAR): Similar to classical neuroleptics, γ-type endorphins facilitate the extinction of active avoidance behavior in rats, a model sensitive to antipsychotic activity.[8]
-
Apomorphine-Induced Stereotypy: While results have been variable, some studies have shown that γ-endorphin can antagonize the stereotyped behaviors induced by the dopamine agonist apomorphine.
Clinical Trials in Schizophrenia
Several clinical trials have investigated the therapeutic efficacy of γ-type endorphins, primarily DTγE, in patients with schizophrenia.
Summary of Clinical Trial Outcomes
| Study Design | Drug/Dosage | Duration | Key Findings | Reference |
| Open-label | DTγE (1-10 mg/day, IM) | 12 days | 2 of 8 patients showed marked improvement, primarily in social functioning. | [9] |
| Double-blind, crossover | DTγE (1 mg/day, IM) | 8 days | Statistically significant but clinically modest improvement in the first few days of treatment. | [3] |
| Double-blind, crossover | DTγE (1 mg/day, IM) | 10 days | 5 of 18 patients showed a marked antipsychotic response; 7 showed a moderate response. | [10] |
| Double-blind, placebo-controlled | DEγE (10 mg/day, IM) | 4 weeks | No significant difference between DEγE and placebo. Thioridazine (B1682328) was superior to both. | [11] |
While early open-label and smaller controlled studies showed promise, with some patients experiencing significant reductions in psychotic symptoms, a larger, well-controlled study with DEγE did not demonstrate efficacy over placebo.[3][7][9][10][11] These conflicting results highlight the need for further research to identify patient subpopulations that may respond to this therapeutic approach and to optimize dosing and treatment duration.
Experimental Protocols
Radioligand Binding Assay for Opiate Receptor Affinity
This protocol is adapted from studies assessing the binding of γ-endorphin and its analogues to opiate receptors in rat brain tissue.
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh Tris-HCl buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine in triplicate:
-
50 µL of membrane preparation.
-
50 µL of [³H]β-endorphin (final concentration ~0.5 nM).
-
50 µL of competing ligand (γ-endorphin or DTγE) at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding, add a high concentration of unlabeled naloxone (B1662785) (e.g., 10 µM).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Kd and Bmax values by Scatchard analysis or non-linear regression of the saturation binding data.
-
Calculate the Ki values for the competing ligands from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Release
This protocol outlines a general procedure for measuring extracellular dopamine levels in the nucleus accumbens of freely moving rats following γ-endorphin administration.[2][12][13]
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60 minutes.
-
Administer γ-endorphin or its analogue (e.g., via intraperitoneal injection or directly through the probe).
-
Continue collecting dialysate samples at regular intervals (e.g., every 15-20 minutes) for the desired duration.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Quantify the concentrations of dopamine and its metabolites.
-
Express the post-injection levels as a percentage of the baseline levels.
-
Perform statistical analysis to determine the significance of any changes in dopamine release.
-
Conclusion and Future Directions
The research on γ-endorphin and its derivatives has unveiled a fascinating and complex picture of their potential role in psychiatric disorders. While the initial promise of a novel class of antipsychotics with a unique mechanism of action has been tempered by mixed clinical trial results, the scientific journey has provided invaluable insights into the neurobiology of psychosis and the intricate interplay between the opioid and dopamine systems.
Future research should focus on several key areas:
-
Patient Stratification: Identifying biomarkers to predict which schizophrenic patients are most likely to respond to γ-endorphin-based therapies.
-
Dose-Response and Formulation Studies: Optimizing the dosage, delivery method, and formulation to enhance efficacy and duration of action.
-
Elucidation of the Non-Opioid Receptor: Fully characterizing the non-opioid γ-endorphin binding site to develop more selective and potent ligands.
-
Combination Therapies: Investigating the potential synergistic effects of γ-type endorphins with existing antipsychotic medications.
While the path to a clinically approved γ-endorphin-based therapy remains challenging, the foundational research detailed in this guide provides a solid framework for continued exploration and development in this promising area of neuropharmacology.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. A microdialysis profile of beta-endorphin and catecholamines in the rat nucleus accumbens following alcohol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-lived effect of (Des-Tyr)-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separate GABA afferents to dopamine neurons mediate acute action of opioids, development of tolerance and expression of withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-type endorphins: neurolepticum-like and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. Improvement of schizophrenic patients treated with [des-Tyr1]-gamma-endorphin (DTgammaE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of (Des-Tyr)-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical, biochemical, and hormonal aspects of treatment with Des-tyr1-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inadequate treatment response to des-enkephalin-gamma-endorphin compared with thioridazine and placebo in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
Gamma-Endorphin's Effect on Animal Behavior Models: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamma-endorphin (γ-endorphin) is an endogenous neuropeptide derived from the proopiomelanocortin (POMC) precursor protein.[1][2] Structurally, it is a 17-amino acid peptide that represents a fragment of β-endorphin.[3][4] Research has implicated this compound and its derivatives in a range of central nervous system activities, positioning them as significant modulators of animal behavior. These peptides have been particularly noted for their neuroleptic-like properties and their complex interactions with the brain's dopaminergic systems.[5][6][7] This document provides an in-depth technical overview of the observed effects of this compound in various animal behavior models, with a focus on learning, memory, social behavior, and locomotor activity. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to support further research and development.
Effects on Learning and Memory Models
This compound has been shown to exert significant, often dose-and-time-dependent, effects on memory consolidation and retrieval, primarily studied through avoidance learning paradigms.[8][9]
Key Findings in Avoidance Learning
In passive avoidance tasks, where an animal learns to avoid an environment associated with an aversive stimulus, this compound generally attenuates memory retention.[5][8] When administered to rats shortly after a one-trial learning session, it impairs their ability to recall the aversive association 24 hours later.[8] This effect on memory consolidation is time-dependent; administration 6 hours after the learning trial has no effect on retention.[8]
The peptide's influence can also be dose-dependent. Low intraperitoneal (IP) doses (0.2 µg/kg) have been found to reduce retrieval time, suggesting an amnestic effect, whereas higher doses (1.0-5.0 µg/kg) can enhance retrieval.[9] These effects are blocked by the opioid antagonist naloxone, confirming they are mediated by opioid receptors.[4][9] In active avoidance paradigms, such as pole-jumping, this compound and its fragments have been shown to facilitate the extinction of the learned avoidance behavior.[5]
Data Summary: Learning and Memory
| Behavioral Test | Animal Model | Administration (Dose, Route, Timing) | Key Quantitative Effect | Reference |
| Step-Through Passive Avoidance | Rat | Post-learning (0h or 3h) | Attenuates later retention of avoidance behavior. | [8] |
| Step-Down Inhibitory Avoidance | Rat | 0.2 µg/kg, IP, Post-training | Reduced retrieval time from 40.6s to 13.5s (Amnestic). | [9] |
| Step-Down Inhibitory Avoidance | Rat | 1.0 µg/kg, IP, Pre-testing | Enhanced retrieval time from 38.6s to 300s (Memory enhancing). | [9] |
| Step-Down Inhibitory Avoidance | Rat | 5.0 µg/kg, IP, Post-training | Enhanced retrieval time from 40.6s to 104.4s (Memory enhancing). | [9] |
| Pole-Jumping Active Avoidance | Rat | Subcutaneous (SC) | Facilitated extinction of avoidance behavior. | [5] |
Experimental Protocol: Step-Through Passive Avoidance Task
This protocol describes a standard one-trial step-through passive avoidance procedure used to assess the effects of this compound on memory consolidation.
-
Subjects: Male Wistar or Sprague-Dawley rats (200-250g).[5][8][10]
-
Apparatus: A two-compartment apparatus consisting of a brightly illuminated "safe" compartment and a dark compartment equipped with a grid floor capable of delivering a mild electric footshock. A guillotine door separates the two compartments.
-
Procedure:
-
Habituation: On the first day, each rat is placed in the illuminated compartment and allowed to explore the apparatus for 5 minutes with the guillotine door open.
-
Training (Acquisition): 24 hours later, the rat is placed in the illuminated compartment. The guillotine door is initially closed. After 10 seconds, the door is opened. The latency to enter the dark compartment is recorded. Once the rat enters the dark compartment with all four paws, the door is closed, and a single, inescapable footshock (e.g., 0.5-1.0 mA for 2 seconds) is delivered. The rat is then immediately removed.
-
Treatment: Immediately following the training trial (or at other specified time points), the rat receives an injection of this compound or a vehicle solution via the specified route (e.g., intraperitoneal or intracerebroventricular).
-
Testing (Retrieval): 24 hours after training, the rat is placed back into the illuminated compartment. The guillotine door is opened after 10 seconds, and the latency to step through to the dark compartment is recorded, up to a maximum cutoff time (e.g., 300 seconds). A longer step-through latency is interpreted as improved memory of the aversive event.
-
Effects on Social and Anxiety-Related Behavior
The endogenous this compound system, particularly within the nucleus accumbens, appears to play a crucial role in modulating social behaviors in response to environmental cues.
Key Findings in Social Interaction and Anxiety
Studies using antiserum to block the action of endogenous this compound in the nucleus accumbens of rats have revealed interesting effects.[11] While the antiserum did not alter baseline social activity, it prevented the natural decrease in social interaction that occurs under stressful conditions like high-intensity light.[11] Animals treated with the antiserum also displayed heightened stress responses, such as freezing, to auditory stimuli.[11] These findings suggest that endogenous this compound in this brain region is involved in integrating environmental stressors to produce an appropriate social response.[11]
While direct studies of this compound in standard anxiety paradigms like the Elevated Plus Maze (EPM) are limited, the broader endorphin system is known to be anxiolytic. For instance, mice genetically deficient in β-endorphin exhibit higher levels of anxiety-like behavior in the EPM.[12][13]
Data Summary: Social Behavior
| Behavioral Test | Animal Model | Manipulation | Key Behavioral Effect | Reference |
| Social Interaction Test | Rat | Chronic this compound antiserum injection into nucleus accumbens | Abolished the normal suppression of social interaction caused by high light levels. | [11] |
| Acoustic Startle Response | Rat | Chronic this compound antiserum injection into nucleus accumbens | Significantly more freezing and fly-responses to sound stimuli. | [11] |
Experimental Protocol: Elevated Plus Maze (EPM)
The EPM is a widely used assay to assess anxiety-like behavior in rodents and to screen for anxiolytic or anxiogenic properties of compounds.[14][15]
-
Apparatus: A plus-shaped maze, elevated 50-70 cm above the floor. It consists of four arms (e.g., 50 cm long x 10 cm wide): two opposing arms are open, and two opposing arms are enclosed by high walls (e.g., 40 cm). The arms extend from a central square platform.
-
Procedure:
-
Acclimation: The animal is brought to the testing room at least 30-60 minutes before the test to acclimate to the ambient conditions (e.g., lighting, background noise).
-
Testing: The animal is placed on the central platform of the maze, facing one of the open arms.
-
Data Collection: The animal's behavior is recorded for 5 minutes using an overhead video camera and tracking software.
-
Key Parameters Measured:
-
Number of entries into open and closed arms.
-
Time spent in open and closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Interpretation: An increase in the proportion of time spent in the open arms and/or the proportion of entries into the open arms is interpreted as an anxiolytic-like effect. A decrease in these measures indicates an anxiogenic-like effect.[15]
-
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2][4] The primary target is the μ-opioid receptor (MOR).[2][16][17]
The activation of MORs by this compound initiates an intracellular signaling cascade mediated by inhibitory G-proteins (Gαi/Gαo).[4] This leads to two primary effects:
-
Inhibition of Adenylyl Cyclase: This reduces the production of the second messenger cyclic AMP (cAMP), altering downstream cellular activity.[4]
-
Modulation of Ion Channels: The G-protein subunits directly interact with ion channels, leading to the inhibition of presynaptic voltage-gated calcium channels (reducing neurotransmitter release) and the activation of postsynaptic inwardly rectifying potassium channels (causing hyperpolarization and reducing neuronal excitability).[4]
A critical aspect of this compound's behavioral effects is its interaction with the mesolimbic dopamine (B1211576) system.[6][18] In key reward areas like the Ventral Tegmental Area (VTA) and Nucleus Accumbens (NAc), MORs are densely expressed on GABAergic interneurons.[1][19] These GABA neurons typically exert an inhibitory tone on dopamine neurons. By binding to MORs on these GABAergic terminals, this compound inhibits GABA release. This disinhibits the dopamine neurons, leading to an increased release of dopamine in the NAc.[1][16][19] This mechanism is believed to underlie the effects of opioids on reward, motivation, and locomotion.
Caption: this compound signaling cascade via the μ-opioid receptor.
Generalized Experimental Workflow
The investigation of this compound's effects on animal behavior typically follows a multi-stage process, often involving precise surgical techniques for targeted drug delivery to the central nervous system.
Caption: A generalized workflow for studying neuropeptide effects on animal behavior.
Protocol: Intracerebroventricular (ICV) Cannula Implantation
For direct central administration, a guide cannula is surgically implanted targeting a lateral ventricle.[10][20]
-
Procedure:
-
Anesthesia: The animal is anesthetized using isoflurane (B1672236) or a ketamine/xylazine mixture.[10]
-
Stereotaxic Surgery: The animal's head is fixed in a stereotaxic frame. A midline incision is made to expose the skull.
-
Coordinates: A small burr hole is drilled in the skull over the target coordinates for the lateral ventricle (coordinates are determined relative to bregma, e.g., for rats: ~0.8 mm posterior, ~1.5 mm lateral).[20]
-
Implantation: A sterile guide cannula is lowered through the burr hole to the desired depth and fixed to the skull using dental cement and jeweler's screws. A dummy cannula is inserted to keep the guide patent.
-
Recovery: The animal is allowed to recover for several days before behavioral experiments commence. For drug administration, the dummy cannula is removed, and an injector connected to a microsyringe is inserted to infuse the solution directly into the ventricle.[10]
-
References
- 1. youtube.com [youtube.com]
- 2. anesthesiologydfw.com [anesthesiologydfw.com]
- 3. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - this compound [micro.magnet.fsu.edu]
- 4. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effect of des-Tyr1-gamma-endorphin and des-enkephalin-gamma-endorphin on active and passive avoidance behavior of rats; a dose-response relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo interaction of gamma-type endorphins with dopaminergic ligands in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic action of gamma-type endorphins: animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retention of passive avoidance behavior in rats following alpha- and this compound administration: effects of post-learning treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound affects retrieval of an inhibitory avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in social behaviour of rats following chronic treatment with this compound antiserum injected into the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of β-Endorphin on Anxious Behavior in Mice: Interaction with EtOH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Age, β-endorphin, and sex dependent effects of maternal separation on locomotor activity, anxiety-like behavior, and alcohol reward [frontiersin.org]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Endorphin - Wikipedia [en.wikipedia.org]
- 17. sciencearchives.org [sciencearchives.org]
- 18. Beta-endorphin-induced locomotor stimulation and reinforcement are associated with an increase in dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rodent intracerebroventricular AAV injections [protocols.io]
Endogenous Ligands for Opioid Receptors: A Focus on Gamma-Endorphin
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous opioid peptide gamma-endorphin, its interaction with opioid receptors, and the methodologies used to characterize these interactions. While the concept of a distinct "this compound receptor" is not well-established, this document focuses on the binding and functional activity of this compound at the classical opioid receptors (mu, delta, and kappa).
Introduction to this compound
This compound (γ-endorphin) is a 17-amino acid endogenous opioid peptide derived from the precursor protein proopiomelanocortin (POMC).[1] Structurally, it is identical to the first 17 amino acids of the more extensively studied β-endorphin.[1] Like other endorphins, γ-endorphin is involved in pain modulation and has been investigated for potential antipsychotic and blood pressure-regulating effects.[1][2] Its physiological functions are mediated through interactions with the opioid receptor system.
Endogenous Ligands and Receptor Interactions
The endogenous opioid system comprises several families of peptide ligands, primarily the endorphins, enkephalins, and dynorphins. These peptides are derived from distinct precursor proteins and interact with the three main classes of opioid receptors: mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR).[3]
-
This compound: This peptide is an endogenous ligand that binds to opioid receptors.[2] All three endorphins (alpha, beta, and gamma) contain the Met-enkephalin motif (Tyr-Gly-Gly-Phe-Met) at their N-terminus, which is crucial for binding to opioid receptors.[3]
-
Receptor Specificity: While often associated with the μ-opioid receptor, like other endorphins, γ-endorphin can interact with δ- and κ-opioid receptors as well.[2] It is important to note that there is no single, identified receptor that is exclusively activated by this compound. Its actions are understood through its affinity and efficacy at the classical opioid receptor subtypes.
-
Des-Tyr¹-gamma-Endorphin: This metabolite of this compound, which lacks the N-terminal tyrosine, shows a significantly reduced affinity for opioid receptors. This highlights the critical role of the N-terminal tyrosine in opioid receptor binding. Des-Tyr¹-gamma-endorphin has been investigated for potential neuroleptic-like activities, which may be mediated through non-opioid mechanisms.
Quantitative Data Summary
The following table summarizes the available quantitative data on the binding affinity and functional potency of this compound and related endogenous peptides at opioid receptors. Data for this compound is limited in the scientific literature compared to beta-endorphin.
| Ligand | Receptor | Parameter | Value | Species/System | Reference |
| γ-Endorphin | Opiate Receptors | Kd | 58 nM | Rat Brain Membranes | |
| β-Endorphin | Opiate Receptors | Kd | 0.4 nM | Rat Brain Membranes | |
| β-Endorphin | μ (mu) | Ki | ~9 nM | Rat Neocortical Membranes | [4] |
| β-Endorphin | δ (delta) | Ki | ~22 nM | Rat Neocortical Membranes | [4] |
| β-Endorphin | μ (mu) - functional | IC50 | ~0.5 nM | Rat Neocortical Slices ([³H]NE release) | [4] |
| α-Neo-endorphin | Opioid Receptors | Kd | 0.20 nM (high affinity), 3.75 nM (low affinity) | Rat Membrane Preparations | [5] |
Signaling Pathways
Opioid receptors, including those activated by this compound, are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. Activation of these receptors initiates a signaling cascade that leads to a decrease in neuronal excitability.
The key steps in the signaling pathway are:
-
Ligand Binding: this compound binds to the extracellular domain of the opioid receptor.
-
Conformational Change and G-Protein Activation: Ligand binding induces a conformational change in the receptor, which promotes the exchange of GDP for GTP on the associated Gαi/o subunit.
-
Dissociation of G-Protein Subunits: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It typically activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx.
-
-
Physiological Response: The net effect of these signaling events is a reduction in neurotransmitter release from the presynaptic terminal, leading to the analgesic and other physiological effects of endorphins.
Caption: G-protein signaling pathway of opioid receptors.
Key Experimental Protocols
Characterizing the interaction of endogenous ligands like this compound with opioid receptors involves a suite of in vitro assays. The following are detailed methodologies for three fundamental experimental protocols.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor subtype (μ, δ, or κ).
-
Radioligand: A high-affinity radiolabeled ligand for the specific receptor subtype (e.g., [³H]DAMGO for MOR).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled opioid antagonist (e.g., 10 µM Naloxone).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
-
-
Protocol:
-
Preparation: Prepare serial dilutions of this compound in incubation buffer.
-
Reaction Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: Incubation buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.
-
Competition: this compound at various concentrations, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor agonism. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test Compound: this compound.
-
Positive Control: A known full agonist (e.g., DAMGO for MOR).
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Protocol:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following:
-
Assay buffer or unlabeled GTPγS (for non-specific binding).
-
Diluted this compound or controls.
-
Membrane suspension.
-
GDP.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other values to get specific binding.
-
Plot the specific binding (often as a percentage of the maximal response of the full agonist) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
cAMP Inhibition Assay
This is another functional assay that measures the downstream effect of Gαi/o activation: the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.
-
Materials:
-
Cells: Whole cells (e.g., HEK293 or CHO) stably expressing the MOR.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound.
-
Positive Control Agonist: e.g., DAMGO.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.
-
-
Protocol:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and pre-incubate.
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.
-
-
Data Analysis:
-
The measured signal will be inversely proportional to the inhibitory effect of this compound.
-
Plot the signal (or calculated cAMP concentration) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
Caption: Workflow for characterizing opioid receptor ligands.
Conclusion
This compound is an important endogenous opioid peptide that contributes to the complex regulation of pain and other physiological processes. While it does not have a unique, dedicated receptor, its activity is mediated through the classical opioid receptors, primarily the μ-opioid receptor. A thorough understanding of its binding affinity and functional efficacy at each receptor subtype is crucial for elucidating its precise physiological role and for the development of novel therapeutics targeting the opioid system. The experimental protocols detailed in this guide provide a robust framework for the pharmacological characterization of this compound and other endogenous ligands. Further research is needed to provide a more complete quantitative profile of this compound's interaction with the different opioid receptor subtypes.
References
- 1. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 2. γ-Endorphin - DocCheck Flexikon [flexikon.doccheck.com]
- 3. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Neo-endorphin: receptor binding properties of the tritiated ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Radioimmunoassay for Plasma Gamma-Endorphin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-endorphin is a 17-amino acid opioid peptide that is derived from β-endorphin.[1] It is found in the pituitary gland and other tissues and is believed to play a role in a variety of physiological processes, including pain perception, mood regulation, and blood pressure control.[1] The accurate quantification of plasma this compound is crucial for research into its physiological functions and its potential as a biomarker or therapeutic target. This document provides a detailed protocol for the determination of this compound concentrations in plasma samples using a competitive radioimmunoassay (RIA).
The principle of this assay is based on the competition between unlabeled this compound (in standards or samples) and a fixed amount of radiolabeled this compound for a limited number of binding sites on a specific antibody.[2] As the concentration of unlabeled this compound increases, the amount of radiolabeled this compound bound to the antibody decreases.[3] By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, allowing for the determination of this compound concentrations in unknown samples.[3]
Materials and Reagents
The following materials and reagents are typically required for a this compound RIA. While specific commercial kits for this compound RIA are not as readily available as those for beta-endorphin (B3029290), the components can often be sourced individually or as part of custom assay development services.
| Reagent/Material | Specifications | Storage |
| This compound Standard | Lyophilized, high purity | -20°C |
| Anti-Gamma-Endorphin Antibody (Primary) | Rabbit polyclonal or monoclonal | -20°C or as recommended |
| ¹²⁵I-labeled this compound (Tracer) | High specific activity | 4°C or as recommended |
| Goat Anti-Rabbit IgG Serum (Secondary Antibody) | Precipitating antibody | 4°C |
| Normal Rabbit Serum (NRS) | Carrier serum | 4°C |
| RIA Buffer | Phosphate-buffered saline with protein (e.g., BSA) and sodium azide | 4°C |
| Plasma Samples | Collected in EDTA tubes, centrifuged, and stored | -70°C |
| Polystyrene Assay Tubes | 12 x 75 mm | Room Temperature |
| Centrifuge | Refrigerated, capable of 1,700 - 3,000 x g | |
| Gamma Counter | For measuring ¹²⁵I radioactivity |
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample handling is critical for accurate results.
-
Blood Collection : Collect whole blood into chilled tubes containing EDTA to prevent coagulation and proteolytic degradation.
-
Centrifugation : Immediately centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Plasma Separation : Carefully aspirate the plasma supernatant and transfer it to clean polypropylene (B1209903) tubes.
-
Storage : Store plasma samples at -70°C until the assay is performed. Plasma stored at this temperature is generally stable for up to one month.[3]
Plasma Extraction (Recommended)
Extraction of peptides from plasma is strongly recommended to remove interfering substances.[3] A common method is solid-phase extraction using C18 Sep-Pak cartridges.
-
Acidification : Acidify the plasma sample with an equal volume of a suitable buffer (e.g., Buffer A as specified by kit manufacturers, often a protein-precipitating acid solution).[3]
-
Centrifugation : Centrifuge the acidified plasma at 6,000 to 17,000 x g for 20 minutes at 4°C to pellet precipitated proteins.[3]
-
Column Equilibration : Pre-treat a C18 Sep-Pak column according to the manufacturer's instructions.
-
Loading : Load the supernatant from the centrifuged sample onto the pre-treated C18 column.[3]
-
Washing : Wash the column with a wash buffer (e.g., Buffer A) to remove salts and other hydrophilic impurities.[3]
-
Elution : Elute the peptide fraction with an appropriate elution buffer (e.g., Buffer B, typically containing an organic solvent like acetonitrile).[3]
-
Drying : Lyophilize or evaporate the eluate to dryness.
-
Reconstitution : Reconstitute the dried extract in RIA buffer prior to the assay.
Radioimmunoassay Procedure
The following protocol is a general guideline. Incubation times and reagent volumes may need optimization. A two-day incubation procedure is common for endorphin RIAs.[3]
Day 1: First Incubation
-
Assay Setup : Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards (S1-Sx), and Unknown Samples (UNK).
-
Reagent Addition :
-
Add RIA buffer to the NSB and B₀ tubes.
-
Add the reconstituted standards to their respective tubes.
-
Add the reconstituted extracted plasma samples to the unknown tubes.
-
Add the primary anti-gamma-endorphin antibody to all tubes except the TC and NSB tubes.[3]
-
-
Vortex : Gently vortex all tubes.
-
Incubation : Cover the tubes and incubate for 16-24 hours at 4°C.[3]
Day 2: Second Incubation and Separation
-
Tracer Addition : Add a specific amount (e.g., 8,000-10,000 cpm/100 µL) of ¹²⁵I-labeled this compound to all tubes.[3]
-
Vortex : Gently vortex all tubes.
-
Incubation : Cover and incubate for another 16-24 hours at 4°C.[3]
-
Precipitation :
-
Vortex : Gently vortex all tubes.
-
Incubation : Incubate at room temperature for 90 minutes to allow for the formation of a precipitate.[4]
-
Washing : Add 500 µL of cold RIA buffer to each tube (except TC) and vortex.[3]
-
Centrifugation : Centrifuge all tubes (except TC) at approximately 1,700 - 3,000 x g for 20 minutes at 4°C to pellet the antibody-bound fraction.[3][4]
-
Aspiration : Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
Counting : Measure the radioactivity (counts per minute, CPM) in the pellet of each tube using a gamma counter.
Data Analysis
-
Calculate Average CPM : Average the CPM for each duplicate pair.
-
Calculate Percent Bound (%B/B₀) :
-
Subtract the average NSB CPM from all other average CPM values.
-
Calculate the percentage of tracer bound for each standard and sample relative to the zero standard (B₀): %B/B₀ = [(Sample or Standard CPM - NSB CPM) / (B₀ CPM - NSB CPM)] x 100
-
-
Standard Curve : Plot the %B/B₀ (y-axis) against the corresponding standard concentrations (x-axis) on a log-logit or semi-log graph.
-
Determine Sample Concentrations : Interpolate the %B/B₀ values of the unknown samples on the standard curve to determine their this compound concentrations.
-
Adjust for Dilution : Multiply the interpolated concentration by any dilution factors used during sample preparation.
Assay Performance Characteristics
The following table provides example performance characteristics from a commercially available beta-endorphin RIA kit.[5] Similar validation would be required for a this compound assay.
| Parameter | Example Value (for β-Endorphin) |
| Assay Range | 10 - 1280 pg/mL |
| Lowest Detection Limit | 30.86 pg/mL |
| Cross-Reactivity | Peptide-specific, e.g., β-Endorphin (Human): 100% γ-Endorphin: (Must be determined) |
Visualizations
Radioimmunoassay Workflow
The following diagram illustrates the key steps in the radioimmunoassay protocol.
Caption: Workflow of the this compound radioimmunoassay.
Principle of Competitive Binding in RIA
This diagram illustrates the competitive binding principle that underlies the radioimmunoassay.
Caption: Competitive binding in radioimmunoassay.
References
Application Notes and Protocols for In Vivo Microdialysis Measuring Gamma-Endorphin Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-endorphin (γ-endorphin) is a 17-amino acid neuropeptide derived from the precursor molecule pro-opiomelanocortin (POMC). As a fragment of β-endorphin (β-endorphin 1-17), it is implicated in a variety of physiological processes within the central nervous system. In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake, freely moving animals, offering a dynamic window into the release and metabolism of neuropeptides like γ-endorphin.[1][2][3][4] This document provides detailed application notes and protocols for the use of in vivo microdialysis to measure γ-endorphin release.
A critical consideration in measuring extracellular γ-endorphin is its origin. It can be directly released or, more significantly, formed by the enzymatic cleavage of its precursor, β-endorphin, in the extracellular space.[5][6] Therefore, experimental design and data interpretation must account for this dynamic biotransformation.
Quantitative Data Summary
Table 1: Extracellular Concentrations of β-Endorphin in Rat Brain Measured by In Vivo Microdialysis
| Brain Region | Basal Concentration (pM) | Stimulated Concentration (% of Baseline) | Stimulant | Citation |
| Arcuate Nucleus | 259.9 | 186-296% | 0.25-5 µM Serotonin | [7] |
| Nucleus Accumbens | 143.3 | ~190% | 5-10 µM Serotonin | [7] |
Table 2: Endogenous Concentration of this compound in Rat Brain Tissue
| Analyte | Concentration (ng/g wet tissue weight) | Analytical Method | Citation |
| This compound | 2.5 ± 0.43 | LC-MS/MS | [8] |
Signaling Pathways and Experimental Workflow
This compound Production and Release Pathway
Caption: Production and release of β-endorphin and its extracellular conversion to γ-endorphin.
In Vivo Microdialysis Experimental Workflow
Caption: General workflow for an in vivo microdialysis experiment.
Experimental Protocols
Stereotaxic Surgery and Probe Implantation
This protocol is adapted from standard procedures for implanting microdialysis guide cannulae in rodents.[9]
Materials:
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane)
-
Surgical drill
-
Guide cannula (sized for the target brain region)
-
Dummy probe
-
Dental cement
-
Suturing material
Procedure:
-
Anesthetize the animal and secure it in the stereotaxic frame.
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., nucleus accumbens, arcuate nucleus).
-
Drill a burr hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy probe into the guide cannula to maintain patency.
-
Suture the incision and allow the animal to recover for at least 24-48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
Materials:
-
Microdialysis probe (e.g., high molecular weight cutoff, 20-100 kDa)
-
Syringe pump
-
Fraction collector (refrigerated if possible)
-
Artificial cerebrospinal fluid (aCSF)
-
Tubing and connectors
aCSF Composition (example):
-
147 mM NaCl
-
2.7 mM KCl
-
1.2 mM CaCl₂
-
1.0 mM MgCl₂
-
Adjust pH to 7.4
Procedure:
-
On the day of the experiment, gently restrain the animal and remove the dummy probe.
-
Slowly insert the microdialysis probe into the guide cannula.
-
Connect the probe to the syringe pump and fraction collector.
-
Begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples (e.g., every 15-30 minutes).
-
Administer the desired stimulus (e.g., systemic drug injection, local infusion via the probe, or behavioral paradigm).
-
Continue collecting dialysate samples for the desired duration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to allow for histological verification of the probe placement.
Sample Handling and Analysis
Due to the susceptibility of neuropeptides to degradation, proper sample handling is crucial.
Sample Handling:
-
Collect dialysates in vials containing a small amount of acetic acid to a final concentration of 5% to stabilize the peptides.[8]
-
Immediately freeze samples on dry ice and store at -80°C until analysis.
Analytical Method 1: LC-MS/MS Quantification
This method is based on a validated protocol for quantifying γ-endorphin in brain tissue and can be adapted for microdialysate samples.[8]
Table 3: LC-MS/MS Parameters for this compound Quantification
| Parameter | Specification |
| Liquid Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | Dependent on column dimensions (e.g., nanoflow for high sensitivity) |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 929.6 |
| Product Ion (m/z) | 542.3 |
| Internal Standard | [D-Ala²]-γ-endorphin (m/z 936.6 → 542.3) |
Analytical Method 2: Radioimmunoassay (RIA)
RIA is a highly sensitive method for peptide quantification. A specific RIA for γ-endorphin has been developed.[10]
General RIA Protocol:
-
A standard curve is generated using known concentrations of synthetic γ-endorphin.
-
Microdialysate samples, standards, a fixed amount of radiolabeled γ-endorphin (e.g., ¹²⁵I-γ-endorphin), and a specific primary antibody against γ-endorphin are incubated together.
-
During incubation, unlabeled γ-endorphin (from samples and standards) and labeled γ-endorphin compete for binding to the primary antibody.
-
A secondary antibody is added to precipitate the primary antibody-antigen complexes.
-
The mixture is centrifuged, and the radioactivity in the pellet is measured using a gamma counter.
-
The concentration of γ-endorphin in the samples is determined by comparing their radioactivity counts to the standard curve.
Concluding Remarks
The in vivo microdialysis technique, coupled with sensitive analytical methods like LC-MS/MS or RIA, provides a powerful platform for investigating the dynamics of γ-endorphin release in the brain.[1][10][11] Given the evidence for extracellular conversion of β-endorphin to γ-endorphin, researchers should consider measuring both peptides simultaneously to gain a comprehensive understanding of the endorphin system's response to various stimuli.[5] Careful experimental design, including appropriate probe selection, perfusion rates, and sample handling, is essential for obtaining reliable and reproducible data.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Endorphin - Wikipedia [en.wikipedia.org]
- 5. Extracellular Biotransformation of β‐Endorphin in Rat Striatum and Cerebrospinal Fluid [ouci.dntb.gov.ua]
- 6. Selective conversion of beta-endorphin into peptides related to gamma- and alpha-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of the endopeptidase activity generating this compound from beta-endorphin in rat brain synaptic membranes by a radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
Application Notes and Protocols: Receptor Binding Assays for Gamma-Endorphin Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing receptor binding assays to determine the affinity of gamma-endorphin for its target receptors. This document includes detailed protocols for competitive binding assays, a summary of binding affinity data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a 17-amino acid endogenous opioid peptide derived from pro-opiomelanocortin (POMC). Like other endorphins, it plays a role in various physiological processes, and its interaction with opioid receptors is of significant interest for neuroscience research and drug development. Characterizing the binding affinity of this compound to different opioid receptor subtypes (mu, delta, and kappa) is crucial for understanding its pharmacological profile. Additionally, evidence suggests the existence of non-opioid binding sites for gamma-type endorphins, which may mediate some of its distinct biological effects.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[1] This document outlines the principles and provides a detailed protocol for a competitive binding assay to determine the inhibition constant (Ki) of this compound.
Data Presentation: Binding Affinity of Endorphins
The following table summarizes the binding affinity of this compound and the closely related beta-endorphin (B3029290) for opioid receptors. A lower dissociation constant (Kd) or inhibition constant (Ki) indicates a higher binding affinity.
| Peptide | Receptor | Radioligand | Tissue/Cell Source | Binding Affinity (Kd/Ki) | Reference |
| This compound | Opiate Receptors | [³H]beta-endorphin | Rat brain membranes | 58 nM (Kd) | [2] |
| beta-Endorphin | Mu-Opioid | [³H]DAMGO | Rat neocortical membranes | ~9 nM (Ki) | |
| beta-Endorphin | Delta-Opioid | [³H]DPDPE | Rat neocortical membranes | ~22 nM (Ki) |
Signaling Pathways
Opioid receptors, the primary targets for this compound, are G-protein coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gi/Go). Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G-protein.
Caption: G-protein signaling cascade initiated by this compound binding to an opioid receptor.
Experimental Protocols
The following protocols provide a detailed methodology for determining the binding affinity of this compound for opioid receptors using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay to determine this compound affinity.
This protocol is designed to determine the Ki of this compound at the mu-opioid receptor by measuring its ability to displace a selective mu-opioid radioligand.
Materials and Reagents:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]DAMGO (a high-affinity, selective mu-opioid receptor agonist).
-
Unlabeled Ligands:
-
This compound (test compound)
-
Naloxone (B1662785) (for determining non-specific binding)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment:
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Liquid scintillation counter
-
Scintillation cocktail
-
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare a solution of [³H]DAMGO in Assay Buffer at a concentration close to its Kd (typically 1-2 nM).
-
Prepare a solution of naloxone at a high concentration (e.g., 10 µM) in Assay Buffer for determining non-specific binding.
-
Thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer (e.g., 10-20 µg of protein per well). The optimal concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 25 µL of Assay Buffer + 25 µL of [³H]DAMGO + 50 µL of Assay Buffer + 100 µL of diluted membrane preparation.
-
Non-specific Binding (NSB): 25 µL of 10 µM Naloxone + 25 µL of [³H]DAMGO + 50 µL of Assay Buffer + 100 µL of diluted membrane preparation.
-
Competitive Binding: 25 µL of this compound dilution + 25 µL of [³H]DAMGO + 50 µL of Assay Buffer + 100 µL of diluted membrane preparation.
-
The final assay volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand ([³H]DAMGO) and Kd is its dissociation constant for the receptor.
-
-
Studies have indicated the presence of specific, non-opioid binding sites for gamma-type endorphins in brain regions like the nucleus accumbens and amygdala.[3] These sites are distinct from classical opioid and dopamine (B1211576) receptors.[3]
Key Considerations for a Non-Opioid Binding Assay:
-
Radioligand: A radiolabeled analog of a gamma-type endorphin that has low affinity for classical opioid receptors, such as [³⁵S]Met-des-enkephalin-gamma-endorphin, can be used.[3]
-
Competitors: To confirm non-opioid binding, competition experiments should include:
-
Unlabeled gamma-type endorphins (e.g., des-enkephalin-gamma-endorphin).
-
Classical opioid receptor ligands (e.g., DAMGO for mu, DPDPE for delta, U69,593 for kappa) to demonstrate lack of displacement.[3]
-
Dopamine receptor ligands (e.g., haloperidol, sulpiride) to show distinction from these sites.[3]
-
-
Methodology: The assay procedure would be similar to the competitive binding assay described above, with adjustments to the radioligand and competitor selection. Autoradiography with brain slices can also be employed to visualize the distribution of these binding sites.[3]
Conclusion
These application notes and protocols provide a framework for the detailed characterization of this compound's binding affinity to its receptors. By employing these standardized methodologies, researchers can obtain reliable and reproducible data to further elucidate the pharmacological properties of this important endogenous neuropeptide.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Contribution of the amino terminal tyrosine to the interaction of this compound with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topography and characteristics of specific binding sites for non-opioid gamma-type endorphins in the rat brain as studied by autoradiography with [35S]Met-desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Gamma-Endorphin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-endorphin is a 17-amino acid endogenous opioid peptide derived from proopiomelanocortin (POMC).[1][2] Like other endorphins, it plays a role in pain modulation, reward signaling, and stress responses.[3] this compound is structurally similar to α-endorphin and represents the first 17 amino acids of β-endorphin.[1][2] It primarily interacts with opioid receptors, with a notable affinity for the μ-opioid receptor, which is a G-protein coupled receptor (GPCR).[3] Activation of μ-opioid receptors by agonists typically leads to a reduction in neuronal excitability and neurotransmitter release.[3] This is achieved through the modulation of ion channels, specifically the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3] These actions collectively hyperpolarize the neuron and reduce synaptic transmission.
These application notes provide a detailed protocol for the electrophysiological recording of neuronal responses to this compound, enabling researchers to investigate its effects on neuronal activity. The provided methodologies are based on standard electrophysiological techniques and can be adapted for various experimental preparations.
Data Presentation
The following table summarizes the expected quantitative data from electrophysiological recordings of neuronal responses to this compound. The specific values are placeholders and should be determined experimentally. The expected effects are based on the known actions of μ-opioid receptor agonists.
| Parameter | Baseline (Control) | After γ-Endorphin Application | Expected Change |
| Spontaneous Firing Rate (Hz) | e.g., 5.2 ± 1.1 | e.g., 1.8 ± 0.5 | Decrease |
| Resting Membrane Potential (mV) | e.g., -65.3 ± 2.4 | e.g., -72.1 ± 3.0 | Hyperpolarization |
| Input Resistance (MΩ) | e.g., 250.7 ± 35.2 | e.g., 210.5 ± 28.9 | Decrease |
| Action Potential Threshold (mV) | e.g., -45.1 ± 1.8 | e.g., -42.5 ± 2.1 | Slight Depolarization |
| Evoked EPSP Amplitude (mV) | e.g., 10.4 ± 1.5 | e.g., 6.2 ± 1.1 | Decrease |
| Evoked IPSP Amplitude (mV) | e.g., 8.9 ± 1.2 | e.g., 11.5 ± 1.6 | Increase (Disinhibition) |
Signaling Pathway of this compound
The primary signaling pathway for this compound involves its binding to the μ-opioid receptor, a G-protein coupled receptor. This initiates a cascade of intracellular events that ultimately modulate neuronal excitability.
Caption: Signaling pathway of this compound via the μ-opioid receptor.
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices from rodents for subsequent electrophysiological recording.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Incubation chamber
Solutions:
-
Cutting Solution (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH 7.3-7.4 when bubbled with carbogen.
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, 2 MgSO₄. pH 7.4 when bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage using cyanoacrylate glue.
-
Submerge the brain in the ice-cold, carbogenated cutting solution in the vibratome buffer tray.
-
Cut coronal or sagittal slices of the desired brain region at a thickness of 250-350 µm.
-
Transfer the slices to a recovery chamber containing cutting solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Recording chamber
-
Perfusion system
-
Borosilicate glass capillaries
-
Pipette puller
-
Intracellular solution (see recipe below)
-
This compound stock solution
-
Data acquisition software
Solutions:
-
Potassium-based Intracellular Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. pH 7.2-7.3 with KOH. Osmolarity ~290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Fill the pipette with intracellular solution and mount it on the pipette holder.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Record baseline neuronal activity in current-clamp or voltage-clamp mode.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in neuronal activity.
-
Wash out the drug with aCSF to observe recovery.
Extracellular Single-Unit Recording
This protocol describes the method for recording action potentials from single neurons extracellularly.
Materials:
-
Extracellular recording setup (amplifier, filter, data acquisition system)
-
Glass or metal microelectrodes (1-5 MΩ impedance)
-
Micromanipulator
-
Stereotaxic frame (for in vivo experiments)
Procedure:
-
Prepare the animal and brain slice as described above, or prepare the animal for in vivo recording under anesthesia.
-
Slowly lower the microelectrode into the brain region of interest.
-
Advance the electrode in small increments while monitoring for single-unit activity.
-
Isolate a single neuron based on the spike amplitude and waveform.
-
Record the baseline spontaneous firing rate of the neuron.
-
Apply this compound via perfusion (in vitro) or microiontophoresis (in vivo).
-
Record the change in firing rate in response to this compound application.
-
Allow for washout and recovery of the baseline firing rate.
Experimental Workflow
The following diagram illustrates the general workflow for an electrophysiological experiment investigating the effects of this compound.
Caption: Workflow for electrophysiological recording of neuronal responses.
References
Application Notes and Protocols for Immunohistochemical Localization of γ-Endorphin in the Pituitary Gland
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-endorphin (γ-endorphin) is an endogenous opioid peptide derived from the precursor protein pro-opiomelanocortin (POMC). It is primarily found in the pituitary gland, where it is co-localized with other POMC-derived peptides such as adrenocorticotropic hormone (ACTH) and β-endorphin.[1][2] Specifically, γ-endorphin is present in all cells of the intermediate lobe and the corticotropic cells of the anterior lobe of the pituitary.[1][2] Its localization within secretory granules suggests a role in the regulated secretory pathway.[1] Understanding the precise localization and distribution of γ-endorphin is crucial for elucidating its physiological functions and its potential role in various neurological and endocrine processes.
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution of specific proteins within the context of tissue architecture. This document provides detailed application notes and protocols for the immunohistochemical localization of γ-endorphin in pituitary tissue.
Signaling Pathways and Experimental Workflow
Pro-opiomelanocortin (POMC) Processing Pathway
This compound is not directly encoded by a gene but is a product of the post-translational processing of POMC. This complex process involves a series of enzymatic cleavages that are tissue-specific. In the pituitary, POMC is processed to yield various biologically active peptides. The following diagram illustrates the general processing of POMC leading to the generation of γ-endorphin.
Caption: Post-translational processing of pro-opiomelanocortin (POMC).
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps involved in the immunohistochemical staining of γ-endorphin in pituitary tissue.
Caption: General workflow for immunohistochemistry of γ-endorphin.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical localization of γ-endorphin in formalin-fixed, paraffin-embedded pituitary tissue sections.
I. Tissue Preparation
-
Fixation: Immediately following dissection, fix pituitary glands in 4% paraformaldehyde in phosphate-buffered saline (PBS), pH 7.4, for 24 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695) solutions, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-7 µm thick sections using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
II. Antigen Retrieval
Antigen retrieval is a critical step to unmask epitopes that may have been altered by formalin fixation. Heat-Induced Epitope Retrieval (HIER) is generally recommended for endorphin peptides.
-
HIER Solution: Prepare a 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heating: Immerse slides in the pre-heated citrate buffer and heat in a microwave oven, pressure cooker, or water bath. The optimal time and temperature should be determined empirically, but a starting point is 20 minutes at 95-100°C.
-
Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Washing: Rinse the slides with PBS.
III. Immunohistochemical Staining
| Step | Reagent/Parameter | Incubation Time | Incubation Temperature | Notes |
| Endogenous Peroxidase Blocking | 3% Hydrogen Peroxide in Methanol | 10-15 minutes | Room Temperature | Essential for chromogenic detection methods to reduce background. |
| Blocking | 10% Normal Goat Serum in PBS | 1 hour | Room Temperature | Use serum from the same species as the secondary antibody. |
| Primary Antibody | Rabbit anti-γ-Endorphin | 24-48 hours | 4°C | Optimal dilution should be determined empirically (start at 1:1000). |
| Washing | PBS | 3 x 5 minutes | Room Temperature | --- |
| Secondary Antibody | Biotinylated Goat anti-Rabbit IgG | 1 hour | Room Temperature | Dilute according to manufacturer's instructions. |
| Washing | PBS | 3 x 5 minutes | Room Temperature | --- |
| Detection | Avidin-Biotin-Peroxidase Complex (ABC) | 30-60 minutes | Room Temperature | Prepare according to manufacturer's instructions. |
| Washing | PBS | 3 x 5 minutes | Room Temperature | --- |
| Chromogen | 3,3'-Diaminobenzidine (DAB) | 2-10 minutes | Room Temperature | Monitor color development under a microscope. |
| Washing | Distilled Water | 2 x 2 minutes | Room Temperature | To stop the DAB reaction. |
| Counterstaining | Hematoxylin | 30 seconds - 2 minutes | Room Temperature | Stains cell nuclei blue. |
| Washing | Running Tap Water | 5 minutes | Room Temperature | --- |
| Dehydration | Graded Ethanol and Xylene | 2 minutes each | Room Temperature | --- |
| Mounting | Permanent Mounting Medium | --- | Room Temperature | Apply a coverslip. |
IV. Controls
To ensure the specificity of the staining, the following controls should be included:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Absorption Control: Pre-incubate the primary antibody with an excess of the γ-endorphin peptide to confirm that the staining is specific to the target antigen.
Data Presentation
The following table summarizes key quantitative parameters for the immunohistochemical protocol.
| Parameter | Recommended Value/Range |
| Tissue Fixation Time | 24 hours |
| Section Thickness | 5-7 µm |
| Antigen Retrieval (HIER) | 10 mM Sodium Citrate, pH 6.0; 95-100°C for 20 minutes |
| Endogenous Peroxidase Block | 3% H₂O₂ for 10-15 minutes |
| Blocking Solution | 10% Normal Goat Serum |
| Primary Antibody Dilution | 1:500 - 1:2000 (to be optimized) |
| Primary Antibody Incubation | 24-48 hours at 4°C |
| Secondary Antibody Incubation | 1 hour at Room Temperature |
| DAB Incubation | 2-10 minutes |
Expected Results
Positive staining for γ-endorphin should be observed in the cytoplasm of corticotrophs in the anterior pituitary and in all cells of the intermediate lobe. The staining should be granular, consistent with the localization of the peptide in secretory granules. No staining should be observed in the negative and absorption controls.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Staining | Inactive primary antibody | Use a new aliquot of antibody; check antibody specificity. |
| Ineffective antigen retrieval | Optimize antigen retrieval time and temperature. | |
| Incorrect antibody dilution | Perform a titration of the primary antibody. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody. |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. | |
| Tissues dried out | Keep sections moist throughout the procedure. | |
| Weak Staining | Low primary antibody concentration | Use a lower dilution of the primary antibody. |
| Insufficient incubation time | Increase incubation time for primary or secondary antibody. |
References
Application Notes and Protocols: Solid-Phase Peptide Synthesis of Gamma-Endorphin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-endorphin (γ-endorphin) is a 17-amino acid endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu. It is derived from the precursor protein pro-opiomelanocortin (POMC) and is the C-terminal fragment of β-endorphin. Like other endorphins, it interacts with opioid receptors in the central and peripheral nervous systems, modulating pain, mood, and behavior. The development of this compound analogs through chemical synthesis allows for the systematic exploration of structure-activity relationships (SAR), aiming to enhance receptor affinity and selectivity, improve metabolic stability, and tailor pharmacological profiles for potential therapeutic applications.
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound and its analogs using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. It also outlines standard procedures for the purification and characterization of the synthesized peptides and for their biological evaluation through receptor binding and functional assays.
Data Presentation
A critical aspect of developing novel peptide analogs is the systematic evaluation and comparison of their biological activity. The following tables are provided as templates for researchers to populate with their experimental data, allowing for a clear and direct comparison of the binding affinities and functional potencies of different this compound analogs at the primary opioid receptors: mu (µ), delta (δ), and kappa (κ).
Table 1: Opioid Receptor Binding Affinities of this compound Analogs
| Analog | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| γ-Endorphin | Data not available | Data not available | Data not available |
| Analog 1 | |||
| Analog 2 | |||
| Analog 3 | |||
| ... |
Note: Ki values represent the inhibition constant and are a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of this compound Analogs at Opioid Receptors
| Analog | µ-Opioid Receptor (EC50, nM) | δ-Opioid Receptor (EC50, nM) | κ-Opioid Receptor (EC50, nM) |
| γ-Endorphin | Data not available | Data not available | Data not available |
| Analog 1 | |||
| Analog 2 | |||
| Analog 3 | |||
| ... |
Note: EC50 values represent the half-maximal effective concentration and are a measure of the potency of a ligand in a functional assay. A lower EC50 value indicates a more potent ligand.
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis involves sequential steps of deprotection, coupling, and washing.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g substitution)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing methionine-containing peptides)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH) in DMF.
-
Add the coupling reagents, for example, DIC and OxymaPure®, in equimolar amounts to the amino acid.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents.
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the this compound sequence (Thr, Val, Leu, Pro, Thr, Gln, Ser, Lys, Glu, Ser, Thr, Met, Phe, Gly, Gly, Tyr).
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). If the peptide contains methionine, DTT can be added to the cleavage cocktail to prevent oxidation.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the TFA filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: Peptide Characterization by Mass Spectrometry
Materials:
-
Purified this compound analog
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) or solvent for ESI-MS (e.g., acetonitrile/water with formic acid)
Procedure:
-
Prepare the sample according to the instrument's specifications.
-
Acquire the mass spectrum of the peptide.
-
Compare the experimentally determined molecular weight with the theoretically calculated molecular weight to confirm the identity of the synthesized peptide.
Protocol 3: Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound analogs for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the desired opioid receptor subtype (µ, δ, or κ)
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ)
-
Unlabeled this compound analogs (competitors) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled this compound analog.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a non-selective opioid antagonist like naloxone.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Punch out the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: [³⁵S]GTPγS Functional Assay
This assay measures the ability of this compound analogs to activate G-protein signaling through the opioid receptors, providing a measure of their functional potency (EC50) and efficacy.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
This compound analogs at various concentrations
-
Basal control (no agonist)
-
Maximal stimulation control (a known full agonist)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the this compound analog.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold buffer.
-
Measure the bound [³⁵S]GTPγS by liquid scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the analog concentration.
-
Determine the EC50 value (the concentration of the analog that produces 50% of its maximal effect) and the Emax (maximal effect) by non-linear regression analysis.
Mandatory Visualizations
Diagram 1: Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Diagram 2: Opioid Receptor Signaling Pathway
Caption: General signaling pathway of opioid receptors upon agonist binding.
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate the Function of Gamma-Endorphin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-endorphin is an endogenous opioid peptide derived from the precursor protein proopiomelanocortin (POMC).[1][2][3] Like other endorphins, it is involved in the modulation of pain and reward pathways within the central nervous system.[4] Preliminary studies have also suggested its potential involvement in antipsychotic effects and blood pressure regulation, although its precise physiological roles remain an active area of investigation.[5] Elucidating the specific functions of this compound is crucial for understanding its therapeutic potential and its role in various neurological and psychiatric conditions.
The advent of CRISPR-Cas9 genome editing technology has provided a powerful and precise tool for functional genomics.[6] By enabling targeted knockout of the gene encoding the precursor protein, we can effectively ablate the production of this compound and observe the resulting phenotypic changes. This application note provides a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to study the function of this compound, both in vitro using a neuronal cell line and in vivo in a mouse model.
Key Concepts
-
This compound: A 17-amino acid opioid peptide derived from the post-translational cleavage of proopiomelanocortin (POMC).[5][7]
-
Proopiomelanocortin (POMC): A large precursor polypeptide that is processed into several bioactive peptides, including alpha-, beta-, and gamma-endorphins, as well as adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormone (MSH).[1][2][3]
-
CRISPR-Cas9: A genome-editing tool that allows for precise and efficient knockout of target genes by inducing double-strand breaks in the DNA, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a functional knockout.
Experimental Workflow
The overall experimental workflow for studying this compound function using CRISPR-Cas9-mediated knockout of the POMC gene is outlined below.
Data Presentation
Table 1: In Vitro Validation of POMC Knockout in SH-SY5Y Cells
| Cell Line | POMC Protein Level (relative to WT) | Beta-Endorphin Secretion (pg/mL) |
| Wild-Type (WT) | 1.00 ± 0.08 | 152.3 ± 12.5 |
| POMC KO Clone #1 | 0.05 ± 0.02 | 8.1 ± 2.3 |
| POMC KO Clone #2 | 0.03 ± 0.01 | 6.9 ± 1.8 |
| Scrambled gRNA Control | 0.98 ± 0.07 | 148.9 ± 11.7 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: In Vivo Validation of POMC Knockout in Mouse Hypothalamus
| Treatment Group | POMC Protein Level in Hypothalamus (relative to control) |
| AAV-Cas9-Scrambled gRNA | 1.00 ± 0.11 |
| AAV-Cas9-POMC gRNA | 0.21 ± 0.05 |
Data are presented as mean ± SEM (n=6 mice per group).
Table 3: Behavioral Phenotyping of POMC Knockout Mice
| Treatment Group | Hot Plate Latency (seconds at 55°C) | Tail Flick Latency (seconds) |
| AAV-Cas9-Scrambled gRNA | 12.5 ± 1.8 | 3.2 ± 0.4 |
| AAV-Cas9-POMC gRNA | 7.8 ± 1.2 | 1.9 ± 0.3 |
Data are presented as mean ± SEM (n=10 mice per group). *p < 0.05 compared to the scrambled gRNA control group.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of POMC in SH-SY5Y Cells
This protocol describes the generation of POMC knockout SH-SY5Y human neuroblastoma cell lines.
1.1. sgRNA Design and Plasmid Construction
-
Design at least two single guide RNAs (sgRNAs) targeting a conserved exon of the human POMC gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed sgRNAs into a suitable expression vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
1.2. Cell Culture and Transfection
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[8]
-
Seed 2 x 10^5 cells per well in a 24-well plate the day before transfection to achieve 50-80% confluency.[9]
-
For each well, prepare a transfection mix with 1 µg of the Cas9-sgRNA plasmid and a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24-48 hours.
1.3. Selection and Single-Cell Cloning
-
After 48 hours post-transfection, begin selection by adding puromycin (concentration to be determined by a kill curve) to the culture medium.
-
Maintain selection until non-transfected cells are eliminated.
-
Perform limiting dilution to isolate single cells in a 96-well plate.
-
Expand single-cell derived colonies.
1.4. Validation of Knockout
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and sequence to confirm the presence of insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform Western blotting to confirm the absence of POMC protein.
-
ELISA: Collect conditioned media from the cells and perform an ELISA to quantify the level of secreted beta-endorphin.
Protocol 2: In Vivo Knockout of POMC in the Mouse Brain using AAV
This protocol details the procedure for creating a localized knockout of POMC in the mouse hypothalamus.
2.1. AAV Vector Production
-
Clone the validated sgRNA targeting the mouse Pomc gene into an AAV vector that also expresses Cas9.
-
Produce high-titer AAV particles (serotype with good neuronal tropism, e.g., AAV9) by co-transfecting HEK293T cells with the AAV-Cas9-sgRNA plasmid, a helper plasmid, and a Rep/Cap plasmid.[5][10]
-
Purify and concentrate the AAV particles using standard methods such as iodixanol (B1672021) gradient ultracentrifugation.
-
Determine the viral titer using qPCR.
2.2. Stereotaxic Injection
-
Anesthetize adult male C57BL/6 mice using isoflurane.[11]
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target brain region (e.g., arcuate nucleus of the hypothalamus).
-
Slowly lower a microinjection needle to the target coordinates.
-
Infuse approximately 1 µL of the high-titer AAV-Cas9-sgRNA virus at a rate of 0.1 µL/min.
-
Slowly retract the needle and suture the incision.
-
Administer post-operative analgesics and monitor the mice for recovery.
-
Allow 3-4 weeks for viral expression and gene editing to occur.
2.3. Validation of In Vivo Knockout
-
Perfuse the mice and collect the brains.
-
Perform immunohistochemistry on brain slices to visualize the reduction of POMC-expressing neurons in the targeted region.
-
Dissect the targeted brain region and perform Western blotting to quantify the reduction in POMC protein levels.
Protocol 3: Behavioral Analysis of POMC Knockout Mice
These protocols are for assessing the functional consequences of POMC knockout on pain perception.
3.1. Hot Plate Test
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).[14]
-
Record the latency for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).
-
A shorter latency in the knockout mice compared to controls indicates increased sensitivity to thermal pain.
3.2. Tail Flick Test
-
Focus a beam of radiant heat onto the mouse's tail.
-
Measure the time it takes for the mouse to flick its tail away from the heat source.[1][2]
-
A decreased latency in knockout mice suggests a lower pain threshold.
Signaling Pathway and Visualization
This compound, like other opioid peptides, is known to bind to opioid receptors, which are G-protein coupled receptors (GPCRs).[10] The primary receptor for endorphins is the mu-opioid receptor (MOR). Upon binding, the receptor activates an associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (reducing neurotransmitter release) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels (hyperpolarizing the neuron and reducing its excitability).
Conclusion
The application of CRISPR-Cas9 technology provides a robust and efficient platform for the functional characterization of this compound. By following the detailed protocols outlined in this document, researchers can effectively generate POMC knockout models both in vitro and in vivo. The subsequent quantitative analysis of cellular and behavioral phenotypes will be instrumental in delineating the specific roles of this compound in pain perception, reward, and potentially other neurological functions. This knowledge will be invaluable for the development of novel therapeutic strategies targeting the endogenous opioid system.
References
- 1. Response latencies in the tail-flick test depend on tail skin temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. medium.com [medium.com]
- 7. pnas.org [pnas.org]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antipsychotic Effects of Gamma-Endorphin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the antipsychotic properties of gamma-endorphin and its derivatives. The following sections detail the common behavioral paradigms, quantitative data from preclinical studies, and step-by-step experimental protocols. Additionally, diagrams illustrating the proposed signaling pathways and experimental workflows are included to facilitate understanding and experimental design.
Introduction
This compound, an endogenous opioid peptide, and its fragments, such as des-Tyr¹-gamma-endorphin (DTγE) and des-enkephalin-gamma-endorphin (DEγE), have demonstrated neuroleptic-like and antipsychotic effects in both animal and human studies.[1][2][3][4][5] These peptides are thought to exert their effects by modulating central dopaminergic systems, particularly in the nucleus accumbens, a key region implicated in the pathophysiology of psychosis.[4][6][7] Unlike classical antipsychotics, gamma-type endorphins appear to interact with the dopamine (B1211576) system indirectly, suggesting a novel mechanism of action.[6] This document outlines the key animal models and experimental protocols used to characterize these unique antipsychotic properties.
Animal Models for Assessing Antipsychotic Effects
Rodent models are predominantly used to screen for antipsychotic potential. The following behavioral assays are particularly relevant for studying the effects of this compound.
-
Psychostimulant-Induced Hyperactivity: Amphetamine and apomorphine (B128758) are psychostimulants that increase locomotor activity and induce stereotyped behaviors by enhancing dopaminergic transmission. The ability of a compound to attenuate these effects is a strong indicator of antipsychotic potential. Chronic administration of a this compound antiserum into the nucleus accumbens of rats has been shown to cause hyperactivity, suggesting that endogenous gamma-type endorphins play a role in regulating motor activity.[6]
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. This paradigm is highly predictive of clinical antipsychotic efficacy. Both DTγE and DEγE have been shown to facilitate the extinction of pole-jumping avoidance behavior and attenuate passive avoidance behavior in rats.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound and its derivatives in various animal models.
Table 1: Effects of this compound and its Derivatives on Conditioned Avoidance Response
| Peptide | Animal Model | Dose | Route of Administration | Effect | Reference |
| This compound | Rat (Step-down inhibitory avoidance) | 0.2 µg/kg | Intraperitoneal | Reduced retrieval time from 40.6s to 13.5s | [8] |
| This compound | Rat (Step-down inhibitory avoidance) | 1.0 µg/kg (pre-testing) | Intraperitoneal | Enhanced retrieval time from 38.6s to 300s | [8] |
| This compound | Rat (Step-down inhibitory avoidance) | 5.0 µg/kg (post-training) | Intraperitoneal | Enhanced retrieval time from 40.6s to 104.4s | [8] |
| DTγE | Rat (Pole-jumping avoidance) | Dose-dependent | Subcutaneous | Facilitated extinction of avoidance behavior | [1] |
| DEγE | Rat (Pole-jumping avoidance) | Dose-dependent | Subcutaneous | Facilitated extinction of avoidance behavior (approx. 3x more potent than DTγE) | [1] |
| DTγE | Rat (Passive avoidance) | Inverted U-shaped dose-response | Subcutaneous | Attenuated passive avoidance behavior | [1] |
| DEγE | Rat (Passive avoidance) | Inverted U-shaped dose-response | Subcutaneous | Attenuated passive avoidance behavior (approx. 100x more potent than DTγE) | [1] |
Table 2: Effects of this compound Derivatives on Dopaminergic Systems
| Peptide | Animal Model | Dose | Route of Administration | Effect | Reference |
| DEγE | Rat | Chronic (10 days) | Intra-nucleus accumbens | Resulted in hypoactivity | [6] |
| This compound Antiserum | Rat | Chronic (10 days) | Intra-nucleus accumbens | Led to marked and persistent hyperactivity | [6] |
| DEγE | Rat | Not specified | Intra-nucleus accumbens | Did not significantly alter basal or apomorphine-induced changes in dopamine, DOPAC, or HVA release | [9] |
| DEγE | Rat and Marmoset | Continuous infusion | Intra-nucleus accumbens/ventral striatum | Antagonized dopamine-induced hyperactivity | [7] |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperactivity in Rats
Objective: To assess the ability of this compound or its analogs to reverse amphetamine-induced hyperlocomotion.
Materials:
-
Male Wistar rats (200-250g)
-
This compound or analog (e.g., DTγE, DEγE)
-
D-amphetamine sulfate (B86663)
-
Saline solution (0.9% NaCl)
-
Open field apparatus (e.g., 40x40x40 cm box) equipped with automated activity monitoring system (e.g., infrared beams)
Procedure:
-
Acclimation: House rats in the testing room for at least 1 hour before the experiment.
-
Habituation: Place each rat in the open field apparatus for 30 minutes to allow for habituation to the novel environment.
-
Administration of Test Compound: Administer this compound, its analog, or vehicle (saline) via the desired route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular injection).
-
Pre-treatment Time: Allow for a pre-treatment period appropriate for the route of administration (e.g., 30 minutes for subcutaneous injection).
-
Amphetamine Challenge: Administer D-amphetamine sulfate (e.g., 1.5 mg/kg, intraperitoneally).
-
Locomotor Activity Recording: Immediately place the rat back into the open field apparatus and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the this compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity by the test compound indicates potential antipsychotic activity.
Protocol 2: Apomorphine-Induced Stereotypy in Mice
Objective: To evaluate the effect of this compound or its analogs on apomorphine-induced stereotyped behaviors.
Materials:
-
Male Swiss Webster mice (20-25g)
-
This compound or analog
-
Apomorphine hydrochloride
-
Saline solution (0.9% NaCl)
-
Observation cages (e.g., standard mouse cages with a clear front wall)
Procedure:
-
Acclimation: Acclimate mice to the observation cages for 30 minutes before the experiment.
-
Administration of Test Compound: Administer this compound, its analog, or vehicle.
-
Pre-treatment Time: Allow for an appropriate pre-treatment period.
-
Apomorphine Challenge: Administer apomorphine hydrochloride (e.g., 1-5 mg/kg, subcutaneously).
-
Observation and Scoring: Immediately after apomorphine injection, place the mouse in the observation cage and record stereotyped behaviors at regular intervals (e.g., every 5 minutes for 30-60 minutes). A trained observer, blind to the treatment groups, should score the intensity of stereotypy using a standardized rating scale.
Stereotypy Scoring Scale (example):
-
0: Asleep or stationary
-
1: Active, moving around the cage
-
2: Discontinuous sniffing, constant exploratory activity
-
3: Continuous sniffing of the cage floor and walls
-
4: Continuous sniffing with licking or gnawing of the cage floor or bars
-
5: Intense, continuous gnawing or licking of a single spot
-
Data Analysis: Compare the mean stereotypy scores between the treatment groups. A significant reduction in apomorphine-induced stereotypy suggests antipsychotic-like effects.
Protocol 3: Conditioned Avoidance Response (Pole-Jumping Task) in Rats
Objective: To determine if this compound or its analogs facilitate the extinction of a learned avoidance response.
Materials:
-
Male Wistar rats (200-250g)
-
Automated shuttle box with a grid floor for foot shock and a pole in the center.
-
Conditioned stimulus (CS): e.g., a buzzer or light
-
Unconditioned stimulus (US): e.g., a mild foot shock (e.g., 0.5 mA)
-
This compound or analog
-
Saline solution (0.9% NaCl)
Procedure:
-
Acquisition Training:
-
Place a rat in the shuttle box.
-
Present the CS for a fixed period (e.g., 10 seconds).
-
If the rat jumps onto the pole during the CS presentation (avoidance response), the trial ends.
-
If the rat does not jump onto the pole during the CS, deliver the US until the rat jumps onto the pole (escape response).
-
Repeat trials with an inter-trial interval (e.g., 60 seconds) until a criterion is met (e.g., 80% avoidance responses in a block of 10 trials).
-
-
Extinction Phase:
-
Once the avoidance response is acquired, begin the extinction phase.
-
Administer this compound, its analog, or vehicle daily before the extinction session.
-
During extinction sessions, present the CS, but do not deliver the US.
-
Record the number of avoidance responses in each session (e.g., 10 trials per session).
-
-
Data Analysis: Compare the rate of extinction (decrease in avoidance responses over sessions) between the treatment groups. A faster rate of extinction in the this compound-treated group indicates a facilitation of the extinction of the conditioned avoidance response, a characteristic of antipsychotic drugs.
Visualizations
Proposed Signaling Pathway of this compound's Antipsychotic Effect
Caption: Proposed indirect modulation of dopamine D2 receptor signaling by this compound.
General Experimental Workflow for Behavioral Testing
References
- 1. Effect of des-Tyr1-gamma-endorphin and des-enkephalin-gamma-endorphin on active and passive avoidance behavior of rats; a dose-response relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid inhibition of adenylate cyclase in the striatum and vas deferens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 4. Gamma-type endorphins: neurolepticum-like and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic action of gamma-type endorphins: animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-opiate beta-endorphin fragments and dopamine-IV. gamma-Type endorphins may control dopaminergic systems in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desenkephalin-gamma-endorphin is an antagonist of the hyperactivity response induced by infusion of dopamine into the nucleus accumbens of rat and ventral striatum of marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound affects retrieval of an inhibitory avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine release in the nucleus accumbens of freely moving rats determined by on-line dialysis: effects of apomorphine and the neuroleptic-like peptide desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring γ-Endorphin Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantification and localization of γ-endorphin gene expression. Since γ-endorphin is a peptide derived from the precursor protein pro-opiomelanocortin (POMC), the measurement of its gene expression is achieved by analyzing the expression of the POMC gene.[1] The following sections outline the principles and methodologies for key techniques in this field of research.
Introduction to γ-Endorphin and its Gene
Gamma-endorphin (γ-endorphin) is a 17-amino acid opioid peptide that is identical to the first 17 amino acids of β-endorphin.[2] It is processed from the larger precursor protein, pro-opiomelanocortin (POMC). The POMC gene is primarily expressed in the pituitary gland and in specific neurons in the brain.[3][4] The POMC protein is cleaved into several biologically active peptides, including adrenocorticotropic hormone (ACTH), α-melanocyte-stimulating hormone (α-MSH), and various endorphins.[1] Measuring the expression of the POMC gene provides a direct indication of the potential for γ-endorphin synthesis. Techniques such as Reverse Transcription Quantitative PCR (RT-qPCR), In Situ Hybridization (ISH), and Northern Blotting are fundamental for this purpose.
Signaling Pathway: POMC Processing
The diagram below illustrates the post-translational processing of the POMC precursor protein into its various peptide derivatives, including γ-endorphin.
Core Experimental Workflow
The general workflow for measuring POMC gene expression involves several key stages, from sample acquisition to data analysis.
Application Notes on Key Techniques
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive and specific method for quantifying gene expression. It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target cDNA in a real-time PCR instrument.[5]
-
Applications : Ideal for quantifying changes in POMC mRNA levels in response to pharmacological treatments, different physiological states, or across different tissue types.
-
Advantages : High sensitivity (can detect low-abundance transcripts), high throughput, and wide dynamic range.
-
Limitations : Does not provide information on the spatial distribution of the transcript within the tissue or the size of the mRNA transcript.
In Situ Hybridization (ISH)
ISH allows for the visualization of gene expression within the morphological context of the tissue. A labeled nucleic acid probe complementary to the target POMC mRNA is hybridized to tissue sections.[6][7][8]
-
Applications : Used to identify the specific cell types and anatomical regions expressing the POMC gene (e.g., corticotrophs in the anterior pituitary and melanotrophs in the intermediate lobe).[6][7][8]
-
Advantages : Provides crucial spatial information about gene expression. Can detect changes in mRNA levels in specific cell populations.[6][7][8]
-
Limitations : Generally less quantitative than RT-qPCR, more labor-intensive, and lower throughput.
Northern Blotting
Northern blotting is a classic technique used to determine the size and relative abundance of specific mRNA transcripts. It involves separating RNA by size via gel electrophoresis and transferring it to a membrane for hybridization with a labeled probe.[9]
-
Applications : Useful for identifying different splice variants or isoforms of POMC mRNA and for validating transcript size.
-
Advantages : Provides information on transcript size, which is not available from RT-qPCR or standard ISH.
-
Limitations : Requires a larger amount of high-quality RNA, is less sensitive than RT-qPCR, and is a more laborious process.[10][11]
Experimental Protocols
Protocol 1: Total RNA Extraction from Pituitary Tissue
High-quality, intact RNA is crucial for successful gene expression analysis.[12] This protocol is adapted for small tissue samples like the pituitary gland.
Materials:
-
TRIzol® Reagent or similar RNA extraction reagent
-
Chloroform
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Homogenizer or bead beater
-
RNase-free tubes and pipette tips
Procedure:
-
Homogenization : Homogenize 20-50 mg of frozen pituitary tissue in 1 mL of cold TRIzol® reagent using a homogenizer until no visible tissue clumps remain.[12][13]
-
Phase Separation : Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for another 3 minutes at room temperature.[13]
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.[13]
-
RNA Precipitation : Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 mL of isopropanol to precipitate the RNA. Mix gently and incubate at room temperature for 10 minutes.[13]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white pellet at the bottom of the tube.[13]
-
RNA Wash : Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol by vortexing briefly.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully remove the ethanol wash.
-
Resuspension : Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water by pipetting up and down. Incubate at 55-60°C for 10 minutes to aid dissolution.[12]
-
Quantification and Quality Control : Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.[12] Store RNA at -80°C.
Protocol 2: First-Strand cDNA Synthesis
This step is required for RT-qPCR analysis to convert RNA into a stable DNA template.[14][15]
Materials:
-
Total RNA (1 µg)
-
Oligo(dT) primers or Random Hexamers
-
dNTP mix (10 mM)
-
5X Reaction Buffer
-
M-MLV Reverse Transcriptase (or similar)
-
RNase-free water
Procedure:
-
Primer Annealing : In a PCR tube, combine 1 µg of total RNA, 1 µL of Oligo(dT) primer (50 µM), 1 µL of dNTP mix, and RNase-free water to a final volume of 13 µL.
-
Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute to anneal the primers.[14]
-
Reaction Mix Preparation : Prepare a master mix containing 4 µL of 5X Reaction Buffer and 1 µL of M-MLV Reverse Transcriptase per reaction.
-
Add 5 µL of the master mix to the RNA/primer mixture.
-
Reverse Transcription : Incubate the reaction at 42°C for 50-60 minutes.
-
Enzyme Inactivation : Terminate the reaction by heating at 70°C for 15 minutes.[16] The resulting cDNA can be stored at -20°C.
Protocol 3: RT-qPCR for POMC Gene Expression
Materials:
-
cDNA template (from Protocol 2)
-
Forward and Reverse primers for POMC (and a reference gene, e.g., β-actin or GAPDH)
-
SYBR Green PCR Master Mix (2X)
-
Nuclease-free water
-
qPCR plate and optical seals
Primer Design (Example for human POMC):
-
Forward Primer: 5'-GAGGCCACCTGCATCTGTCT-3'
-
Reverse Primer: 5'-GGCAGTTGCTCCAGGTCATT-3'
Procedure:
-
Reaction Setup : Prepare the qPCR reaction mix in a 96-well plate on ice. For a 20 µL reaction:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-free water
-
-
Plate Sealing : Seal the plate firmly with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.
-
qPCR Program : Run the plate in a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation : 95°C for 10 minutes
-
Cycling (40 cycles) :
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis : To verify the specificity of the amplified product.[16]
-
-
Data Analysis : Determine the cycle threshold (Ct) values. Calculate the relative expression of POMC using the 2-ΔΔCt method, normalized to the reference gene.[16]
Protocol 4: In Situ Hybridization (ISH)
This protocol is for detecting POMC mRNA in frozen pituitary sections using a digoxigenin (B1670575) (DIG)-labeled probe.
Materials:
-
Frozen tissue sections on coated slides
-
4% Paraformaldehyde (PFA) in PBS
-
Hybridization buffer
-
DIG-labeled antisense POMC probe
-
Wash buffers (e.g., MABT, SSC)
-
Blocking solution (e.g., 10% sheep serum in MABT)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP developing solution
Procedure:
-
Tissue Preparation : Cut frozen pituitary sections (10-20 µm) and mount them on SuperFrost Plus slides. Allow to dry.[17]
-
Fixation : Fix the sections in 4% PFA for 10 minutes at room temperature.
-
Prehybridization : Wash slides in PBS and then incubate in hybridization buffer for 1-2 hours at 65°C.
-
Hybridization : Dilute the DIG-labeled POMC probe in hybridization buffer (e.g., 1:1000). Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[17]
-
Post-Hybridization Washes : Remove coverslips and perform a series of stringency washes to remove non-specifically bound probe. This typically includes washes in MABT and a high-temperature wash buffer.[17]
-
Immunodetection :
-
Color Development : Wash the slides extensively in MABT. Equilibrate in a developing buffer (pH 9.5). Incubate in NBT/BCIP solution in the dark until the desired color intensity is reached (can take hours to overnight).[17]
-
Mounting : Stop the reaction by washing in water. Dehydrate the sections through an ethanol series, clear with xylene, and mount with a permanent mounting medium.
-
Imaging : Analyze the slides under a bright-field microscope to visualize the cellular localization of POMC mRNA.
Protocol 5: Northern Blotting
Materials:
-
Total RNA (10-20 µg per lane)
-
Denaturing agarose (B213101) gel (with formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
20X SSC transfer buffer
-
UV crosslinker
-
Hybridization buffer (e.g., ULTRAhyb)
-
Radiolabeled or DIG-labeled POMC probe
Procedure:
-
Gel Electrophoresis : Separate 10-20 µg of total RNA per sample on a denaturing formaldehyde-agarose gel.[18][19]
-
Transfer : Transfer the separated RNA from the gel to a positively charged nylon membrane overnight via capillary action using 20X SSC buffer.[18]
-
Immobilization : After transfer, rinse the membrane in 2X SSC and crosslink the RNA to the membrane using a UV crosslinker.[18]
-
Prehybridization : Incubate the membrane in hybridization buffer for at least 30 minutes at 68°C to block non-specific probe binding.[18][19]
-
Hybridization : Denature the labeled POMC probe by heating at 95-100°C for 5 minutes, then add it to fresh hybridization buffer. Incubate the membrane with the probe solution overnight at 68°C.[18]
-
Washing : Wash the membrane under low and high stringency conditions (using varying concentrations of SSC and SDS at increasing temperatures) to remove unbound probe.[19]
-
Detection :
-
For radiolabeled probes, expose the membrane to X-ray film or a phosphor screen.
-
For DIG-labeled probes, use an immunological detection method similar to that described for ISH.
-
-
Analysis : Analyze the resulting bands to determine the size and relative abundance of the POMC transcript.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Example RT-qPCR Data for POMC Gene Expression (Relative expression in pituitary tissue after treatment with a hypothetical drug)
| Treatment Group | N | Mean Relative POMC Expression (2-ΔΔCt) | Standard Deviation | p-value (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle Control | 8 | 1.00 | 0.15 | - |
| Drug X (10 mg/kg) | 8 | 2.54 | 0.42 | < 0.01 |
| Drug Y (10 mg/kg) | 8 | 0.61 | 0.11 | < 0.05 |
Table 2: Example Semi-Quantitative ISH Data for POMC mRNA (Signal intensity scores in different pituitary lobes)
| Region | Condition | Signal Intensity Score (0-4) | Description |
|---|---|---|---|
| Anterior Lobe | Control | ++ (2.1 ± 0.3) | Moderate signal in scattered cells |
| Anterior Lobe | Stimulated | +++ (3.5 ± 0.4) | Strong signal in numerous cells |
| Intermediate Lobe | Control | ++++ (3.9 ± 0.2) | Very strong, uniform signal |
| Intermediate Lobe | Stimulated | ++++ (4.0 ± 0.1) | Very strong, uniform signal |
Scores are represented as mean ± SEM from n=5 animals per condition.
Table 3: Example Northern Blot Analysis Results
| Sample | Detected Transcript Size (kb) | Relative Signal Intensity |
|---|---|---|
| Pituitary RNA | ~1.2 kb | 1.00 (Reference) |
| Hypothalamus RNA | ~1.2 kb | 0.45 |
| Liver RNA | Not Detected | 0.00 |
Relative intensity normalized to a loading control (e.g., 18S rRNA).
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. RT-PCR analysis of the expression of POMC and its processing enzyme PC1 in amphibian melanotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of proopiomelanocortin mRNA by in situ hybridization with an oligonucleotide probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of proopiomelanocortin mRNA by in situ hybridization with an oligonucleotide probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Basics: Northern Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diagenode.com [diagenode.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. 最適な cDNA 合成のための 5 ステップ | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Overview of cDNA Synthesis - CD Genomics [cd-genomics.com]
- 16. 2.4. Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) Analysis [bio-protocol.org]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 19. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Gamma-Endorphin Extraction from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-endorphin (γ-endorphin) is an endogenous opioid peptide derived from pro-opiomelanocortin (POMC) with a range of neuromodulatory functions.[1] Accurate and efficient extraction of γ-endorphin from complex biological matrices is crucial for research into its physiological roles, its potential as a biomarker, and for the development of novel therapeutics. This application note provides detailed protocols for the extraction and purification of γ-endorphin from various biological samples, including plasma, cerebrospinal fluid (CSF), pituitary gland, and brain tissue. Methodologies covered include solid-phase extraction (SPE), high-performance liquid chromatography (HPLC), gel filtration chromatography, and affinity chromatography. Additionally, a protocol for quantification by radioimmunoassay (RIA) is provided.
Sample Collection and Handling
Proper sample collection and handling are critical to prevent the degradation of γ-endorphin.
Plasma:
-
Collect whole blood in chilled tubes containing EDTA as an anticoagulant.[2]
-
Immediately centrifuge at 1600 x g for 15 minutes at 4°C to separate the plasma.[2]
-
To inhibit proteinase activity, aprotinin (B3435010) can be added (0.6 TIU/ml of blood).[2]
-
Store plasma at -70°C. Samples are stable for up to one month.[2]
Cerebrospinal Fluid (CSF):
-
Collect CSF via lumbar puncture using aseptic techniques.
-
Immediately place the collected CSF on ice to minimize enzymatic degradation.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to remove any cellular debris.[3]
-
Store the supernatant at -80°C until analysis.
Pituitary Gland and Brain Tissue:
-
Dissect tissues immediately after collection and freeze them in liquid nitrogen or on dry ice to halt enzymatic activity.
-
Store tissues at -80°C for long-term storage.
Extraction and Purification Protocols
Solid-Phase Extraction (SPE)
SPE is a rapid and efficient method for the extraction and concentration of peptides from liquid samples.[4] C18 cartridges are commonly used for the reverse-phase extraction of endorphins.[4]
Protocol for Plasma and CSF:
-
Condition the Cartridge: Equilibrate a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Acidify the plasma or CSF sample with an equal volume of a suitable buffer, such as 1% trifluoroacetic acid (TFA).[2] Centrifuge at 10,000 x g for 20 minutes at 4°C to precipitate larger proteins.[2] Load the supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound γ-endorphin with 3 mL of a solution of 80% acetonitrile (B52724) in 0.1% TFA.[5]
-
Drying: Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried peptide extract in an appropriate buffer for subsequent analysis, such as RIA buffer or HPLC mobile phase.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a high-resolution technique used for the purification and quantification of peptides.[6]
Protocol for Tissue Extracts:
-
Tissue Homogenization: Homogenize frozen pituitary or brain tissue in an acidic extraction buffer (e.g., 1 M acetic acid) on ice. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Initial Purification: The supernatant can be subjected to an initial purification step, such as SPE as described above, to enrich for peptides.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is typically effective for separating endorphins.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the elution time of a γ-endorphin standard.
-
Quantification: The concentration of γ-endorphin in the fractions can be determined by comparing the peak area to a standard curve.
Gel Filtration Chromatography
Gel filtration, or size-exclusion chromatography, separates molecules based on their size. It is often used as an initial purification step to separate endorphins from larger proteins.[6]
Protocol for Pituitary Extracts:
-
Column Preparation: Equilibrate a Sephadex G-75 column with an appropriate buffer (e.g., 0.1 M acetic acid).[6]
-
Sample Application: Apply the tissue extract supernatant to the top of the column.
-
Elution: Elute the sample with the same buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to identify protein peaks.
-
Analysis: Analyze the fractions for the presence of γ-endorphin using RIA or another sensitive detection method. The elution volume of γ-endorphin can be determined by comparison to molecular weight standards.
Affinity Chromatography
Affinity chromatography utilizes the specific binding of an antibody to its antigen for highly selective purification.[7]
Protocol for General Application:
-
Antibody Immobilization: Covalently couple a specific anti-γ-endorphin antibody to a solid support, such as Sepharose 4B.[7]
-
Column Packing and Equilibration: Pack the antibody-coupled resin into a column and equilibrate with a binding buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[8]
-
Sample Loading: Load the pre-cleared biological sample onto the column at a slow flow rate (e.g., 0.5 mL/min) to allow for efficient binding.
-
Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound γ-endorphin using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) or a high concentration of a chaotropic agent. Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Analysis: Analyze the eluted fractions for γ-endorphin content and purity.
Quantitative Data Summary
| Method | Biological Sample | Recovery Rate (%) | Purity | Reference |
| Solid-Phase Extraction (C18) | Plasma | >90% (for β-endorphin) | Good | [4] |
| Plasma | 87.4% (overall for a drug) | Good | [2] | |
| HPLC (Reverse-Phase) | Brain Tissue | Not specified | High | [9] |
| Pituitary Gland | Not specified | Homogeneous | [6] | |
| Affinity Chromatography | Cell Culture Media | ~90% (for β-endorphin) | Very High | [8] |
Endogenous Concentrations of this compound [9]
| Biological Sample | Concentration (mean ± SD) |
| Rat Brain Tissue | 2.5 ± 0.43 ng/g wet tissue weight |
Experimental Protocols
Radioimmunoassay (RIA) for this compound Quantification
This protocol provides a general framework for a competitive RIA to determine the concentration of γ-endorphin in extracted samples.[1]
Reagents and Materials:
-
Anti-γ-endorphin antibody (primary antibody)
-
¹²⁵I-labeled γ-endorphin (tracer)
-
γ-endorphin standard
-
RIA buffer (e.g., phosphate (B84403) buffer with 0.1% BSA)
-
Second antibody (e.g., goat anti-rabbit IgG)
-
Normal rabbit serum
-
Polyethylene glycol (PEG) solution
-
Gamma counter
Protocol:
-
Standard Curve Preparation: Prepare a series of dilutions of the γ-endorphin standard in RIA buffer, typically ranging from 1 to 1000 pg/tube.
-
Assay Setup: In duplicate or triplicate tubes, add:
-
100 µL of standard or unknown sample (reconstituted extract).
-
100 µL of primary anti-γ-endorphin antibody (at a dilution that binds 30-50% of the tracer).
-
100 µL of ¹²⁵I-labeled γ-endorphin (approximately 10,000 cpm).
-
-
Incubation: Vortex the tubes and incubate for 16-24 hours at 4°C.[2]
-
Separation of Bound and Free Tracer:
-
Add 100 µL of second antibody and 100 µL of normal rabbit serum to each tube (except total count tubes).
-
Vortex and incubate for an additional 2 hours at 4°C.
-
Add 500 µL of cold PEG solution and vortex.
-
Centrifuge at 3000 x g for 20 minutes at 4°C.[2]
-
-
Counting: Carefully decant or aspirate the supernatant. Count the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the γ-endorphin standard. Determine the concentration of γ-endorphin in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
Visualizations
Caption: Experimental workflow for γ-endorphin extraction and analysis.
Caption: Simplified signaling pathway of γ-endorphin.
References
- 1. Radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A protocol for collection and infusion of cerebrospinal fluid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Solid-Phase Extraction Sorbents for Monitoring the In Vivo Intestinal Survival and Digestion of Kappa-Casein-Derived Caseinomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of alpha-endorphin and this compound from single human pituitary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and affinity purification of beta-endorphin precursors using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autoradiography of Gamma-Endorphin Binding Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the autoradiographic analysis of gamma-endorphin binding sites. This document includes detailed experimental protocols, quantitative binding data, and visualizations of associated signaling pathways to facilitate research and drug development efforts targeting the opioid system.
Introduction
This compound is an endogenous opioid peptide derived from pro-opiomelanocortin (POMC) that plays a role in various physiological processes.[1] Like other endorphins, it exerts its effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs) primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes.[2] Autoradiography is a powerful technique to visualize and quantify the distribution and density of these binding sites in tissues. This document outlines the necessary protocols for conducting such studies.
Quantitative Binding Data
The following table summarizes the available quantitative data for the binding of this compound and related peptides to opioid receptors. This information is critical for designing and interpreting autoradiography experiments.
| Ligand | Receptor Subtype(s) | Radioligand | Tissue Source | Binding Parameter | Value | Reference |
| des-enkephalin-γ-endorphin (DEγE) | γ-type endorphin sites | [³⁵S]Met-DEγE | Rat Forebrain | IC₅₀ | 0.6 nM | [3] |
| γ-endorphin | Opioid Receptors | [³H]β-endorphin | Rat Brain Membranes | K(d) | 58 nM | [2] |
Experimental Protocols
A detailed methodology for the autoradiography of this compound binding sites is provided below. This protocol is a synthesis of established techniques in the field.[4][5]
Tissue Preparation
-
Euthanasia and Tissue Harvest: Euthanize the experimental animal (e.g., rat) according to approved institutional guidelines. Immediately dissect the brain or other target tissues and place them in ice-cold buffer.
-
Freezing: Rapidly freeze the tissue to preserve its morphology and receptor integrity. This can be achieved by immersion in isopentane (B150273) cooled with liquid nitrogen or by snap-freezing on a metal plate cooled by dry ice.
-
Storage: Store the frozen tissue at -80°C until sectioning.
Cryosectioning
-
Acclimatization: Transfer the frozen tissue to a cryostat chamber and allow it to equilibrate to the cutting temperature (typically -15°C to -20°C).
-
Mounting: Mount the tissue onto a cryostat chuck using an appropriate embedding medium (e.g., OCT compound).
-
Sectioning: Cut tissue sections at a thickness of 10-20 µm.
-
Thaw-Mounting: Thaw-mount the sections onto gelatin-coated or commercially available charged microscope slides.
-
Drying and Storage: Air-dry the slides at room temperature for at least one hour or overnight in a desiccator at 4°C. Store the slides at -80°C until use.
Radioligand Binding Assay (In Vitro Autoradiography)
-
Pre-incubation: Rehydrate the slide-mounted tissue sections in a pre-incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands.
-
Incubation: Incubate the slides with a radiolabeled ligand specific for the target receptor. For this compound binding sites, a suitable radioligand could be [³⁵S]Met-desenkephalin-gamma-endorphin.[3] The incubation should be carried out in a buffer containing the radioligand at a concentration near its K(d) value.
-
Total Binding: Incubate sections with the radioligand alone.
-
Non-specific Binding: Incubate adjacent sections with the radioligand in the presence of a high concentration (e.g., 1-10 µM) of a non-labeled competing ligand (e.g., unlabeled this compound or a broad-spectrum opioid antagonist like naloxone) to determine non-specific binding.
-
-
Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand. Typically, this involves a series of short washes.
-
Rinsing: Briefly rinse the slides in ice-cold deionized water to remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
Autoradiographic Imaging
-
Apposition to Film/Phosphor Screen: Appose the dried, labeled slides to an X-ray film or a phosphor imaging screen in a light-tight cassette. Include calibrated radioactive standards to allow for the quantification of binding density.
-
Exposure: Expose the film or screen for a period determined by the specific activity of the radioligand and the density of the receptors. This can range from hours to weeks.
-
Development/Scanning: Develop the X-ray film using standard procedures or scan the phosphor imaging screen using a phosphor imager.
Data Analysis
-
Image Digitization: Digitize the resulting autoradiograms using a high-resolution scanner.
-
Densitometry: Using image analysis software, measure the optical density of the autoradiographic images in specific regions of interest.
-
Quantification: Convert the optical density values to the amount of radioactivity per unit area or protein mass (e.g., fmol/mg tissue) by comparing them to the calibrated radioactive standards.
-
Specific Binding Calculation: Subtract the non-specific binding from the total binding to obtain the specific binding for each region of interest.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound binding to opioid receptors and the general experimental workflow for autoradiography.
Caption: G-protein signaling pathway activated by this compound.
Caption: Experimental workflow for receptor autoradiography.
References
- 1. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Topography and characteristics of specific binding sites for non-opioid gamma-type endorphins in the rat brain as studied by autoradiography with [35S]Met-desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method for receptor autoradiography: [3H]opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative autoradiography of [3H]CTOP binding to mu opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in gamma-endorphin mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometric analysis of gamma-endorphin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, cerebrospinal fluid, tissue homogenates). These effects can lead to either ion suppression or enhancement, resulting in poor accuracy, imprecision, and reduced sensitivity of the assay. For this compound, a peptide, common interferences include phospholipids (B1166683), salts, and other endogenous peptides that can significantly compromise the reliability of quantification.
Q2: I am observing significant ion suppression for this compound. What are the most likely causes?
A2: Significant ion suppression for this compound is commonly caused by phospholipids from biological samples like plasma or serum, which often co-elute with the analyte in reverse-phase chromatography. Other potential causes include high concentrations of salts from buffers or sample collection tubes, or detergents used during sample preparation.
Q3: How can I choose the most appropriate internal standard for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C, ¹⁵N-labeled this compound). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar matrix effects. This allows for accurate correction of both extraction variability and ionization suppression or enhancement. If a SIL-peptide is not available, a structural analog with similar properties can be used, but it is a less ideal choice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape / Tailing | Secondary Interactions: The peptide is interacting with active sites on the column or system. | 1. Add a small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to improve peak shape. 2. Use a column specifically designed for peptide analysis. |
| Low Signal Intensity / Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the this compound signal. | 1. Optimize the sample preparation method to remove interferences (see protocols below). 2. Adjust the chromatographic gradient to separate this compound from the suppressive region. 3. Consider using a more sensitive mass spectrometer or a different ionization source. |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variability in extraction recovery. Uncorrected Matrix Effects: Matrix effects differ between samples. | 1. Automate the sample preparation process if possible. 2. Ensure the use of a suitable internal standard (ideally a stable isotope-labeled version of this compound) to correct for variability. |
| Inaccurate Quantification | Non-linear Response: The calibration curve is not linear due to matrix effects. | 1. Use a matrix-matched calibration curve (prepare standards in the same matrix as the samples). 2. If matrix-matched calibrators are not feasible, use the standard addition method for a subset of samples to assess accuracy. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed to extract this compound and remove common interferences like phospholipids and salts from plasma samples prior to LC-MS/MS analysis.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat 500 µL of plasma by adding the internal standard and 500 µL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol. This step is crucial for removing phospholipids.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).
Protocol 2: Post-Extraction Phospholipid Removal
If you suspect phospholipids are still causing ion suppression after initial extraction, a post-extraction precipitation step can be performed.
-
Solvent Addition: To the reconstituted sample from the SPE protocol, add 400 µL of acetonitrile.
-
Precipitation: Vortex the sample for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Phospholipids are poorly soluble in high concentrations of acetonitrile and will precipitate.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial for injection into the LC-MS/MS system.
Visualizations
Caption: General workflow for sample preparation and analysis.
Caption: Decision tree for troubleshooting ion suppression.
improving gamma-endorphin antibody specificity and reducing cross-reactivity
Welcome to the Technical Support Center for γ-Endorphin Antibody Applications. This resource is designed for researchers, scientists, and drug development professionals to help improve gamma-endorphin (γ-endorphin) antibody specificity and reduce cross-reactivity in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during immunoassays involving γ-endorphin antibodies.
Question: Why am I observing high background or non-specific staining in my experiment (e.g., IHC, ELISA)?
Answer:
High background staining can obscure your specific signal and lead to false positives. The most common causes are related to antibody concentration, blocking, or cross-reactivity with other endogenous peptides.
Possible Causes & Solutions:
-
Primary Antibody Concentration is Too High:
-
Ineffective Blocking:
-
Cross-Reactivity with Structurally Similar Peptides:
-
Problem: γ-endorphin is a 17-amino acid peptide that is identical to the first 17 amino acids of β-endorphin.[4] Antibodies raised against γ-endorphin have a high potential to cross-react with β-endorphin, β-lipotropin (β-LPH), and potentially other products of the pro-opiomelanocortin (POMC) gene.[5]
-
Solution: Perform a pre-adsorption (absorption) control. Incubate your primary antibody with a molar excess of potentially cross-reacting peptides (like β-endorphin) before applying it to your sample. A significant reduction in signal confirms cross-reactivity. See the detailed protocol below.
-
-
Secondary Antibody Non-Specific Binding:
Troubleshooting Workflow for High Background
Caption: Workflow for troubleshooting high background staining.
Question: Why is my staining signal for γ-endorphin weak or completely absent?
Answer:
Weak or no signal can be frustrating and may stem from issues with the antibody, sample preparation, or the detection protocol itself.
Possible Causes & Solutions:
-
Antibody Inactivity:
-
Solution: Check the antibody's expiration date and confirm it has been stored correctly. If the antibody is old or has been stored improperly, its activity may be compromised.[1] Test the antibody on a known positive control to verify its functionality.
-
-
Low Antigen Abundance or Masked Epitope:
-
Solution: γ-endorphin may be present at low concentrations. Consider using a signal amplification method, such as a biotin-conjugated secondary antibody system.[2] If using fixed tissues (IHC), the epitope may be masked by cross-linking. Perform an antigen retrieval step (e.g., heat-induced epitope retrieval with citrate (B86180) buffer) to unmask the target.[2]
-
-
Incorrect Antibody Dilution:
-
Solution: The primary antibody may be too dilute. Re-titer the antibody using a fresh dilution series on a positive control.[1]
-
-
Protocol Errors:
Frequently Asked Questions (FAQs)
Question: What are the primary sources of cross-reactivity for a γ-endorphin antibody?
Answer:
The primary source of cross-reactivity is the shared amino acid sequence with other peptides derived from the same precursor protein, pro-opiomelanocortin (POMC).
-
β-Endorphin: γ-endorphin consists of the first 17 amino acids of β-endorphin (which is 31 amino acids long).[4] Therefore, any antibody that recognizes an epitope within this shared N-terminal region will also bind to β-endorphin.
-
β-Lipotropin (β-LPH): Both γ-endorphin and β-endorphin are fragments of β-LPH. An antibody that recognizes a sequence within γ-endorphin could potentially cross-react with the full-length β-LPH molecule.[5]
-
α-Endorphin: α-endorphin comprises the first 16 amino acids of γ-endorphin.[4] This high degree of similarity makes cross-reactivity very likely.
To mitigate this, an ideal γ-endorphin antibody would be generated against the unique C-terminus of the peptide.
POMC Cleavage and Endorphin Production
Caption: Origin of γ-endorphin and related peptides from POMC.
Question: How can I experimentally validate the specificity of my γ-endorphin antibody?
Answer:
Validating specificity is critical. A multi-step approach is recommended, including pre-adsorption controls, Western blotting, and testing on knockout/knockdown samples if available.
Specificity Validation Workflow
Caption: A logical workflow for validating antibody specificity.
Data & Protocols
Hypothetical this compound Antibody Specificity Data
The following table illustrates how cross-reactivity data for a γ-endorphin antibody might be presented. This is a hypothetical example based on the format used for characterizing other peptide antibodies.[7] The ideal antibody shows 100% reactivity with γ-endorphin and <0.1% with other related peptides.
| Peptide | Sequence | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| γ-Endorphin | Y-G-G-F-M-T-S-E-K-S-Q-T-P-L-V-T-L | 0.5 nM | 100% |
| β-Endorphin | Y-G-G-F-M-T-S-E-K-S-Q-T-P-L-V-T-L-F-K-N-A-I-I-K-N-A-Y-K-K-G-E | 5.0 nM | 10% |
| α-Endorphin | Y-G-G-F-M-T-S-E-K-S-Q-T-P-L-V-T | 0.6 nM | 83% |
| Met-Enkephalin | Y-G-G-F-M | >1000 nM | <0.1% |
| ACTH (1-24) | S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P | >1000 nM | <0.1% |
% Cross-Reactivity = (IC50 of γ-Endorphin / IC50 of Test Peptide) x 100
Experimental Protocol: Pre-adsorption (Absorption) Control for IHC
This protocol is essential for determining if your antibody's staining is specific to γ-endorphin or due to cross-reactivity with another peptide (e.g., β-endorphin).
Objective: To neutralize the primary antibody with its target antigen (or a potential cross-reactant) before tissue incubation. A specific antibody will show no staining after pre-adsorption with its target antigen.
Materials:
-
γ-endorphin primary antibody
-
Lyophilized γ-endorphin peptide (positive control antigen)
-
Lyophilized β-endorphin peptide (potential cross-reactant)
-
Antibody diluent (e.g., PBS with 1% BSA)
-
Positive control tissue slides (e.g., rat pituitary)[5]
-
Standard IHC reagents (secondary antibody, detection system, etc.)
Procedure:
-
Prepare Peptide Solutions: Reconstitute the lyophilized γ-endorphin and β-endorphin peptides in an appropriate solvent (e.g., sterile water) to create concentrated stock solutions (e.g., 1 mg/mL).
-
Prepare Antibody Solutions (3 Tubes):
-
Tube A (No Peptide Control): Prepare the γ-endorphin antibody at its normal working dilution. For example, for 1 mL total volume at a 1:1000 dilution, add 1 µL of antibody stock to 999 µL of antibody diluent.
-
Tube B (γ-Endorphin Pre-adsorption): Prepare the antibody at the same working dilution, but first, add a 100-fold molar excess of the γ-endorphin peptide to the diluent. Mix gently and then add the primary antibody.
-
Tube C (β-Endorphin Pre-adsorption): Prepare the antibody at the same working dilution, but first, add a 100-fold molar excess of the β-endorphin peptide to the diluent. Mix gently and then add the primary antibody.
-
-
Incubation: Incubate all three tubes at 4°C overnight (or for at least 2 hours at room temperature) on a rotator to allow the antibody and peptides to bind.
-
Centrifugation (Optional but Recommended): Centrifuge the tubes at >10,000 x g for 20 minutes to pellet any immune complexes that have formed.
-
Staining:
-
Use the supernatant from Tube A on a positive control slide. This is your standard staining condition.
-
Use the supernatant from Tube B on an adjacent positive control slide.
-
Use the supernatant from Tube C on a third positive control slide.
-
Continue with the remainder of your standard IHC protocol for all slides.
-
Interpreting the Results:
-
Expected Result (Specific Antibody):
-
Slide A shows strong, specific staining.
-
Slide B shows a complete absence of staining. This confirms the antibody binds γ-endorphin.
-
Slide C shows strong, specific staining (identical to Slide A). This confirms the antibody does NOT cross-react with β-endorphin.
-
-
Result Indicating Cross-Reactivity:
-
Slide A shows strong, specific staining.
-
Slide B shows a complete absence of staining.
-
Slide C shows a complete absence of staining. This indicates your antibody recognizes both γ-endorphin and β-endorphin.
-
References
- 1. documents.cap.org [documents.cap.org]
- 2. bma.ch [bma.ch]
- 3. bosterbio.com [bosterbio.com]
- 4. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 5. Immunohistochemical localization of this compound in the rat pituitary gland and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. Endomorphin 1 and Endomorphin 2 Suppress in vitro Antibody Formation at Ultra-low Concentrations: Anti-Peptide Antibodies But Not Opioid Antagonists Block the Activity - PMC [pmc.ncbi.nlm.nih.gov]
preventing gamma-endorphin degradation during sample collection and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of γ-endorphin during sample collection and storage.
Frequently Asked Questions (FAQs)
Q1: What is γ-endorphin and why is its degradation a concern?
A1: γ-Endorphin is a 17-amino acid endogenous opioid peptide derived from the precursor β-endorphin.[1] Like other neuropeptides, it is highly susceptible to degradation by various proteases present in biological samples. This degradation can lead to inaccurate quantification and misinterpretation of its physiological roles in research and clinical studies.
Q2: What are the primary enzymes responsible for γ-endorphin degradation?
A2: γ-Endorphin is generated from β-endorphin by the action of a specific endopeptidase.[2][3] Its subsequent degradation is carried out by a variety of peptidases, including aminopeptidases and other endopeptidases that are abundant in blood and tissue. While the complete degradation pathway of γ-endorphin is not fully elucidated, enzymes known to degrade similar endorphins include dipeptidyl peptidase IV (DPP IV) and aminopeptidase (B13392206) M (APM).[4]
Q3: What is the most critical first step to prevent γ-endorphin degradation upon sample collection?
A3: The most critical first step is the immediate inhibition of proteolytic activity. This is achieved by collecting samples directly into pre-chilled tubes containing a cocktail of protease inhibitors and keeping the samples on ice throughout all subsequent processing steps.
Q4: Which anticoagulant should I use for blood collection: EDTA or heparin?
A4: For peptide preservation, EDTA is generally the preferred anticoagulant. EDTA functions by chelating calcium ions, which are essential cofactors for many metalloproteases.[5] Heparin, while an effective anticoagulant, can interfere with some downstream applications and may not offer the same level of protection against protease activity.[6]
Q5: What are the optimal storage conditions for long-term stability of γ-endorphin samples?
A5: For long-term storage, it is crucial to store plasma, serum, or tissue homogenates at -80°C. Storage at -20°C may be suitable for short periods (up to one month), but significant degradation can occur over longer durations.[2] Avoid repeated freeze-thaw cycles as this can accelerate peptide degradation. Aliquoting samples into single-use vials is highly recommended.
Troubleshooting Guides
Problem: Low or undetectable γ-endorphin levels in my samples.
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Protease Inhibition | Ensure that a broad-spectrum protease inhibitor cocktail is added to the collection tubes before sample addition. Verify that the final concentrations of the inhibitors are sufficient. |
| Delayed Sample Processing | Process blood samples to plasma or serum within one hour of collection. For tissue samples, homogenize immediately after collection or snap-freeze in liquid nitrogen for later processing. |
| Improper Storage Temperature | Confirm that samples were consistently stored at -80°C. If stored at -20°C, consider that degradation may have occurred, especially if stored for more than a month. |
| Multiple Freeze-Thaw Cycles | Avoid reusing an aliquot that has been previously thawed. Prepare single-use aliquots immediately after initial processing to minimize freeze-thaw damage. |
| Incorrect Sample Type | Serum may be preferable to plasma for the recovery of some endorphins, as the clotting process can remove some interfering factors. However, this must be validated for your specific assay. |
Problem: High variability in γ-endorphin measurements between replicate samples.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Sample Handling | Standardize the entire workflow from collection to analysis. Ensure all samples are treated identically, including incubation times on ice and centrifugation parameters. |
| Pre-analytical Variables | Factors such as the time of day of sample collection and the physiological state of the subject can influence endorphin levels. Document and control for these variables as much as possible. |
| Incomplete Homogenization of Tissue | For tissue samples, ensure complete homogenization to release all cellular contents. Visually inspect for any remaining tissue fragments after homogenization. |
Data Presentation
Table 1: Recommended Protease Inhibitor Cocktail for γ-Endorphin Preservation
| Inhibitor Class | Example Inhibitor | Typical Final Concentration | Target Proteases |
| Serine Proteases | Aprotinin | 1-2 KIU/mL | Trypsin, Chymotrypsin, Plasmin |
| Aminopeptidases | Bestatin | 1-10 µM | Leucine aminopeptidase, Aminopeptidase B |
| Cysteine Proteases | E-64 | 1-10 µM | Papain, Cathepsins |
| Dipeptidyl Peptidases | DPP-IV Inhibitor | 10 µL/mL of blood/plasma | DPP-IV |
| General Proteases | EDTA (in tube) | 1-2 mg/mL | Metalloproteases |
Table 2: Sample Storage Stability
| Storage Temperature | Duration | Expected Stability of γ-Endorphin | Recommendations |
| Room Temperature | < 1 hour | Highly Unstable | Avoid at all costs. Process immediately. |
| 4°C (on ice) | 1-4 hours | Moderately Unstable | For short-term processing only. |
| -20°C | Up to 1 month | Fair | Acceptable for short-term storage if -80°C is unavailable. |
| -80°C | > 1 month | Good | Recommended for all long-term storage. |
| Liquid Nitrogen | Indefinite | Excellent | Ideal for very long-term biobanking. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Preparation: Label pre-chilled K2-EDTA tubes. Prepare a stock solution of a broad-spectrum protease inhibitor cocktail.
-
Inhibitor Addition: Immediately before blood draw, add the protease inhibitor cocktail to the EDTA tubes to achieve the desired final concentrations upon filling.
-
Blood Collection: Collect whole blood using standard venipuncture techniques directly into the prepared tubes.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Cooling: Immediately place the tube on ice.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Storage: Dispense the plasma into pre-chilled, labeled single-use cryovials and immediately store at -80°C.
Protocol 2: Tissue Homogenization
-
Tissue Excision: Immediately after excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any contaminating blood.
-
Snap-Freezing: If not homogenizing immediately, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenization Buffer: Prepare an ice-cold homogenization buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail at the recommended concentrations.
-
Homogenization: Weigh the frozen or fresh tissue and place it in a pre-chilled homogenization tube. Add 10 volumes of ice-cold homogenization buffer per gram of tissue.
-
Disruption: Homogenize the tissue on ice using a bead beater, sonicator, or Dounce homogenizer until no visible tissue fragments remain.
-
Clarification: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Storage: Aliquot the supernatant into pre-chilled, labeled single-use cryovials and store at -80°C.
Visualizations
Caption: Biosynthesis and degradation pathway of γ-endorphin.
Caption: Recommended workflow for blood sample collection to preserve γ-endorphin.
Caption: Troubleshooting logic for suboptimal γ-endorphin measurements.
References
- 1. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 2. Quantitation of the endopeptidase activity generating gamma-endorphin from beta-endorphin in rat brain synaptic membranes by a radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of this compound generating endopeptidase activity of rat brain by peptides: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradients for Endorphin Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the baseline separation of endorphin peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for endorphin peptide separation?
A good starting point for separating peptide mixtures like endorphins is to use a C18-bonded silica (B1680970) column designed for biomolecules.[1] A common mobile phase system consists of Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water, and Mobile Phase B: 0.1% TFA in acetonitrile.[1][2] An initial scouting gradient of 10% to 100% Mobile Phase B over 45 minutes can provide a good overview of the peptide mixture.[1]
Q2: How do I choose the right HPLC column for endorphin peptide analysis?
Column selection is critical and depends on the molecular weight (MW) of the endorphin peptides.[2]
-
For smaller peptides (less than 2,000-3,000 Daltons): A C18 column is generally the column of choice.[3]
-
For larger or more hydrophobic peptides: A C4 column may be more suitable.[3]
-
For peptides with MW over 10,000: Wide-pore columns (300 Å) are recommended to avoid peak broadening.[2]
Q3: What is the role of trifluoroacetic acid (TFA) in the mobile phase, and are there alternatives?
TFA is an ion-pairing agent that is crucial for achieving good peak shape in peptide separations.[3][4] It helps to sharpen peaks and improve resolution.[3] However, TFA can cause signal suppression in mass spectrometry (LC-MS).[3] Formic acid (FA) is a common alternative for LC-MS applications as it is more volatile and causes less ion suppression.[5] Be aware that switching to FA may alter selectivity and peak shape.[5]
Q4: How does temperature affect the separation of endorphin peptides?
Temperature plays a dual role in peptide separations by influencing both retention and selectivity.
-
Increased Temperature: Generally leads to sharper peaks, reduced retention times, and can improve resolution for larger molecules.[2][6] It can also alter the elution order of peptides, which can be beneficial for optimizing separation.[3]
-
Temperature Control: Consistent column temperature is critical for reproducible chromatography, as even small fluctuations can impact retention times.
Q5: How can I improve the resolution between closely eluting or overlapping peaks?
There are several strategies to improve the resolution of closely eluting peaks:
-
Decrease the Gradient Slope: A shallower gradient, meaning a slower increase in the organic solvent concentration over time, can significantly improve resolution.[1][3][7]
-
Optimize Flow Rate: The optimal flow rate can vary depending on the gradient time.[8] Experimenting with different flow rates can enhance peak capacity.
-
Change the Organic Modifier: If using acetonitrile, switching to methanol (B129727) or another organic solvent can alter selectivity and improve separation.[9]
-
Adjust the Temperature: As temperature affects selectivity, changing the column temperature can resolve co-eluting peaks.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Solution | Citation |
| Inappropriate Column Chemistry | For peptides, C18 columns are a good starting point. For larger peptides, consider C4 or wide-pore (300 Å) columns. | [2][3] |
| Low TFA Concentration | Ensure a sufficient concentration of TFA (typically 0.1%) in both mobile phases for good peak shape. | [3] |
| Column Overload | Reduce the sample injection volume or concentration. | [5] |
| Column Deterioration | Contaminants may have accumulated on the column. Try cleaning the column according to the manufacturer's instructions or replace it if necessary. | [10] |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the initial mobile phase composition. | |
| Mobile Phase pH near Analyte pKa | Adjust the mobile phase pH to be at least 2 units away from the peptide's pKa. |
Issue 2: Unexpected Peaks in the Chromatogram
Possible Causes and Solutions:
| Possible Cause | Solution | Citation |
| Mobile Phase Contamination | Run a blank gradient (without injecting a sample). If peaks appear, the contamination is in the mobile phase. Prepare fresh mobile phase. | [5] |
| Carryover from Previous Injection | Inject a blank solvent after a sample run. If the unexpected peaks appear, it indicates carryover. Increase the wash time between injections. | [5] |
| Sample Degradation | Prepare fresh samples and keep them cool. Use LC-MS to identify the mass of the unexpected peaks to determine if they are degradation products. | [5] |
| Ghost Peaks | These can arise from contaminants in the mobile phase that accumulate on the column during the initial weak mobile phase and elute as the solvent strength increases. Use high-purity solvents and freshly prepared mobile phases. |
Issue 3: Retention Time Drifts
Possible Causes and Solutions:
| Possible Cause | Solution | Citation |
| Poor Temperature Control | Use a column oven to maintain a stable temperature. | |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily to avoid evaporation of the organic component, which can alter the composition. | |
| Column Equilibration Issues | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| Pump Malfunction or Leaks | Check for leaks in the HPLC system, particularly around pump seals and fittings. Address any leaks and ensure the pump is delivering a consistent flow rate. | [10] |
Experimental Protocols
Protocol 1: Initial Scouting Gradient for Endorphin Peptides
-
Column: C18, 5 µm particle size, 100-120 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 45 100 50 100 51 10 | 60 | 10 |
Protocol 2: Gradient Optimization for Improved Resolution
Based on the results from the scouting run (Protocol 1), identify the percentage of Mobile Phase B at which the endorphin peptides of interest elute. Let's assume they elute between 30% and 50% B.
-
Column, Mobile Phases, Flow Rate, Temperature, and Detection: Same as Protocol 1.
-
Gradient Program (Shallow Gradient):
Time (min) % Mobile Phase B 0 25 40 55 45 100 50 100 51 25 | 60 | 25 |
Visualizations
Caption: Troubleshooting workflow for poor baseline separation.
Caption: Logical steps for HPLC gradient optimization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 3. hplc.eu [hplc.eu]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotage.com [biotage.com]
- 8. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Gamma-Endorphin Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the immunoassay of gamma-endorphin. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery in immunoassays?
Low recovery of this compound can stem from several factors throughout the experimental workflow. The primary culprits include peptide degradation, poor antibody performance, suboptimal assay conditions, and issues with sample collection and preparation. It is crucial to systematically evaluate each step of your protocol to identify the source of the problem.
Q2: How can I prevent the degradation of this compound in my samples?
This compound, like many peptides, is susceptible to degradation by proteases present in biological samples.[1][2] To minimize degradation, adhere to the following best practices:
-
Sample Collection: Collect blood samples in tubes containing protease inhibitors.[1][2] Immediately place samples on ice after collection.
-
Storage: For short-term storage, keep samples refrigerated at 2-8°C. For long-term storage, freeze plasma or serum at -70°C.[3][4] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[5]
-
Use of Inhibitors: The addition of a protease inhibitor cocktail to your samples and buffers can significantly improve the stability of this compound.[2]
Q3: My standard curve looks good, but my sample values are unexpectedly low. What could be the issue?
This scenario often points to matrix effects or interference from components within the biological sample. Endogenous substances can interfere with the antibody-antigen binding, leading to inaccurate quantification. Consider the following:
-
Sample Extraction: Utilize a solid-phase extraction (SPE) method, such as with Sep-Pak C18 cartridges, to purify and concentrate this compound from the sample matrix.[6]
-
Dilution: Diluting your samples can help to mitigate matrix effects. However, ensure the diluted concentration remains within the detection range of your assay.
-
Antibody Specificity: Verify the cross-reactivity profile of your primary antibody. Interference from structurally similar peptides can lead to inaccurate results.
Q4: Can the type of antibody (monoclonal vs. polyclonal) affect my results?
Yes, the choice between a monoclonal and polyclonal antibody is critical.
-
Monoclonal Antibodies: Recognize a single epitope, offering high specificity. This can reduce the likelihood of cross-reactivity with other endorphin fragments or unrelated proteins.[7]
-
Polyclonal Antibodies: Comprise a mixture of antibodies that recognize multiple epitopes on the antigen. This can lead to higher sensitivity but also an increased risk of cross-reactivity.[7]
For assays requiring high specificity to distinguish between closely related endorphins, a well-characterized monoclonal antibody is often preferred.[8]
Q5: What is antibody cross-reactivity and how can it affect my this compound assay?
Cross-reactivity occurs when an antibody raised against a specific antigen (this compound) also binds to other, structurally similar molecules.[7][9] this compound is a 17-amino acid peptide that is identical to the first 17 amino acids of β-endorphin.[10] Therefore, antibodies generated against this compound may also recognize β-endorphin or other pro-opiomelanocortin (POMC) derived peptides, leading to an overestimation of the this compound concentration.[11] It is essential to use an antibody with minimal cross-reactivity to other endogenous peptides.
Troubleshooting Guides
Problem 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Peptide Degradation | Collect samples on ice and use protease inhibitors.[1][2] Aliquot and store samples at -70°C to avoid freeze-thaw cycles.[5] |
| Poor Peptide Solubility | Review the solubility characteristics of your synthetic this compound standard. Ensure it is fully dissolved in the recommended buffer before preparing dilutions.[5] |
| Suboptimal Antibody Concentration | Perform a titration experiment to determine the optimal concentration for both the capture and detection antibodies. |
| Incorrect Incubation Times/Temperatures | Optimize incubation times and temperatures. Longer incubation times or slightly elevated temperatures (e.g., 37°C) can sometimes increase signal, but must be balanced against potential increases in background.[12] |
| Inactive Enzyme Conjugate | Ensure proper storage of the enzyme conjugate (e.g., HRP). Prepare fresh substrate solution for each experiment. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer. Increase the number of wash steps and the stringency of the wash buffer. |
| Cross-Reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins in the sample. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and filter-sterilize them. Ensure all reagents are within their expiration dates. |
| Insufficient Washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. |
Problem 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Inconsistency | Use calibrated pipettes and ensure proper pipetting technique. Be consistent with the timing of reagent addition to all wells. |
| Inconsistent Plate Washing | Use an automated plate washer if available. If washing manually, be consistent with the force and volume of wash buffer added to each well. |
| Edge Effects | Avoid using the outermost wells of the microplate, as they are more susceptible to temperature fluctuations. Fill the outer wells with buffer or water. |
| Peptide Aggregation | Ensure the this compound standard and samples are properly solubilized and vortexed before addition to the plate. |
Experimental Protocols
Protocol 1: Sample Collection and Preparation for Plasma
-
Collection: Collect whole blood into chilled Lavender Vacutainer tubes containing EDTA and aprotinin (B3435010) (0.6 TIU/ml of blood).[4]
-
Mixing: Gently invert the tubes several times immediately after collection to ensure proper mixing of the anticoagulant and protease inhibitor.
-
Centrifugation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Plasma Collection: Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Storage: Aliquot the plasma into cryovials and store at -70°C for long-term stability. Plasma may be stable for one month at this temperature.[4]
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline and may require optimization for your specific application.
-
Cartridge Conditioning: Condition a Sep-Pak C18 cartridge by washing with 5 ml of methanol (B129727) followed by 5 ml of deionized water.
-
Sample Loading: Acidify the plasma sample with an equal volume of 0.1% trifluoroacetic acid (TFA). Load the acidified plasma onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 ml of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the this compound from the cartridge with 3 ml of a solution containing 60% acetonitrile (B52724) and 0.1% TFA.
-
Drying: Dry the eluted sample using a centrifugal concentrator (e.g., Speedvac) to remove the organic solvent, followed by lyophilization to obtain a powder.[4]
-
Reconstitution: Reconstitute the dried peptide in the appropriate assay buffer immediately before use.
Visualizations
Caption: General workflow for this compound immunoassay from sample collection to analysis.
References
- 1. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 2. β-Endorphin Is a Potent Inhibitor of Thymidine Incorporation into DNA via μ- and κ-Opioid Receptors in Fetal Rat Brain Cell Aggregates in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexxbioanalytics.com [idexxbioanalytics.com]
- 4. phoenixbiotech.net [phoenixbiotech.net]
- 5. genscript.com [genscript.com]
- 6. Some methodic aspects in optimizing the radioimmunoassay of beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. d-nb.info [d-nb.info]
- 9. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 11. Human Beta Endorphin ELISA Kit (EEL031) - Invitrogen [thermofisher.com]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Minimizing Peptide Adsorption to Labware
Welcome to the Technical support center for minimizing peptide adsorption. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to peptide loss during analysis.
Frequently Asked Questions (FAQs)
Q1: What is peptide adsorption and why is it a problem?
A1: Peptide adsorption is the non-specific binding of peptides to the surfaces of laboratory consumables, such as microplates, vials, and pipette tips.[1] This phenomenon can lead to significant loss of the peptide from your sample, resulting in inaccurate quantification, reduced assay sensitivity, and poor experimental reproducibility.[1][2] The extent of adsorption is influenced by the peptide's physicochemical properties (e.g., hydrophobicity, charge) and the characteristics of the labware surface.[1]
Q2: What types of peptides are most susceptible to adsorption?
A2: Peptides with a high degree of hydrophobicity are particularly prone to binding to nonpolar plastic surfaces like polypropylene (B1209903).[1][3] Additionally, charged peptides can interact with surfaces through electrostatic interactions. For instance, positively charged (cationic) peptides can adsorb to negatively charged glass surfaces.[1][3]
Q3: What is "low-binding" labware and how does it work?
A3: Low-binding labware is specifically designed to minimize peptide and protein adsorption.[1][4] Manufacturers use various strategies to achieve this, such as employing unique polymer blends to create a more hydrophilic surface or applying surface coatings that repel peptides.[1][5] These surfaces reduce the hydrophobic and electrostatic interactions that cause peptides to stick to the labware.[1]
Q4: Can I reuse low-binding labware?
A4: It is generally not recommended to reuse low-binding labware, especially in sensitive applications like quantitative mass spectrometry or immunoassays.[1] Reuse can lead to cross-contamination and may compromise the integrity of the low-binding surface.[1]
Q5: How does the choice of solvent affect peptide adsorption?
A5: The solvent composition plays a critical role in minimizing peptide adsorption. Increasing the organic content (e.g., acetonitrile) in your sample diluent can help keep hydrophobic peptides in solution and reduce their affinity for the container walls.[1][6] The pH of the buffer can also be optimized to reduce ionic interactions between charged peptides and surfaces.[7]
Troubleshooting Guides
Issue 1: Low or No Signal in Mass Spectrometry (LC-MS) Analysis
Possible Cause: Your peptide of interest may be adsorbing to the surfaces of your sample vials, pipette tips, or microplate wells, leading to a significant loss of sample before it reaches the instrument.[1]
Troubleshooting Steps:
-
Evaluate Your Labware: If you are using standard polypropylene labware, consider switching to certified low-binding microplates or vials.[1][3] For cationic peptides, avoid glass vials unless they have been properly siliconized.[1][3]
-
Optimize Your Solvent: For hydrophobic peptides, try increasing the percentage of organic solvent (e.g., acetonitrile) in your sample diluent.[1] This can help keep the peptide in solution and reduce its affinity for the container walls.
-
Perform a Recovery Test: Conduct a simple experiment to quantify peptide loss. Prepare a known concentration of your peptide in your standard sample diluent and incubate it in the labware you typically use. Analyze the supernatant at different time points to determine the extent of recovery.
-
Consider Surface Passivation: For glass surfaces, siliconization can create a hydrophobic barrier that prevents peptide adsorption. For other surfaces, a polyethylene (B3416737) glycol (PEG) coating can create a hydrophilic layer that repels peptides.[1]
Issue 2: High Variability and Poor Reproducibility in Immunoassays (e.g., ELISA)
Possible Cause: Inconsistent peptide adsorption across different wells of an assay plate can lead to significant variations in signal intensity. If the peptide standard or the analyte in the sample adsorbs to the plate, it will not be available for binding to the capture antibody, leading to inaccurate results.[1]
Troubleshooting Steps:
-
Use Low-Binding Plates: Switch to 96-well plates specifically marketed as low-protein or low-peptide binding.[1]
-
Add a Blocking Agent: Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), into your assay buffer.[8] BSA can coat the surfaces of the wells and prevent the peptide of interest from adsorbing.[8] However, be mindful that the blocking agent itself could potentially interfere with your assay.
-
Include Detergents: Adding a small amount of a non-ionic detergent (e.g., Tween-20) to your buffers can help reduce non-specific binding of peptides to the plate surface.[1][8]
-
Check for Edge Effects: Inconsistent temperature or evaporation across the plate can exacerbate adsorption issues. Ensure proper plate sealing and incubation conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the recovery of peptides from different types of labware and under different solvent conditions.
Table 1: Peptide Recovery from Different Labware Types
| Labware Type | Peptide Type | Peptide Recovery (%) | Reference |
| Standard Polypropylene | Hydrophobic | Can be as low as 0% | [3] |
| Low-Binding Polypropylene | Hydrophobic | Significantly higher than standard tubes | [1] |
| Glass | Cationic/Basic | Can be completely lost | [3] |
| Siliconized Glass | Cationic/Basic | Good recovery | [1] |
| Glass-Coated Plates | Hydrophobic | ~50% loss observed in one study | [9] |
Table 2: Effect of Acetonitrile Concentration on Hydrophobic Peptide Recovery
| Acetonitrile (%) | Peptide Recovery (%) in Polypropylene | Reference |
| Low | Can be significantly low | [1] |
| High | Approaching 100% | [1] |
Experimental Protocols
Protocol 1: General Peptide Recovery Assay
This protocol allows you to quantify the recovery of your specific peptide from your chosen labware.
-
Prepare Peptide Stock Solution: Dissolve your peptide in an appropriate solvent to create a concentrated stock solution.
-
Prepare Working Solution: Dilute the stock solution to the desired experimental concentration in your assay buffer.
-
Incubate in Test Labware: Aliquot the working solution into the labware you wish to test (e.g., microplate wells, microcentrifuge tubes).
-
Incubate: Incubate the labware for a specified period (e.g., 1, 4, and 24 hours) under your typical experimental conditions (e.g., temperature, agitation).[1]
-
Collect Supernatant: Carefully collect the supernatant from the test labware.[1]
-
Quantify Peptide: Analyze the concentration of the peptide in the supernatant using a suitable analytical method, such as HPLC or LC-MS.[1]
-
Calculate Recovery: Compare the measured concentration to the initial concentration of the working solution to determine the percentage of peptide recovered.[1]
Protocol 2: Siliconizing Glassware
This protocol creates a hydrophobic surface on glassware to prevent the adsorption of charged peptides.[1] Caution: Dichlorodimethylsilane (B41323) is toxic and volatile and should be handled in a chemical fume hood.
Method A: Vapor Phase Deposition (for smaller items)
-
Clean and Dry Glassware: Thoroughly clean and dry the glassware to be siliconized.
-
Prepare Desiccator: Place the clean, dry glassware in a desiccator.
-
Introduce Silane (B1218182): Add a small beaker containing 1-2 mL of dichlorodimethylsilane inside the desiccator.
-
Apply Vacuum: Apply a vacuum for a few minutes to allow the silane to vaporize and coat the glassware. Leave under vacuum for 1-2 hours.[1]
-
Rinse and Dry: Rinse the siliconized glassware thoroughly with a non-polar solvent (e.g., toluene), followed by methanol, and then with deionized water. Dry the glassware in an oven at >100°C overnight.[1]
Method B: Solution Phase Deposition (for larger items)
-
Prepare Silane Solution: Prepare a 5% (v/v) solution of dichlorodimethylsilane in a non-polar solvent like toluene (B28343) or chloroform.
-
Immerse or Rinse: Immerse or rinse the glassware in the solution for 15-30 minutes.[1]
-
Rinse and Dry: Rinse the siliconized glassware thoroughly with the solvent (e.g., toluene), followed by methanol, and then with deionized water. Dry the glassware in an oven at >100°C overnight.[1]
Visualizations
Caption: A troubleshooting workflow for addressing low peptide recovery.
Caption: Mechanisms of peptide adsorption and prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. selectscience.net [selectscience.net]
- 5. Nacalai USA, Inc. | Product | PROKEEP Low Protein Binding Tubes [nacalaiusa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Validating Gamma-Endorphin LC-MS/MS Assays for Clinical Samples
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of gamma-endorphin in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What are the key regulatory guidelines to follow when validating a bioanalytical method for this compound?
A1: The primary regulatory guidelines to consult are the FDA's "M10 Bioanalytical Method Validation" and the European Medicines Agency's (EMA) "Guideline on bioanalytical method validation".[1][2][3] These documents provide a framework for the validation of bioanalytical methods, outlining the necessary experiments and acceptance criteria to ensure the reliability of data for clinical studies.[2]
Q2: What is a suitable internal standard (IS) for a this compound assay?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound.[4][5] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-chromatographs and experiences similar matrix effects, which helps to correct for variability during sample preparation and analysis.[6] If a SIL version of the entire peptide is not feasible, a SIL surrogate peptide can be used.[4][7] An alternative, though less ideal, is a structural analog. One published method for endorphin analysis used [D-Ala(2)]-gamma-endorphin as an internal standard.[8]
Q3: What are the typical precursor-to-product ion transitions for this compound in MS/MS?
A3: A previously published method for quantifying this compound in rat brain utilized the precursor-to-product ion Multiple Reaction Monitoring (MRM) transition of m/z 929.6 → 542.3.[8] For alpha-endorphin, the transition was m/z 873.6 → 429.6.[8] These transitions should be optimized on your specific instrument.
Q4: What is the Lower Limit of Quantification (LLOQ) and how is it determined?
A4: The LLOQ is the lowest concentration of this compound in a sample that can be quantified with acceptable accuracy and precision.[1] The analyte signal at the LLOQ should be at least five times the signal of a blank sample.[1] For validation, the LLOQ must be determined with a precision of ≤20% CV and accuracy within ±20% of the nominal value.
Q5: What are matrix effects and how can they be minimized?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[9][10] This can lead to ion suppression or enhancement, affecting accuracy and precision.[9][10][11] To minimize matrix effects, you can:
-
Optimize Sample Preparation: Use effective cleanup techniques like Solid-Phase Extraction (SPE) or protein precipitation to remove interfering substances.[5][11][12]
-
Improve Chromatographic Separation: Modify the LC gradient or use a different column chemistry to separate this compound from matrix components.[13][14][15]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and is affected by the matrix in a similar way, thus compensating for signal variations.[5][13]
Troubleshooting Guides
This section addresses common problems encountered during assay development and validation.
Problem 1: Poor Sensitivity / Low Signal Intensity
| Potential Cause | Troubleshooting Step & Solution |
| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature).[16] |
| Ion Suppression | Mobile phase additives like Trifluoroacetic Acid (TFA) can suppress the MS signal.[16] Replace 0.1% TFA with 0.1% formic acid (FA) to improve ionization efficiency.[16] Also, evaluate matrix effects by performing a post-column infusion experiment.[15] |
| Inefficient Sample Extraction | Evaluate the recovery of the extraction method. Peptides can be lost due to non-specific binding to surfaces or incomplete elution from SPE cartridges.[17] Consider optimizing the pH and organic solvent concentration in your SPE wash and elution steps. |
| Sample Degradation | This compound may be susceptible to enzymatic degradation. Ensure samples are collected with protease inhibitors and kept frozen.[5] Perform stability experiments to confirm analyte integrity under various conditions. |
| Instrument Contamination | A dirty ion source or mass spectrometer can lead to reduced sensitivity.[18] Perform routine cleaning and maintenance as per the manufacturer's recommendations. |
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step & Solution |
| Secondary Interactions | Peptides can interact with free silanol (B1196071) groups on silica-based columns, causing peak tailing.[16] Ensure the mobile phase pH is appropriate. Adding a low concentration of an ion-pairing agent like TFA can improve peak shape, but be mindful of potential ion suppression. |
| Column Contamination/Void | A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[19][20] First, try removing the guard column. If the problem persists, try reverse-flushing the analytical column (if permitted by the manufacturer) or replace it.[20] |
| Injection Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.[19][21] Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase.[21] |
| Extra-Column Volume | Excessive tubing length or volume between the injector and the column, or in the detector cell, can lead to peak broadening.[19] Use tubing with the smallest possible internal diameter and length. |
| Insufficient Column Equilibration | Inadequate equilibration between gradient runs can lead to shifting retention times and poor peak shape.[16][22] Ensure the column is equilibrated with the initial mobile phase for a sufficient volume (typically 5-10 column volumes). |
Problem 3: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step & Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, evaporation steps, and precise liquid handling. Automation can help reduce this variability.[23] |
| Improper Internal Standard Use | The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[6] Ensure the IS concentration is appropriate and consistent across all samples. |
| LC System Issues | A faulty pump or injector can lead to inconsistent flow rates and injection volumes, causing variable peak areas.[16] Perform system suitability tests before each run to check for pressure fluctuations, retention time shifts, and peak area consistency.[24][25] |
| Analyte Instability | If this compound is unstable on the autosampler ("bench-top stability"), its concentration can decrease over the course of a run, leading to high %CV.[26] Perform stability tests to determine how long samples can be left in the autosampler and keep the autosampler cooled. |
Experimental Protocols & Data Presentation
Validation experiments must be performed according to a predefined protocol. Below are methodologies for key experiments.
Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally measure this compound without interference from matrix components, metabolites, or other endogenous substances.[5]
-
Methodology:
-
Analyze at least six different blank sources of the clinical matrix (e.g., human plasma).
-
Analyze a blank sample spiked only with the internal standard.
-
Analyze a blank sample spiked with this compound at the LLOQ.
-
-
Acceptance Criteria:
-
In the blank samples, any response at the retention time of this compound should be ≤20% of the LLOQ response.
-
Any response at the retention time of the internal standard should be ≤5% of the IS response in the LLOQ sample.
-
Linearity and Range
-
Objective: To establish the concentration range over which the assay is accurate, precise, and linear.
-
Methodology:
-
Prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range.
-
Analyze the calibration curve and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression with appropriate weighting (e.g., 1/x or 1/x²).
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥0.99.
-
The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).
-
| Calibration Standard Data (Example) | |||
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Acceptance Criteria |
| 0.1 (LLOQ) | 0.09 | 90.0 | 80-120% |
| 0.2 | 0.21 | 105.0 | 85-115% |
| 1.0 | 1.04 | 104.0 | 85-115% |
| 5.0 | 4.85 | 97.0 | 85-115% |
| 25.0 | 26.1 | 104.4 | 85-115% |
| 50.0 (ULOQ) | 48.9 | 97.8 | 85-115% |
Precision and Accuracy
-
Objective: To determine the intra-day (repeatability) and inter-day (intermediate precision) accuracy and precision of the method.
-
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Intra-day: Analyze at least five replicates of each QC level in a single run.
-
Inter-day: Analyze the QC samples on at least three different days.
-
-
Acceptance Criteria:
-
Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels (except for the LLOQ, where it should not exceed 20%).
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value for all QC levels (±20% for the LLOQ).
-
| Inter-Day Precision & Accuracy (Example) | ||||
| QC Level | Nominal Conc. (ng/mL) | Mean Calc. Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.11 | 110.0 | 12.5 |
| Low | 0.3 | 0.28 | 93.3 | 9.8 |
| Medium | 10.0 | 10.5 | 105.0 | 7.2 |
| High | 40.0 | 38.9 | 97.3 | 6.5 |
Matrix Effect
-
Objective: To assess the potential for ion suppression or enhancement from the biological matrix.[10]
-
Methodology:
-
Obtain at least six different sources of the clinical matrix.
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: this compound standard in a neat solution.
-
Set B: Blank matrix extract spiked with this compound post-extraction.
-
Set C: this compound spiked into the matrix before extraction.
-
-
Calculate the Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A.
-
Calculate the Recovery = Peak Area in Set C / Peak Area in Set B.
-
-
Acceptance Criteria:
-
The %CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
-
Stability
-
Objective: To evaluate the stability of this compound in the biological matrix under various storage and handling conditions.
-
Methodology:
-
Use Low and High QC samples for all stability tests.
-
Freeze-Thaw Stability: Analyze QCs after three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QCs after leaving them at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Analyze QCs after storing them at the intended storage temperature (e.g., -80°C) for a specified period.
-
Stock Solution Stability: Evaluate the stability of the this compound and IS stock solutions at room temperature and refrigerated conditions.
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Visualizations: Workflows and Diagrams
LC-MS/MS Assay Workflow for this compound
Caption: General experimental workflow for this compound quantification.
Troubleshooting Logic: Low MS Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
Bioanalytical Method Validation Workflow
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 3. researchgate.net [researchgate.net]
- 4. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 18. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. halocolumns.com [halocolumns.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Automated LC-MS/MS: Ready for the clinical routine Laboratory? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. myadlm.org [myadlm.org]
- 25. System suitability in bioanalytical LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
challenges in differentiating between acetylated and non-acetylated gamma-endorphin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gamma-endorphin (γ-endorphin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of differentiating between its acetylated and non-acetylated forms.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in differentiating between N-α-acetyl-γ-endorphin and non-acetylated γ-endorphin?
A1: The primary challenge lies in their structural similarity. The only difference is a small acetyl group (C₂H₂O) on the N-terminus of the peptide. This subtle modification requires high-resolution analytical techniques to resolve and identify accurately. Furthermore, in biological samples, the acetylated form can be of low abundance, making its detection difficult without specific enrichment strategies.[1][2]
Q2: Why is it critical to differentiate between the two forms?
A2: Differentiation is crucial because N-terminal acetylation acts as a molecular switch that fundamentally alters the peptide's biological activity. While non-acetylated γ-endorphin has opioid-like properties, N-α-acetyl-γ-endorphin is devoid of affinity for opioid receptors.[3] Instead, it functions as a non-opioid neuropeptide with its own distinct biological activities.[3] Therefore, failing to differentiate between these forms can lead to misinterpretation of physiological roles and pharmacological effects.
Q3: Which analytical techniques are most effective for separating and identifying these two peptide forms?
A3: The most effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][4]
-
Reversed-Phase HPLC (RP-HPLC) can separate the two forms based on slight differences in hydrophobicity. The acetylated form is slightly more hydrophobic and typically elutes later.[5]
-
Mass Spectrometry (MS) , particularly with high-resolution analyzers like Orbitrap or TOF, is the gold standard for identification.[6] It can distinguish the two peptides by the precise mass difference imparted by the acetyl group (+42.010565 Da). Tandem mass spectrometry (MS/MS) is used to confirm the sequence and pinpoint the location of the modification.[4][5]
Q4: Can standard immunoassays like ELISA or Western Blot distinguish between acetylated and non-acetylated γ-endorphin?
A4: This is a significant challenge. Standard immunoassays rely on antibody specificity.[6][7] An antibody raised against non-acetylated γ-endorphin may not recognize the acetylated N-terminus, and vice-versa. While pan-acetyl-lysine antibodies exist, they are not specific to the N-terminus of γ-endorphin and would detect any acetylated lysine (B10760008) residue on any protein.[1][8][9] Developing a highly specific monoclonal antibody that exclusively recognizes the N-terminally acetylated γ-endorphin is possible but requires significant effort and validation.[8][10]
Q5: How does N-terminal acetylation affect the mass of γ-endorphin?
A5: The addition of an acetyl group (CH₃CO-) to the N-terminal amine group increases the monoisotopic mass of the peptide by exactly 42.010565 Da. This precise mass shift is a key identifier in high-resolution mass spectrometry.[5]
Troubleshooting Guides
Problem 1: Poor or No Separation of Peptide Forms in RP-HPLC
This guide addresses issues where acetylated and non-acetylated γ-endorphin co-elute or show broad, unresolved peaks during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.
| Potential Cause | Recommended Solution |
| Inadequate Gradient Slope | The elution gradient is too steep, not allowing for sufficient interaction time with the stationary phase to resolve peptides with minor hydrophobicity differences. |
| Suboptimal Mobile Phase | The ion-pairing agent (e.g., TFA) concentration is too low or high, or the organic solvent (e.g., acetonitrile) is not optimal for separation. |
| Column Issues | The column may be old, degraded, or clogged, leading to poor peak shape and resolution. The column chemistry (e.g., C18) may not be ideal. |
| High Flow Rate | The flow rate is too high, reducing the interaction time between the peptides and the stationary phase. |
Problem 2: Ambiguous Mass Spectrometry (MS) Identification
This section provides guidance for when MS data is insufficient to confidently confirm the presence and identity of acetylated γ-endorphin.
| Potential Cause | Recommended Solution |
| Low Instrument Resolution/Accuracy | The mass spectrometer lacks the required mass accuracy to differentiate the acetyl group's mass (+42.010 Da) from other potential modifications or isobaric interferences.[5] |
| Low Abundance / Poor Ionization | The acetylated peptide is present at very low concentrations or ionizes poorly, resulting in a signal that is indistinguishable from noise. |
| Inconclusive Fragmentation (MS/MS) | The MS/MS spectrum lacks the key b- or y-ions needed to confirm the peptide sequence and localize the +42 Da modification to the N-terminus.[5] |
| Sample Contamination | The sample is contaminated with polymers or other molecules that create interfering peaks in the mass spectrum. |
Problem 3: Low Specificity or Cross-Reactivity in Immunoassays
This guide is for researchers encountering issues with antibody-based detection methods like ELISA or Western Blotting.
| Potential Cause | Recommended Solution |
| Poor Antibody Specificity | The antibody was raised against the non-acetylated peptide and shows cross-reactivity, or it is a pan-specific antibody that is not unique to γ-endorphin.[8][9] |
| Incorrect Blocking or Washing | Inadequate blocking or washing steps can lead to high background noise and non-specific binding, obscuring the true signal. |
| Isotype Control Issues | Not using a proper isotype control makes it impossible to determine if the observed signal is due to specific antigen binding or non-specific interactions with the antibody.[11] |
Quantitative Data Summary
The key quantitative difference for distinguishing the two forms of γ-endorphin is their mass-to-charge ratio (m/z) in mass spectrometry.
| Peptide Form | Modification | Chemical Formula of Addition | Monoisotopic Mass Increase (Da) |
| γ-Endorphin | None (Free N-terminus) | N/A | 0 |
| N-α-acetyl-γ-endorphin | N-terminal Acetylation | C₂H₂O | +42.010565 |
Experimental Protocols
Protocol 1: RP-HPLC Separation of γ-Endorphin Forms
This protocol outlines a general method for separating acetylated and non-acetylated γ-endorphin using RP-HPLC.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID, 150 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in 90% Acetonitrile / 10% HPLC-grade water.
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 0.2 mL/min for at least 20 minutes.
-
-
Sample Preparation:
-
Reconstitute peptide standards or extracted samples in Mobile Phase A.
-
Centrifuge the sample at >12,000 x g for 10 minutes to pellet any particulates.
-
-
Chromatographic Run:
-
Injection Volume: 5-20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: Linear gradient from 5% to 55% B
-
45-50 min: Linear gradient from 55% to 95% B (column wash)
-
50-55 min: Hold at 95% B
-
55-60 min: Return to 5% B and re-equilibrate.
-
-
Detection: UV detector at 214 nm and 280 nm.
-
-
Data Analysis:
-
Analyze the chromatogram. The acetylated form is expected to have a slightly longer retention time than the non-acetylated form due to increased hydrophobicity.
-
Protocol 2: Mass Spectrometry Identification
This protocol describes identification and confirmation using LC-MS/MS.
-
LC-MS System:
-
Couple the HPLC system described in Protocol 1 directly to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Q-TOF).
-
-
MS Acquisition Method:
-
Mode: Positive ion mode.
-
Scan Type: Full MS followed by data-dependent MS/MS (TopN, where N=5-10).
-
Full MS Scan Range: m/z 300–1800.
-
Resolution: >70,000 for MS1 scans, >17,500 for MS2 scans.
-
Collision Energy: Use stepped normalized collision energy (e.g., 25, 30, 35) to ensure robust fragmentation.
-
Inclusion List: If the theoretical m/z values are known, add them to an inclusion list to prioritize their selection for MS/MS.
-
-
Data Analysis:
-
Extract ion chromatograms for the theoretical m/z values of both peptide forms.
-
Verify the precursor mass accuracy is within 5 ppm. The acetylated form should show a mass increase of +42.010 Da.[5]
-
Manually inspect the MS/MS spectra. For N-terminal acetylation, the b-ion series will show a +42.010 Da shift starting from the b₁ ion, while the y-ion series will remain unchanged compared to the non-acetylated peptide.[5]
-
Visualizations
Caption: Experimental workflow for differentiating γ-endorphin forms.
Caption: Troubleshooting logic for poor HPLC separation.
References
- 1. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. N alpha-Acetyl-gamma-endorphin is an endogenous non-opioid neuropeptide with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS analysis of acetylated peptides and crosslinked peptides [bio-protocol.org]
- 5. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation Detection of Specific Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Protein Acetylation Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Development of a PAN-specific, affinity-purified anti-acetylated lysine antibody for detection, identification, isolation, and intracellular localization of acetylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Alternative Strategy for Pan-acetyl-lysine Antibody Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides | Semantic Scholar [semanticscholar.org]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Sample Preparation for Endogenous Gamma-Endorphin Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the accurate quantification of endogenous gamma-endorphin.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation for this compound analysis.
Issue 1: Low or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Inadequate Protease Inhibition | Immediately upon collection, add a broad-spectrum protease inhibitor cocktail to the sample. Ensure the cocktail is effective against serine, cysteine, and metalloproteinases. For tissue samples, homogenization should be performed in a buffer containing protease inhibitors. |
| Adsorption to Surfaces | Use low-protein-binding microcentrifuge tubes and pipette tips. Siliconized glassware can also minimize adsorption. Adding a small amount of a carrier protein like bovine serum albumin (BSA) to the buffer can help, but be mindful of its potential interference in downstream analysis. |
| Suboptimal Extraction Method | The choice of extraction method is critical and depends on the sample matrix. For brain tissue, acid-acetone extraction is a common method. For plasma or CSF, solid-phase extraction (SPE) is often preferred. It may be necessary to test different extraction protocols to determine the most efficient one for your specific application. |
| Peptide Degradation During Storage | Samples should be processed as quickly as possible. If storage is necessary, snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[1] Aliquoting samples prior to freezing is recommended. |
| Inefficient Elution from SPE Cartridge | Optimize the elution solvent. A common issue is using a solvent that is not strong enough to displace the peptide from the sorbent. Ensure the pH of the elution buffer is appropriate to disrupt the interaction between this compound and the SPE sorbent. |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Recommended Solution |
| Inconsistent Sample Collection and Handling | Standardize the entire sample collection and processing workflow. This includes using the same type of collection tubes, consistent timing for processing steps, and uniform storage conditions. |
| Variable Protease Activity | Ensure that the protease inhibitor cocktail is added to each sample at the same concentration and at the same point in the workflow. Keep samples on ice throughout the preparation process to minimize enzymatic activity. |
| Inconsistent Extraction Efficiency | Ensure thorough mixing and consistent incubation times during the extraction process. For SPE, ensure that the columns are conditioned, loaded, washed, and eluted consistently across all samples. Automated SPE systems can improve reproducibility. |
| Pipetting Errors | Use calibrated pipettes and low-retention pipette tips. For small volumes, consider using a positive displacement pipette. |
Issue 3: Interference from Other Molecules (Matrix Effects)
| Possible Cause | Recommended Solution |
| Co-elution of Interfering Substances in LC-MS/MS | Optimize the chromatographic separation to resolve this compound from interfering matrix components. This may involve adjusting the gradient, changing the mobile phase composition, or using a different type of chromatography column. |
| Insufficient Sample Cleanup | Improve the sample cleanup process. For SPE, this could involve adding extra wash steps with different solvent compositions to remove interfering substances. For tissue extracts, a protein precipitation step prior to SPE may be beneficial. |
| Cross-reactivity in Immunoassays (ELISA/RIA) | If using an antibody-based method, ensure the antibody is highly specific for this compound and has minimal cross-reactivity with other endorphins or precursor molecules.[2] Check the manufacturer's data sheet for cross-reactivity information. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to collect blood samples for this compound measurement?
A1: For plasma samples, collect whole blood in tubes containing EDTA as an anticoagulant. It is crucial to also include a protease inhibitor cocktail in the collection tube to prevent the degradation of this compound by proteases present in the blood. Process the blood as soon as possible by centrifuging at 1000 x g for 15 minutes at 4°C to separate the plasma. The plasma should then be immediately frozen at -80°C if not used for extraction right away.
Q2: How should I store brain tissue samples for this compound analysis?
A2: Immediately after dissection, brain tissue should be snap-frozen in liquid nitrogen to halt all biological processes, including peptide degradation. Store the frozen tissue at -80°C for long-term stability. Avoid slow freezing, as this can lead to the formation of ice crystals that can damage cell structures and release proteases.
Q3: Can I perform multiple freeze-thaw cycles on my samples?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles, as this can lead to significant degradation of peptides like this compound.[1] It is best practice to aliquot samples into single-use volumes before the initial freezing.
Q4: What type of solid-phase extraction (SPE) cartridge should I use for this compound?
A4: A C18 reversed-phase SPE cartridge is a common choice for the extraction of peptides like this compound from biological fluids.[3] The hydrophobic C18 stationary phase retains the peptide, while salts and other polar impurities are washed away. The peptide is then eluted with an organic solvent like acetonitrile (B52724) or methanol (B129727).
Q5: My ELISA results show high background. What could be the cause?
A5: High background in an ELISA can be due to several factors, including insufficient washing, the concentration of the detection antibody being too high, or non-specific binding. Ensure that all washing steps are performed thoroughly and that the plate is adequately blocked. You may also need to titrate your detection antibody to find the optimal concentration.
Q6: What is the precursor molecule for this compound?
A6: this compound is derived from the precursor protein pro-opiomelanocortin (POMC). POMC is cleaved to produce beta-lipotropin, which is then further processed to yield beta-endorphin. This compound is the 1-17 amino acid sequence of beta-endorphin.[4][5][6]
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in rat brain tissue, as determined by LC-MS/MS. This data can serve as a reference for expected endogenous levels.
| Analyte | Tissue | Concentration (ng/g of wet tissue) | Method | Reference |
| This compound | Rat Brain | 2.5 ± 0.43 | LC-MS/MS | [7] |
| Alpha-Endorphin | Rat Brain | 13.8 ± 0.57 | LC-MS/MS | [7] |
Note: Recovery rates for peptide extraction can vary significantly based on the method and matrix, with reports for similar neuropeptides ranging from 60% to over 90% with optimized protocols.
Experimental Protocols
Protocol 1: Acid-Acetone Extraction of this compound from Brain Tissue
This protocol is adapted from methods described for the extraction of neuropeptides from brain tissue.
Materials:
-
Frozen brain tissue
-
Acid-acetone solution: 1 N HCl, acetone, and water in a 1:40:5 ratio
-
Protease inhibitor cocktail
-
Homogenizer
-
Refrigerated centrifuge
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Weigh the frozen brain tissue.
-
Add 10 volumes of ice-cold acid-acetone solution containing a protease inhibitor cocktail.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Incubate the homogenate at 4°C for 4 hours with gentle rocking.
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted peptides.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried peptide extract in an appropriate buffer for your downstream application (e.g., LC-MS/MS mobile phase or ELISA assay buffer).
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general guideline for SPE of peptides from plasma. Optimization may be required.
Materials:
-
Plasma sample with added protease inhibitors
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Conditioning solution: 100% Methanol
-
Equilibration solution: 0.1% Trifluoroacetic acid (TFA) in water
-
Wash solution: 0.1% TFA in 5% acetonitrile/95% water
-
Elution solution: 0.1% TFA in 60% acetonitrile/40% water
-
Low-protein-binding collection tubes
Procedure:
-
Conditioning: Pass 1 mL of 100% methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of 0.1% TFA in water through the cartridge. Do not let the cartridge run dry.
-
Loading: Load the plasma sample onto the cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove salts and other impurities.
-
Elution: Place a clean, low-protein-binding collection tube under the cartridge and elute the this compound with 1 mL of the elution solution.
-
Dry the eluted sample in a vacuum concentrator.
-
Reconstitute the sample in a suitable buffer for analysis.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Biosynthesis and signaling pathway of this compound.
References
- 1. Stability of GABA levels in CSF under various conditions of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Human plasma beta-endorphin-like peptides: a rapid, high recovery extraction technique and validation of radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. β-Endorphin - Wikipedia [en.wikipedia.org]
- 6. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 7. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Gamma-Endorphin in Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gamma-endorphin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound stability in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a 17-amino acid endogenous opioid peptide derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] Like other peptides, it is susceptible to rapid degradation by proteases present in biological samples such as plasma, serum, and cerebrospinal fluid (CSF). This enzymatic degradation can lead to inaccurate quantification and misinterpretation of experimental results, making the assessment of its stability crucial for reliable studies.
Q2: How quickly does this compound degrade in plasma?
A2: While specific data for the half-life of this compound in human plasma is limited in the readily available literature, studies on closely related peptides provide valuable insights. For instance, des-Tyr1-gamma-endorphin, a major metabolite, has a very short biphasic half-life in rat plasma, with a distribution phase of 0.7 minutes and an elimination phase of 5.5 minutes.[3] This suggests that this compound is also likely to be highly unstable in plasma without the addition of protease inhibitors. The rapid degradation of peptides in circulation is a common challenge in their therapeutic development.[4]
Q3: What are the best practices for collecting and handling blood samples for this compound analysis?
A3: Proper sample collection and handling are critical to prevent the ex vivo degradation of this compound. Here are the recommended steps:
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail.[5] Commercial tubes containing a cocktail of protease inhibitors are available and have been shown to improve the stability of peptide biomarkers.[6]
-
Immediate Processing: Process the blood samples as soon as possible after collection, ideally within one hour.[7] Keep the samples on ice throughout the process.
-
Centrifugation: Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.[5]
-
Storage: Immediately freeze the resulting plasma at -80°C if not analyzed immediately.[5][7] Avoid repeated freeze-thaw cycles.
Q4: What type of protease inhibitors should I use?
A4: A broad-spectrum protease inhibitor cocktail is recommended to inhibit the various types of proteases present in biological fluids (serine, cysteine, and metalloproteases).[8][9] While a specific cocktail optimized for this compound is not defined in the literature, commercially available cocktails have proven effective for other peptides.[10][11] It is advisable to use a cocktail that is compatible with your downstream analytical method (e.g., mass spectrometry).
Q5: How should I store CSF samples for this compound analysis?
A5: Cerebrospinal fluid (CSF) generally has lower protease activity compared to plasma. However, proper storage is still essential. For long-term stability of peptides like neuropeptides in CSF, it is recommended to freeze samples at -80°C.
Troubleshooting Guides
This section addresses specific issues you might encounter during your this compound stability experiments.
Issue 1: Low or No Recovery of this compound
Possible Causes:
-
Proteolytic Degradation: Insufficient or inappropriate protease inhibitors were used.
-
Non-Specific Binding: Peptides can adhere to the surfaces of collection tubes and labware, especially those made of glass.[12]
-
Precipitation: The peptide may have precipitated out of solution during sample processing.
-
Incomplete Extraction: The extraction method used may not be efficient for this compound.
Solutions:
-
Optimize Protease Inhibition: Ensure you are using a broad-spectrum protease inhibitor cocktail at the recommended concentration. Consider testing different commercially available cocktails.
-
Use Low-Binding Materials: Utilize polypropylene (B1209903) or other low-protein-binding tubes and pipette tips for sample collection and processing.[12]
-
Improve Solubility: Ensure the pH and solvent composition of your buffers are optimized to maintain peptide solubility.
-
Validate Extraction Method: If using a solid-phase extraction (SPE) or other purification methods, validate the recovery of a known amount of this compound standard spiked into the matrix.
Issue 2: High Variability in Replicate Measurements
Possible Causes:
-
Inconsistent Sample Handling: Variations in the time between sample collection and processing, or temperature fluctuations, can lead to variable degradation.
-
Inaccurate Pipetting: Inconsistent volumes of sample, standards, or reagents can introduce significant error.
-
Matrix Effects in Mass Spectrometry: Components of the biological matrix can interfere with the ionization of the target peptide, leading to variable signal intensity.
Solutions:
-
Standardize Protocols: Adhere strictly to a standardized operating procedure (SOP) for all sample collection and processing steps.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Optimize Sample Cleanup: Improve your sample cleanup procedure (e.g., SPE) to remove interfering matrix components. The use of an internal standard (e.g., a stable isotope-labeled version of this compound) is highly recommended to correct for matrix effects and variability in sample processing.
Experimental Protocols
Protocol: In Vitro Stability of this compound in Human Plasma
This protocol provides a general framework for assessing the stability of this compound in a biological matrix.
Materials:
-
Lyophilized synthetic this compound
-
Human plasma (from a pool of healthy donors, collected in EDTA tubes with and without a protease inhibitor cocktail)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare this compound Stock Solution: Reconstitute the lyophilized this compound in a suitable solvent (e.g., sterile water with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).
-
Spike Plasma: Spike the human plasma with the this compound stock solution to a final concentration within the linear range of your analytical method (e.g., 1 µg/mL).
-
Incubation: Aliquot the spiked plasma into multiple low-protein-binding tubes. Incubate the tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove one tube from the incubator. The 0-minute time point serves as the baseline.
-
Stop Reaction and Precipitate Proteins: Immediately stop the enzymatic degradation by adding a protein precipitation agent. A common method is to add 3 volumes of ice-cold ACN with 1% TFA to 1 volume of the plasma sample.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new tube and analyze the concentration of the remaining intact this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point. The half-life (t½) can be determined by fitting the data to a one-phase decay model.
Table 1: Hypothetical Stability of this compound in Human Plasma at 37°C
| Time (minutes) | % Remaining (without Protease Inhibitors) | % Remaining (with Protease Inhibitors) |
| 0 | 100 | 100 |
| 15 | 45 | 95 |
| 30 | 20 | 90 |
| 60 | 5 | 82 |
| 120 | <1 | 70 |
| 240 | Undetectable | 55 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Workflow for assessing the in vitro stability of this compound in plasma.
Caption: Simplified schematic of this compound biosynthesis and degradation.
References
- 1. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 3. Des-Tyr1-gamma-endorphin (DT gamma E) and des-enkephalin-gamma-endorphin (DE gamma E): plasma profile and brain uptake after systemic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. npod.org [npod.org]
- 6. headspace.iarc.who.int [headspace.iarc.who.int]
- 7. biocompare.com [biocompare.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of POMC-derived peptides in gamma-endorphin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cross-reactivity of pro-opiomelanocortin (POMC)-derived peptides in gamma-endorphin immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is pro-opiomelanocortin (POMC) and how does it relate to this compound?
A: Pro-opiomelanocortin (POMC) is a large precursor protein, or pro-hormone, that is synthesized in the pituitary gland and other tissues.[1][2] Through a series of enzymatic cleavage steps, POMC is processed into a variety of smaller, biologically active peptides, including adrenocorticotropic hormone (ACTH), alpha-melanocyte-stimulating hormone (α-MSH), beta-endorphin (B3029290), and this compound.[3][4] Because these peptides originate from the same precursor, they can share significant amino acid sequence homology, which can lead to cross-reactivity in immunoassays.
Q2: What is antibody cross-reactivity in the context of a this compound immunoassay?
A: Antibody cross-reactivity occurs when the antibody used in an immunoassay, intended to be specific for this compound, also binds to other structurally similar peptides.[5] In the case of this compound assays, this can include other POMC-derived peptides like β-endorphin, ACTH, and α-MSH. This binding of non-target molecules can lead to inaccurate measurements and overestimation of this compound concentrations in a sample.[6]
Q3: Why is cross-reactivity a significant concern with POMC-derived peptides?
A: The shared amino acid sequences among POMC-derived peptides make it challenging to develop antibodies that are exclusively specific to one peptide. For instance, this compound is identical to the first 17 amino acids of β-endorphin.[7] This high degree of similarity increases the likelihood that an antibody raised against this compound will also recognize and bind to β-endorphin and other related peptides.
Q4: How can I determine the level of cross-reactivity in my this compound assay?
A: The most reliable method is to consult the technical data sheet provided by the manufacturer of your immunoassay kit. Reputable manufacturers will provide a list of related peptides and their percentage of cross-reactivity in the assay. If this information is not available, you can perform a cross-reactivity experiment yourself. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q5: My this compound ELISA kit claims "no significant cross-reactivity." Is this sufficient?
A: While this is a positive indication of assay specificity, it is always best to obtain quantitative data.[8] The definition of "significant" can vary between manufacturers. If you are working with samples that may contain high concentrations of other POMC-derived peptides, it is crucial to know the specific cross-reactivity percentages to accurately interpret your results.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound immunoassays, with a focus on problems arising from cross-reactivity.
Problem 1: Higher-than-Expected this compound Concentrations
| Potential Cause | Recommended Solution |
| Cross-reactivity with other POMC-derived peptides | 1. Review the kit's technical data sheet for cross-reactivity information. 2. If data is unavailable, perform a cross-reactivity assessment as detailed in the "Experimental Protocols" section. 3. Consider using a more specific antibody or a different assay format, such as a sandwich ELISA if available, which generally offers higher specificity than a competitive ELISA.[5] 4. If possible, use sample purification techniques like HPLC to separate this compound from other peptides before performing the immunoassay. |
| Matrix effects from the sample | 1. Dilute your sample further and re-assay. If the measured concentration does not decrease proportionally with dilution, matrix effects may be present. 2. Use a sample diluent recommended by the assay manufacturer or one that mimics the composition of your sample matrix. |
| Improper standard curve preparation | 1. Ensure accurate pipetting and serial dilutions of the standards. 2. Prepare fresh standards for each assay. |
Problem 2: High Signal in Negative Control or Blank Wells
| Potential Cause | Recommended Solution |
| Contaminated reagents or buffers | 1. Prepare fresh buffers using high-purity water and reagents. 2. Ensure that pipette tips are clean and dedicated to specific reagents. |
| Insufficient washing | 1. Increase the number of wash steps and the soaking time for each wash.[9] 2. Ensure complete aspiration of the wash buffer after each step. |
| Non-specific binding to the plate | 1. Ensure that the blocking step was performed correctly and for the recommended duration. 2. Consider using a different blocking buffer if the issue persists. |
Quantitative Data on Cross-Reactivity
While specific quantitative cross-reactivity data for commercial this compound assays can be limited, the following table for a beta-endorphin ELISA kit illustrates how such data is typically presented. Researchers should always refer to the technical data sheet for their specific this compound assay kit.
Table 1: Example Cross-Reactivity Data for a Beta-Endorphin ELISA Kit [7]
| Peptide | Cross-Reactivity (%) |
| β-Endorphin (human) | 100 |
| β-Endorphin (equine) | 100 |
| β-Endorphin (porcine) | 100 |
| β-Lipotropin (human) | 100 |
| β-Endorphin (1-27) (human) | 92 |
| β-Endorphin (rat) | 80 |
| Ac-β-Endorphin (human) | 70 |
| Ac-β-Endorphin (1-27) (human) | 50 |
| β-Endorphin (6-31) (human) | 43 |
| β-Endorphin (camel, bovine, mouse, ovine) | 39 |
| α-Endorphin | 0 |
| Met-Enkephalin | 0 |
| Leu-Enkephalin | 0 |
| α-MSH | 0 |
| ACTH (human) | 0 |
Experimental Protocols
Protocol for Determining Antibody Cross-Reactivity in a Competitive Immunoassay
This protocol allows you to determine the percentage of cross-reactivity of your this compound antibody with other POMC-derived peptides.
Materials:
-
This compound standard
-
Potentially cross-reacting peptides (e.g., β-endorphin, ACTH, α-MSH)
-
Your this compound antibody
-
Enzyme-labeled secondary antibody (if using a standard ELISA format)
-
Microtiter plates pre-coated with a this compound antigen or a capture antibody
-
Assay buffer
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a standard curve for this compound by performing serial dilutions of the this compound standard in assay buffer.
-
For each potentially cross-reacting peptide, prepare a separate serial dilution in assay buffer.
-
-
Assay Performance:
-
Add the standards and the dilutions of the potentially cross-reacting peptides to the appropriate wells of the microtiter plate.
-
Add the this compound antibody to all wells.
-
Incubate according to your standard assay protocol.
-
Wash the plate to remove unbound antibody.
-
Add the enzyme-labeled secondary antibody (if applicable) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve for this compound (absorbance vs. concentration).
-
For each potentially cross-reacting peptide, determine the concentration that gives a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reacting peptide) x 100
-
Visualizations
POMC Processing Pathway
References
- 1. Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. bma.ch [bma.ch]
- 8. elkbiotech.com [elkbiotech.com]
- 9. biocompare.com [biocompare.com]
how to improve signal-to-noise ratio in gamma-endorphin detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in gamma-endorphin detection experiments.
Frequently Asked Questions (FAQs)
General Issues
Q1: What are the most common reasons for a poor signal-to-noise ratio (S/N) in this compound detection?
A1: The most common challenges stem from the inherent characteristics of neuropeptides like this compound and the complexity of biological samples. These include:
-
Low In Vivo Concentration: this compound is present at very low physiological concentrations (e.g., nanograms per gram of tissue), making it difficult to detect above background noise.[1][2][3]
-
Rapid Degradation: Peptides are highly susceptible to degradation by proteases present in biological samples. Immediate use of protease inhibitors and maintaining cold temperatures during sample handling are crucial.[3][4]
-
Matrix Effects: Components in complex biological matrices (e.g., salts, lipids, abundant proteins) can interfere with detection, causing signal suppression or enhancement, particularly in mass spectrometry.[1][4]
-
Non-Specific Binding: The analyte or detection antibodies can bind to unintended targets or surfaces (e.g., plate wells, filter membranes), leading to high background noise.[5][6]
-
Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or buffer compositions can significantly impact assay performance.[5]
Immunoassay (ELISA/RIA) Troubleshooting
Q2: My ELISA is showing high background noise. What can I do to reduce it?
A2: High background in an ELISA can obscure a weak signal. Here are several steps to troubleshoot this issue:
-
Optimize Blocking: Ensure you are using an effective blocking buffer. Common options include Bovine Serum Albumin (BSA) or non-fat dry milk. Sometimes, commercially optimized blocking buffers are necessary.[7]
-
Increase Wash Steps: Insufficient washing is a primary cause of high background. Increase the number and vigor of wash steps to remove unbound antibodies and other reagents.[8]
-
Check Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background. Using too high a concentration can increase non-specific binding.
-
Verify Antibody Specificity: Use a highly specific primary antibody. If the antibody shows cross-reactivity with other molecules in the matrix, the results will be unreliable.[6]
-
Prevent Reagent Contamination: Ensure all buffers and reagents are fresh and free from contamination. Bacterial or fungal contamination can lead to erroneous signals.[9]
Q3: The signal in my immunoassay is very weak or absent. How can I improve it?
A3: A weak signal suggests that the target protein is not being detected efficiently. Consider the following:
-
Check Reagent Integrity: Ensure antibodies and standards have been stored correctly and have not expired or degraded.[5][8] Repeated freeze-thaw cycles of reagents should be avoided.
-
Optimize Incubation Times and Temperatures: The binding reaction must reach equilibrium. If incubation times are too short, you won't detect the maximum specific binding. Perform a time-course experiment to determine the optimal incubation period.[5] Also, ensure all reagents are brought to room temperature before use if the protocol requires it.[8]
-
Review Sample Preparation: this compound may be degrading in your samples. Ensure protease inhibitors were added immediately after collection and that samples were consistently kept cold.[4]
-
Confirm Protocol Steps: Carefully review the entire protocol. Even small deviations, like adding reagents in the wrong order, can lead to a complete loss of signal.[6][8]
Mass Spectrometry (LC-MS/MS) Troubleshooting
Q4: What is the "matrix effect" in LC-MS/MS and how can I mitigate it?
A4: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][4] This can cause ion suppression (decreased signal) or enhancement, leading to inaccurate quantification. To mitigate this:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation protocol. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances like salts and phospholipids.[4]
-
Optimize Chromatography: Adjust the liquid chromatography (LC) gradient to better separate this compound from matrix components. Using a different column stationary phase or a smaller particle size can improve resolution.[4]
-
Use an Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[2][10][11]
Q5: My this compound peak is not showing up or is very small in my LC-MS/MS analysis. What should I check?
A5: A low or absent signal in LC-MS/MS can be due to issues in sample preparation, chromatography, or mass spectrometer settings.
-
Sample Integrity and Recovery: Ensure samples were properly handled to prevent peptide degradation (use of protease inhibitors, cold chain).[4] Verify the efficiency of your extraction protocol; peptides can be lost due to binding to plasticware, so using low-binding tubes is recommended.[11]
-
Mass Spectrometer Settings: Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature) for this compound. Develop a highly specific Multiple Reaction Monitoring (MRM) method with optimized precursor-to-product ion transitions and collision energies.[2][4]
-
LC System Contamination: A contaminated LC system can lead to ion suppression. Flush the system and ensure mobile phases are freshly prepared with high-purity, LC-MS grade solvents.[4][11]
Troubleshooting Guides
Guide 1: Low Signal-to-Noise Ratio Workflow
This diagram outlines a logical workflow for diagnosing and resolving issues related to a poor S/N ratio in this compound detection experiments.
Caption: Troubleshooting workflow for low S/N ratio.
Quantitative Data Summary
Table 1: Published LC-MS/MS Parameters for this compound Quantification in Rat Brain [2]
| Parameter | Value |
| Detection Method | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry |
| Internal Standard | [D-Ala(2)]-gamma-endorphin |
| Precursor Ion (m/z) | 929.6 |
| Product Ion (m/z) | 542.3 |
| Linearity Range | 0.1 - 200 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Endogenous Concentration | 2.5 ± 0.43 ng/g of wet tissue weight |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general method for extracting this compound from plasma samples prior to analysis by immunoassay or LC-MS/MS.
Materials:
-
Plasma sample containing protease inhibitors.
-
Buffer A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Buffer B: 60% Acetonitrile, 0.1% TFA in water.
-
C18 SPE Columns (e.g., 200 mg).
-
Centrifuge and collection tubes.
Methodology:
-
Acidify Plasma: Acidify the plasma sample by adding an equal volume of Buffer A.[12]
-
Centrifuge: Centrifuge the mixture at ~10,000 x g for 20 minutes at 4°C to pellet precipitated proteins.[4][12]
-
Condition SPE Column: Equilibrate a C18 SPE column by washing with 1 mL of Buffer B, followed by three washes with 3 mL of Buffer A.[12]
-
Load Sample: Carefully load the supernatant from step 2 onto the conditioned C18 column.
-
Wash Column: Wash the column twice with 3 mL of Buffer A to remove salts and other hydrophilic impurities. Discard the wash.[12]
-
Elute Peptides: Elute the bound peptides (including this compound) by adding Buffer B to the column. Collect the eluate.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in the appropriate assay buffer for your downstream application (e.g., ELISA buffer or initial mobile phase for LC-MS/MS).[4]
Protocol 2: Competitive ELISA for this compound
This protocol outlines the key steps for a competitive enzyme-linked immunosorbent assay.
Methodology:
-
Coating: Coat a 96-well microplate with a this compound antibody overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add standards and unknown samples to the wells, followed immediately by the addition of a fixed amount of enzyme-conjugated this compound (e.g., HRP-gamma-endorphin). Incubate for 2 hours at room temperature. During this step, the sample's endogenous this compound competes with the enzyme-conjugated version for binding to the coated antibody.
-
Washing: Repeat the wash step as in step 2 to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the amount of this compound in the sample.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol is based on a validated method for quantifying this compound in brain tissue.[2]
Methodology:
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer. Add a known amount of a stable isotope-labeled internal standard (e.g., [D-Ala(2)]-gamma-endorphin).[2] Extract the peptides using the SPE protocol described above.
-
LC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phases: Use standard mobile phases for peptide separation (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).
-
Gradient: Apply a suitable gradient to separate this compound from other components (e.g., a linear gradient from 5% to 60% B over 15 minutes).
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.[2]
-
MRM Transitions:
-
-
Data Analysis: Quantify the amount of this compound in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Visualization of Experimental Workflow
Diagram 2: General LC-MS/MS Workflow for this compound Detection
This diagram illustrates the sequential steps involved in the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of methionine enkephalin and beta-endorphin in the pituitary by liquid secondary ion mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. insights.allumiqs.com [insights.allumiqs.com]
- 12. phoenixbiotech.net [phoenixbiotech.net]
quality control measures for synthetic gamma-endorphin standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic γ-endorphin standards.
Frequently Asked Questions (FAQs)
1. What is γ-endorphin and what are its key properties?
Gamma-endorphin (γ-endorphin) is an opioid peptide containing 17 amino acids.[1] Its amino acid sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu.[2][3][4] It is structurally related to other endorphins, with its first 16 amino acids being identical to α-endorphin and the entire 17-amino acid sequence being identical to the N-terminus of β-endorphin.[1]
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu | [2][3][4] |
| Length (amino acids) | 17 | [1][2] |
| Molecular Formula | C83H131N19O27S | [2] |
| Molecular Weight | 1859.1 g/mol | [2] |
| Theoretical pI | 7 | [2] |
2. How should I properly handle and store my synthetic γ-endorphin standard?
Synthetic peptides like γ-endorphin are typically delivered in a lyophilized (powder) form and should be stored in a freezer at or below -20°C.[2] For detailed handling and storage procedures, always refer to the manufacturer's guidelines. The presence of trifluoroacetic acid (TFA) as a counterion from the purification process can affect the peptide's net weight, appearance, and solubility.[2] While residual TFA levels are generally not problematic for most in vitro assays, they should be considered in highly sensitive cellular or biochemical studies.[2]
3. What are the common methods for assessing the purity of a synthetic γ-endorphin standard?
The most common and effective method for assessing the purity of synthetic peptides is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC).[5][6] This technique separates the target peptide from impurities such as deletion sequences, truncated peptides, and byproducts from the synthesis process.[6] Purity is typically determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
4. How can I confirm the identity of my synthetic γ-endorphin standard?
A combination of techniques is typically used to unequivocally establish the identity of a synthetic peptide.[7] The most powerful combination is:
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[7]
-
Amino Acid Analysis: To confirm the amino acid composition.[7]
-
HPLC: To compare the retention time with a known reference standard.[7]
Mass spectrometry can also be used to confirm the amino acid sequence through fragmentation analysis (tandem MS or MS/MS).[7]
Troubleshooting Guide
Problem 1: Unexpected or multiple peaks in the HPLC chromatogram.
-
Possible Cause 1: Contamination or degradation of the sample.
-
Solution: Ensure proper sample handling and storage to prevent degradation. Prepare fresh solutions for analysis.
-
-
Possible Cause 2: Impurities from the synthesis process.
-
Possible Cause 3: Inappropriate HPLC method.
Problem 2: Poor peak shape (broadening or tailing) in the HPLC chromatogram.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Possible Cause 2: Suboptimal mobile phase composition.
Problem 3: The observed molecular weight in the mass spectrum does not match the expected molecular weight of γ-endorphin.
-
Possible Cause 1: Presence of counterions.
-
Solution: The presence of counterions like TFA from the purification process can affect the measured mass. Ensure the mass spectrometer is properly calibrated and account for the mass of any potential adducts.
-
-
Possible Cause 2: Modifications to the peptide.
-
Solution: The peptide may have undergone modifications such as oxidation or deamidation. Use high-resolution mass spectrometry to investigate potential modifications.
-
-
Possible Cause 3: Incorrect peptide sequence.
-
Solution: If the mass discrepancy is significant, it could indicate an error in the peptide synthesis. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm its identity.[7]
-
Experimental Protocols
1. Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of synthetic γ-endorphin. Optimization may be required based on the specific HPLC system and column used.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[9]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).[9]
-
Gradient: A shallow gradient is recommended for peptide analysis.[8] For example:
-
0-5 min: 5% B
-
5-35 min: 5-60% B
-
35-40 min: 60-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B
-
-
Flow Rate: 1 mL/min.[9]
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.[9]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
2. Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines the general steps for confirming the molecular weight of γ-endorphin using mass spectrometry.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for peptide analysis.
-
Sample Preparation: The sample can be introduced directly via infusion or from the eluent of an HPLC system. For infusion, dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µM. Note: Do not use TFA or phosphate-containing buffers with MS detection.[5]
-
Mass Spectrometer Settings:
-
Mode: Positive ion mode.
-
Scan Range: m/z 400-2000.
-
Capillary Voltage: ~3-4 kV.
-
Cone Voltage: Optimize for the specific instrument and peptide.
-
-
Data Analysis: The expected monoisotopic mass of γ-endorphin is 1858.9 Da. In the positive ion mode ESI-MS spectrum, you would expect to see multiply charged ions. For example:
-
[M+2H]2+ = (1858.9 + 2) / 2 = 930.45 m/z
-
[M+3H]3+ = (1858.9 + 3) / 3 = 620.63 m/z
-
[M+4H]4+ = (1858.9 + 4) / 4 = 465.73 m/z
-
A study on the quantification of γ-endorphin in rat brain used the following precursor-to-product ion transition for tandem mass spectrometry: m/z 929.6 -> 542.3.[10] This corresponds to the doubly charged precursor ion.
Visualizations
References
- 1. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 2. This compound peptide [novoprolabs.com]
- 3. Isolation, primary structure, and synthesis of alpha-endorphin and this compound, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, primary structure, and synthesis of α-endorphin and γ-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. polypeptide.com [polypeptide.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Gamma-Endorphin Receptor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in gamma-endorphin receptor binding assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound receptor binding assays.
Issue 1: High Non-Specific Binding
High non-specific binding can mask the specific signal, leading to inaccurate results. Ideally, non-specific binding should be less than 10-20% of the total binding. If non-specific binding exceeds 50% of the total, the data may be unreliable.[1]
| Potential Cause | Recommended Solution |
| Radioligand Issues | |
| Hydrophobic Radioligand | If possible, select a less hydrophobic radioligand. Hydrophobic ligands tend to have higher non-specific binding.[2] |
| Radioligand Concentration Too High | Use the radioligand at a concentration at or below its dissociation constant (Kd) for optimal specific binding.[3] |
| Assay Conditions | |
| Inadequate Blocking | Pre-treat filters with a blocking agent like 0.3-0.5% polyethylenimine (PEI) to reduce binding of the peptide to the filter.[4] Add a blocking protein such as 0.1% Bovine Serum Albumin (BSA) to the assay buffer to saturate non-specific sites on tubes and membranes.[4] |
| Suboptimal Buffer Composition | Optimize the ionic strength of the buffer by adjusting the salt concentration (e.g., 100-150 mM NaCl) to reduce electrostatic interactions.[4] Adjusting the pH of the buffer can also help minimize non-specific binding.[5] |
| Procedural Issues | |
| Inefficient Washing | Increase the number of washes and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. Ensure rapid filtration to minimize dissociation of the specifically bound ligand.[3] |
Issue 2: Low or No Specific Binding Signal
A weak or absent specific signal can make it impossible to determine binding parameters accurately.
| Potential Cause | Recommended Solution |
| Receptor Source and Preparation | |
| Low Receptor Density | Use a cell line or tissue known to have a high expression of the target receptor.[3] |
| Receptor Degradation | Prepare fresh membrane aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles. Always include protease inhibitors during membrane preparation.[3][4] |
| Radioligand Issues | |
| Low Radioligand Concentration | Ensure the radioligand concentration is appropriate for the receptor density. While high concentrations increase non-specific binding, a concentration that is too low may not produce a detectable signal.[3] |
| Radioligand Degradation | Use radioligands within their recommended shelf life and store them properly to prevent degradation.[3] |
| Suboptimal Assay Conditions | |
| Incubation Time Too Short | Perform a time-course experiment to determine the time required to reach binding equilibrium.[3] |
| Incorrect Incubation Temperature | The optimal temperature should be determined empirically. Room temperature is often a good starting point, but lower temperatures (4°C) can help minimize degradation during longer incubation times.[6] |
Issue 3: Poor Assay Reproducibility
Inconsistent results between experiments can be caused by a variety of factors.
| Potential Cause | Recommended Solution |
| Procedural Variability | |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent pipetting technique, especially for small volumes of radioligand and competitor compounds.[4] |
| Incomplete Mixing | Gently vortex all tubes after adding reagents to ensure a homogenous reaction mixture.[4] |
| Reagent Instability | |
| Ligand Degradation | Prepare fresh dilutions of peptide ligands for each experiment and include protease inhibitors in the assay buffer.[4] |
| Inconsistent Membrane Preparation | Standardize the membrane preparation protocol to ensure consistency in receptor concentration and quality between batches. |
Frequently Asked Questions (FAQs)
Q1: What are the different types of endorphins, and where does this compound fit in?
A1: There are three main classes of endorphins: alpha-, beta-, and gamma-endorphins.[7] this compound is a 17-amino acid opioid peptide.[8] It is identical to the first 17 amino acids of beta-endorphin.[8]
Q2: What receptors does this compound bind to?
A2: this compound and other endorphins primarily bind to μ (mu) and δ (delta) opioid receptors.[9] There is also evidence for non-opioid binding sites for gamma-type endorphins in the brain.[10]
Q3: What is a typical Kd value for this compound?
A3: In one study using [3H]beta-endorphin as the radioligand and rat brain membranes, the Kd for this compound was determined to be 58 nM.[11]
Q4: Can I use unlabeled this compound to determine non-specific binding?
A4: While you can use unlabeled this compound, it is often preferable to use a structurally different compound that binds to the same receptor to define non-specific binding. This helps to ensure that you are only displacing the specific binding of the radioligand.[1]
Q5: Does N-terminal acetylation of this compound affect its binding?
A5: Yes, N-alpha-acetyl-gamma-endorphin has been shown to be completely devoid of specific affinity for brain opiate binding sites, though it may still possess non-opioid biological activity.[12]
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Brain
-
Humanely euthanize a rat and rapidly dissect the brain on ice.
-
Homogenize the brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold Tris-HCl buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of 1-2 mg/mL, as determined by a Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.[3]
Protocol 2: Radioligand Competition Binding Assay
-
Preparation:
-
Prepare serial dilutions of the unlabeled competitor ligand (e.g., unlabeled this compound or a reference compound) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
-
Prepare the radioligand (e.g., [3H]beta-endorphin) at a concentration at or near its Kd in assay buffer.
-
Prepare a high concentration of a standard non-specific agent (e.g., 10 µM naloxone) to determine non-specific binding.[13]
-
Thaw the membrane preparation on ice.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to the assay tubes.
-
Non-Specific Binding: Add the non-specific agent, radioligand, and membrane preparation to the assay tubes.
-
Competition: Add the competitor ligand at various concentrations, radioligand, and membrane preparation to the assay tubes.
-
-
Incubation:
-
Incubate the tubes at a predetermined optimal temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI).
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a this compound competition binding assay.
Caption: Troubleshooting logic for high non-specific binding.
Caption: this compound signaling pathway via the mu-opioid receptor.
References
- 1. graphpad.com [graphpad.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 9. idosi.org [idosi.org]
- 10. Topography and characteristics of specific binding sites for non-opioid gamma-type endorphins in the rat brain as studied by autoradiography with [35S]Met-desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of the amino terminal tyrosine to the interaction of this compound with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N alpha-Acetyl-gamma-endorphin is an endogenous non-opioid neuropeptide with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antipsychotic Mechanisms: γ-Endorphin vs. Risperidone
In the landscape of antipsychotic research, the exploration of novel mechanisms beyond the classic dopamine (B1211576) D2 receptor antagonism remains a critical endeavor. This guide provides a detailed comparison of the established atypical antipsychotic, risperidone (B510), and the endogenous peptide, γ-endorphin, which has shown potential neuroleptic-like properties. We delve into their distinct mechanisms of action, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Executive Summary
Risperidone, a cornerstone of schizophrenia and bipolar disorder treatment, exerts its effects primarily through potent antagonism of dopamine D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Its well-characterized pharmacology allows for a clear, quantitative comparison of its receptor binding affinities. In contrast, γ-endorphin, a neuropeptide derived from pro-opiomelanocortin, presents a more complex and less direct mechanism of action.[3][4] While early research suggested antipsychotic potential, its effects appear to be mediated through an indirect modulation of dopaminergic systems, potentially involving opioid receptors.[5][6] This comparison highlights the evolution of antipsychotic drug development from broad-spectrum receptor antagonists to exploring the nuances of endogenous neuromodulatory systems.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the receptor binding profile of risperidone, providing a quantitative basis for its antipsychotic and side-effect profile. The dissociation constant (Ki) is inversely proportional to binding affinity; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Risperidone Ki (nM) | Reference |
| Serotonin 5-HT2A | 0.2 | [1] |
| Dopamine D2 | 3.2 | [1] |
| Alpha 1A Adrenergic | 5 | [1] |
| Dopamine D4 | 7.3 | [1] |
| Alpha 2A Adrenergic | 16 | [1] |
| Histamine (B1213489) H1 | 20 | [1] |
| Dopamine D1 | 240 | [1] |
| Serotonin 5-HT1A | 420 | [1] |
| Muscarinic M1 | >10,000 | [1] |
Mechanisms of Action and Signaling Pathways
Risperidone: A Dual Antagonist
Risperidone's primary mechanism of action is the combined antagonism of D2 and 5-HT2A receptors.[7] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] The potent 5-HT2A antagonism is a hallmark of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal symptoms (EPS) compared to older, typical antipsychotics, and may also improve negative symptoms and cognitive function.[2][8] However, at higher doses, risperidone can still induce EPS due to significant D2 receptor occupancy.[1][9] Risperidone also has high affinity for α1 and α2 adrenergic receptors and a moderate affinity for H1 histamine receptors, which can contribute to side effects like orthostatic hypotension and sedation.[1][8]
γ-Endorphin: A Neuromodulatory Peptide
The antipsychotic mechanism of γ-endorphin is less defined. It is an endogenous opioid peptide that has been observed to produce neuroleptic-like effects in animal models.[3][6] Unlike risperidone, which directly blocks dopamine receptors, γ-endorphin appears to modulate dopaminergic activity indirectly.[5] Some of its effects are sensitive to the opioid antagonist naloxone, suggesting an interaction with opioid receptors.[6] The hypothesis is that a deficiency in endogenous γ-endorphin could lead to sustained hyperdopaminergic activity, a state implicated in schizophrenia.[10] Therefore, administering γ-endorphin might help to regulate dopamine activity.[10] It has been suggested that γ-endorphin's actions may be localized to specific brain regions, such as the nucleus accumbens, and that it may interfere with dopaminergic systems through both opioid and non-opioid mechanisms.[11]
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a drug for various receptors.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., risperidone) for a specific receptor.
General Protocol:
-
Membrane Preparation: A tissue or cell line expressing the receptor of interest is homogenized and centrifuged to isolate a membrane preparation containing the receptors.[12]
-
Assay Setup: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound.[13]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.[13]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To determine the effect of a drug on the extracellular concentrations of neurotransmitters like dopamine.
General Protocol:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region (e.g., striatum or nucleus accumbens).[14][15]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[14]
-
Diffusion: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF down their concentration gradient.
-
Sample Collection: The outgoing aCSF (the dialysate), now containing a sample of the extracellular neurochemicals, is collected at regular intervals.[16]
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, the drug of interest is administered.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14]
-
Data Interpretation: Changes in neurotransmitter levels post-drug administration are compared to baseline levels to determine the drug's effect.
Clinical Implications and Future Directions
The comparison between risperidone and γ-endorphin highlights two distinct approaches to antipsychotic therapy. Risperidone represents a highly successful, receptor-targeted approach that has been refined to balance efficacy with side effects. Clinical studies have established a therapeutic window for D2 receptor occupancy (60-80%) to maximize antipsychotic effects while minimizing EPS.[7]
The study of γ-endorphin, while not leading to a mainstream therapeutic, underscores the potential of targeting endogenous peptide systems to achieve a more nuanced modulation of neurotransmitter systems. The concept of correcting a putative endorphin deficiency as a therapeutic strategy is compelling, though it requires more robust clinical and mechanistic validation.[10] Future research could explore the development of peptide analogues or small molecules that can mimic or enhance the function of γ-endorphin systems, potentially offering a novel class of antipsychotics with a different side-effect profile.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 3. Gamma-type endorphins: neurolepticum-like and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endorphins - Wikipedia [en.wikipedia.org]
- 5. In vivo interaction of gamma-type endorphins with dopaminergic ligands in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uniquely, gamma-endorphin induces an effect that is both opiate- and neuroleptic-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 8. Risperidone - Wikipedia [en.wikipedia.org]
- 9. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theorizing The Role of Gama Type Endorphins in Schizophrenia and Alcoholism: Promoting Genetic Testing and Attempts at Inducing “Dopamine Homeostasis” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-endorphin and Nα-acetyl-γ-endorphin interfere with distinct dopaminergic systems in the nucleus accumbens via opioid and non-opioid mechanisms [dspace.library.uu.nl]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. buczynski-gregus.com [buczynski-gregus.com]
A Comparative Guide to the In Vivo Dopamine-Regulating Effects of Gamma-Endorphin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo dopamine-regulating effects of gamma-endorphin and its derivatives against the typical antipsychotic, haloperidol (B65202). The information presented is supported by experimental data to aid in the evaluation of this compound's potential as a modulator of the dopaminergic system.
Comparative Analysis of this compound Derivatives and Haloperidol
This compound and its non-opioid fragments, particularly des-Tyr¹-γ-endorphin (DTγE) and des-enkephalin-γ-endorphin (DEγE), have demonstrated neuroleptic-like properties, suggesting an interaction with the brain's dopamine (B1211576) systems.[1][2] Unlike typical antipsychotics that directly antagonize dopamine receptors, gamma-type endorphins appear to exert a more nuanced, indirect modulatory effect.[3]
Quantitative Effects on Dopamine and Related Behaviors
The following tables summarize the comparative effects of this compound derivatives and haloperidol on dopamine release and associated behaviors.
| Parameter | This compound & Derivatives | Haloperidol | References |
| Effect on Basal Dopamine Release | Decreases dopamine and its metabolites (HVA and DOPAC) in the striatum. | Acutely increases dopamine release in the striatum (138-158% above baseline). Chronic treatment may decrease basal dopamine in the prefrontal cortex. | [1] |
| Dopamine Receptor Interaction | Indirect modulation; binding sites are distinct from dopamine receptors, though partial displacement by haloperidol is observed. | Direct antagonist of D2 dopamine receptors. | [3][4] |
| Effect on Apomorphine-Induced Behaviors | DEγE dose-dependently antagonizes apomorphine-induced hypomotility. | Blocks both hypomotility and stereotypy induced by apomorphine (B128758). | [1] |
| Induction of Catalepsy | Facilitates the extinction of pole-jumping avoidance behavior and enhances the grasping reflex, which can be considered neuroleptic-like effects. | Induces a dose-dependent cataleptic state. | [5][6] |
| Potency in Behavioral Assays | DEγE is approximately 100 times more potent than DTγE in attenuating passive avoidance behavior. | Potent inducer of catalepsy and other extrapyramidal symptoms. | [6] |
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the methodology for measuring extracellular dopamine levels in the striatum of freely moving rats.
1. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the subject (e.g., rat) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole above the target brain region (e.g., striatum).
-
Implant a guide cannula at the desired coordinates and secure it with dental cement.
-
Allow for a post-operative recovery period of 48-72 hours.
2. Microdialysis Probe Insertion and Perfusion
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for 1-2 hours to establish a baseline dopamine level.
3. Sample Collection and Analysis
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (this compound derivative or haloperidol) systemically or directly into the brain region of interest.
-
Continue collecting samples to monitor changes in dopamine levels over time.
-
Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine and its metabolites.
4. Histological Verification
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Slice and stain the brain tissue to verify the correct placement of the microdialysis probe.
Catalepsy Test (Bar Test)
This protocol is used to assess the cataleptic state induced by neuroleptic agents.
1. Animal Preparation
-
Administer the test compound (e.g., haloperidol or this compound derivative) to the subject (e.g., mouse or rat).
2. Testing Procedure
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the latency for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically imposed.
3. Data Analysis
-
Compare the latency to move between different treatment groups and a vehicle-treated control group. An increased latency is indicative of a cataleptic state.[5][7]
Visualizations
Proposed Signaling Pathway for this compound's Dopamine Modulation
Caption: Indirect modulation of dopamine release by this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Logical Relationship of Effects on Dopamine System
Caption: Comparison of mechanisms and outcomes.
References
- 1. Non-opiate beta-endorphin fragments and dopamine--I. The neuroleptic-like this compound fragments interfere with the behavioural effects elicited by small doses of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroleptic-like and antipsychotic effects of gamma-type endorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo interaction of gamma-type endorphins with dopaminergic ligands in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topography and characteristics of specific binding sites for non-opioid gamma-type endorphins in the rat brain as studied by autoradiography with [35S]Met-desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms for metoclopramide-mediated sensitization and haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of the Behavioral Effects of Alpha-, Beta-, and Gamma-Endorphin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of three key endogenous opioid peptides: alpha-endorphin (B1632093) (α-endorphin), beta-endorphin (B3029290) (β-endorphin), and gamma-endorphin (γ-endorphin). All three are derived from the same precursor molecule, pro-opiomelanocortin (POMC), yet exhibit distinct and sometimes opposing actions on behavior. This analysis is supported by experimental data and detailed methodologies to inform further research and drug development.
At a Glance: Comparative Behavioral Profiles
| Endorphin | Primary Behavioral Effects | Receptor Affinity | Impact on Dopamine (B1211576) System |
| α-Endorphin | Psychostimulant-like effects, delays avoidance behaviors. | Primarily µ- and δ-opioid receptors. | Decreases the content of homovanillic acid (HVA) in the striatum, suggesting reduced dopamine turnover.[1] |
| β-Endorphin | Potent analgesia, reward, and reinforcement; modulates stress and anxiety. | Highest affinity for µ-opioid receptors, also binds to δ-opioid receptors. | Increases dopamine release in the nucleus accumbens at reinforcing doses.[2] In some studies, showed no direct effect on dopamine metabolism in the whole brain.[1] |
| γ-Endorphin | Neuroleptic-like and antipsychotic effects; may have opposing effects to α-endorphin. | Primarily µ- and δ-opioid receptors. | Decreases the content of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and HVA, indicating a reduction in dopamine synthesis and metabolism.[1] |
In-Depth Behavioral Analysis
Alpha-Endorphin (α-Endorphin)
Alpha-endorphin, a 16-amino acid peptide, is often associated with effects that resemble those of psychostimulants.[3] Structurally, it is the N-terminal fragment of β-endorphin.[3] Its behavioral profile is characterized by an ability to delay the extinction of avoidance behaviors.[3]
Experimental evidence suggests that α-endorphin's behavioral effects are linked to its modulation of the dopaminergic system. Intracerebral injection of α-endorphin in mice has been shown to decrease the concentration of homovanillic acid (HVA), a major metabolite of dopamine, in the striatum.[1] This suggests a reduction in dopamine turnover, an effect that can be reversed by the opioid antagonist naloxone, indicating that it is mediated by opioid receptors.[1]
Beta-Endorphin (β-Endorphin)
As the most extensively studied of the three, β-endorphin is a 31-amino acid peptide renowned for its potent analgesic and rewarding properties.[3][4] It is considered a primary endogenous ligand for the µ-opioid receptor and has an analgesic potency estimated to be 18 to 33 times that of morphine.[5]
The behavioral effects of β-endorphin are closely tied to its influence on the mesolimbic dopamine system, a key pathway in reward and reinforcement. Intracerebroventricular (ICV) administration of β-endorphin at doses that produce locomotor stimulation and conditioned place preference has been demonstrated to increase dopamine release in the nucleus accumbens.[2] However, at higher doses, it can induce catalepsy and a loss of reinforcing effects.[2] Interestingly, one comparative study on whole brain dopamine metabolism did not find a significant effect of β-endorphin, suggesting its actions on the dopamine system may be highly localized to specific brain regions like the nucleus accumbens.[1] Beyond reward, β-endorphin also plays a crucial role in the body's response to stress and pain.[4]
This compound (γ-Endorphin)
This compound is a 17-amino acid peptide, differing from α-endorphin by only one additional leucine (B10760876) residue at the C-terminus.[3] Despite this small structural difference, its behavioral effects are markedly different and often opposite to those of α-endorphin.[6] this compound exhibits neuroleptic-like or antipsychotic properties.[7]
This neuroleptic-like profile is substantiated by its effects on the dopamine system. In contrast to α-endorphin, intracerebral injection of γ-endorphin in mice leads to a decrease in the levels of dopamine itself, as well as its metabolites DOPAC and HVA.[1] This reduction in dopamine synthesis and metabolism is consistent with the actions of some antipsychotic drugs and is also reversible with naloxone, confirming an opioid receptor-mediated mechanism.[1]
Signaling Pathways and Molecular Origins
The distinct behavioral effects of these endorphins originate from their shared precursor and their interactions with opioid receptors, which are G-protein coupled receptors (GPCRs).
From Precursor to Active Peptides
Alpha-, beta-, and gamma-endorphins are all derived from the precursor protein pro-opiomelanocortin (POMC). Through a series of enzymatic cleavages, POMC is processed into various biologically active peptides, including the endorphins.[8] Beta-lipotropin, an intermediate fragment of POMC, is the direct precursor to these three endorphins.[3]
Opioid Receptor Signaling
Upon binding to opioid receptors (primarily µ and δ), endorphins initiate an intracellular signaling cascade. This involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. The net effect is a decrease in neuronal excitability.
Experimental Protocols
Intracerebroventricular (ICV) Administration
A common method for delivering endorphins directly to the central nervous system, bypassing the blood-brain barrier.
-
Animal Model: Male Swiss-Webster mice (20-25 g).
-
Surgery: Mice are anesthetized and placed in a stereotaxic apparatus. A guide cannula is implanted into the lateral cerebral ventricle. Animals are allowed to recover for at least 5 days post-surgery.
-
Injection: Endorphins are dissolved in sterile saline. A 5 µL microsyringe is used to inject the solution through the guide cannula over a period of 1 minute. The injection needle is left in place for an additional minute to allow for diffusion.
-
Dosages:
Behavioral Assays
This assay measures spontaneous motor activity and can indicate stimulant or depressant effects of a compound.
-
Apparatus: A clear acrylic box (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes.
-
Administer the endorphin or vehicle via ICV injection.
-
Immediately place the mouse in the center of the locomotor activity chamber.
-
Record activity for a specified period (e.g., 60 minutes) in time bins (e.g., 5 minutes).
-
Analyze data for total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena.
-
This test assesses the analgesic properties of a compound by measuring the latency to a nociceptive response to a thermal stimulus.
-
Apparatus: A metal plate that can be heated to a constant temperature (e.g., 55 ± 0.5°C), enclosed by a transparent cylinder to keep the animal on the plate.
-
Procedure:
-
Establish a baseline latency for each mouse by placing it on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Administer the endorphin or vehicle via ICV injection.
-
At various time points post-injection (e.g., 15, 30, 60 minutes), place the mouse back on the hot plate and measure the response latency.
-
An increase in response latency compared to baseline indicates an analgesic effect.
-
The EPM is used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure:
-
Habituate mice to the testing room.
-
Administer the endorphin or vehicle via ICV injection.
-
After a set pre-treatment time (e.g., 15 minutes), place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using video tracking software.
-
Anxiolytic effects are indicated by a higher percentage of time spent in the open arms and a greater number of open arm entries.
-
Conclusion
Alpha-, beta-, and this compound, despite their common origin, exhibit distinct and functionally significant differences in their behavioral effects. These differences are largely attributable to their differential modulation of the central dopaminergic system. Beta-endorphin is primarily associated with potent analgesia and reward, driven by dopamine release in the nucleus accumbens. In contrast, alpha- and this compound appear to have opposing, psychostimulant-like and neuroleptic-like effects, respectively, which are reflected in their contrasting impacts on dopamine metabolism. A thorough understanding of these differences is crucial for the targeted development of novel therapeutics that can selectively modulate these endogenous opioid systems for the treatment of pain, addiction, and psychiatric disorders.
References
- 1. Differential effects of alpha-, beta- and gamma-endorphins on dopamine metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-endorphin-induced locomotor stimulation and reinforcement are associated with an increase in dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. β-Endorphin - Wikipedia [en.wikipedia.org]
- 6. Opposite interactions between alpha- and beta-endorphin fragments with dopamine mediated responses on the rat rectum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of gamma-type endorphins on alpha-MSH release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endorphins: A Representative Family of Neuropeptide Neurotransmitter [web.williams.edu]
Differentiating the Physiological Functions of Gamma-Endorphin and Enkephalins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological functions of gamma-endorphin and enkephalins, two classes of endogenous opioid peptides. By presenting key differences in their receptor interactions, signaling pathways, and pharmacokinetic profiles, this document aims to facilitate a deeper understanding of their distinct roles in nociception, behavior, and overall physiology, thereby informing future research and drug development endeavors.
Introduction
Endogenous opioid peptides are critical modulators of a wide array of physiological processes, with pain perception being the most prominent. Among these, this compound and enkephalins, while both interacting with opioid receptors, exhibit distinct functional profiles. This compound is a 17-amino acid peptide derived from proopiomelanocortin (POMC), the same precursor as β-endorphin.[1] Enkephalins, which include Met-enkephalin and Leu-enkephalin, are smaller pentapeptides derived from the precursor proenkephalin.[2] Understanding the nuances of their physiological functions is paramount for the targeted development of novel therapeutics.
Comparative Data Overview
The following tables summarize the key quantitative differences between this compound and enkephalins based on available experimental data.
Table 1: Receptor Binding Affinities
| Ligand | Receptor Subtype | Binding Affinity (Ki/Kd in nM) | Reference |
| This compound | Opioid (general) | Kd: 58 | [3] |
| Mu (μ) | Not explicitly found | ||
| Leu-Enkephalin | Delta (δ) | Ki: 1.26 | [4] |
| Mu (μ) | Ki: 1.7 | [4] | |
| Met-Enkephalin | Delta (δ) | High Affinity | [2] |
| Mu (μ) | Moderate Affinity | [2] |
Note: Kd (dissociation constant) is reported for this compound, which is a measure of binding affinity, similar to Ki (inhibition constant).
Table 2: Functional Potency (Analgesia and Second Messenger Modulation)
| Ligand | Assay | Potency (IC50 in nM) | Reference |
| This compound | Hot-Plate Test (Analgesia) | Not explicitly found | |
| Adenylyl Cyclase Inhibition | Not explicitly found | ||
| [D-Ala², Met⁵]-Enkephalinamide | Adenylyl Cyclase Inhibition | ~8000 (8 μM) caused 16-24% inhibition | [5] |
Table 3: Pharmacokinetic Properties
| Ligand | Parameter | Value | Reference |
| Des-enkephalin-gamma-endorphin (rat) | Plasma Half-life (t1/2) | 0.6 minutes (initial phase) | [3] |
| Des-enkephalin-gamma-endorphin (dog) | Plasma Half-life (t1/2) | 0.6 ± 0.1 min (α-phase), 2.4 ± 1.0 min (β-phase) | [6] |
| Enkephalins | Plasma Half-life (t1/2) | Very short (rapidly degraded) | [7] |
Note: The provided half-life for this compound is for its metabolite, des-enkephalin-gamma-endorphin. Native enkephalins are known to be rapidly degraded by peptidases.
Signaling Pathways
Both this compound and enkephalins exert their effects through G-protein coupled receptors (GPCRs), primarily the mu (μ) and delta (δ) opioid receptors. The activation of these receptors triggers a cascade of intracellular events leading to the modulation of neuronal excitability.
Mu-Opioid Receptor Signaling Pathway
The binding of an agonist, such as this compound or enkephalins, to the μ-opioid receptor initiates a conformational change, leading to the activation of an associated inhibitory G-protein (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.
References
- 1. Opioid glycopeptide analgesics derived from endogenous enkephalins and endorphins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Des-Tyr1-gamma-endorphin (DT gamma E) and des-enkephalin-gamma-endorphin (DE gamma E): plasma profile and brain uptake after systemic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 7. Degradation of enkephalins: the search for an enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparative Analysis of Gamma-Endorphin's Neuroleptic Properties
A promising but complex alternative to classical antipsychotics, gamma-endorphin and its derivatives have demonstrated neuroleptic-like effects across multiple species, from rodents to humans. This guide provides a comprehensive comparison of the experimental evidence, detailing the neuroleptic properties of this compound and its fragments, and contrasts their activity with the classical antipsychotic haloperidol (B65202).
This compound, an endogenous opioid peptide, and particularly its non-opioid fragments, des-Tyr¹-γ-endorphin (DTγE) and des-enkephalin-γ-endorphin (DEγE), have garnered significant interest for their potential antipsychotic properties.[1][2] Unlike classical neuroleptics that directly antagonize dopamine (B1211576) D2 receptors, this compound-type peptides appear to modulate dopaminergic activity through a more nuanced, indirect mechanism, primarily within the nucleus accumbens.[3][4] This guide synthesizes the available preclinical and clinical data to offer a clear comparison of their neuroleptic profiles.
Quantitative Comparison of Neuroleptic Effects
The following tables summarize the quantitative data from key preclinical and clinical studies, providing a comparative overview of the neuroleptic-like effects of this compound fragments and the typical antipsychotic, haloperidol.
Table 1: Preclinical Efficacy in Rodent Models
| Compound | Behavioral Assay | Species | Dose Range | Effect | Reference |
| DEγE | Apomorphine-induced Hypomotility | Rat | 0.01 - 1.0 µg (ICV) | Dose-dependently antagonized the reduction in locomotion and rearing. | [1] |
| DTγE | Conditioned Avoidance Response (Extinction) | Rat | 0.03 - 3.0 µg (SC) | Facilitated extinction of pole-jumping avoidance behavior. | [5] |
| Haloperidol | Catalepsy | Rat | 0.03 - 10 mg/kg (IP) | Induced catalepsy with an ED50 of 0.12 - 0.45 mg/kg. | [1][3] |
| Haloperidol | Conditioned Avoidance Response | Rat | 0.07 - 0.15 mg/kg (IP) | Antagonized stimulant-induced increases in avoidance responding. | [6] |
Table 2: Clinical Efficacy in Schizophrenia
| Compound | Clinical Trial Design | Dosage | Primary Outcome Measure | Key Findings | Reference |
| DTγE | Open-label and Double-blind, Crossover | 1 mg/day (IM) | Reduction in psychotic symptoms (unspecified scale) | Transient to semi-permanent improvement; psychotic symptoms diminished or disappeared in some patients. | [2] |
| DTγE | Open-label | 1 - 10 mg/day | Improvement in social functioning | Two of eight patients showed marked, sustained improvement. | [7] |
| DTγE | Review of multiple trials | Various | Various rating scales | Re-analysis suggested consistent improvement of 80% or more in responders. | [8] |
| DEγE | Double-blind, Placebo and Active Controlled | 10 mg/day (IM) | Brief Psychiatric Rating Scale (BPRS), Manchester Scale (MSS) | No significant difference from placebo; significantly less effective than thioridazine. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the protocols for the key behavioral assays cited in this guide.
Apomorphine-Induced Stereotypy in Rats
This model is used to screen for dopamine antagonist properties of drugs.
-
Animals: Male Wistar rats are typically used.
-
Drug Administration: The test compound (e.g., DEγE) is administered, often intracerebroventricularly (ICV) or subcutaneously (SC), at various doses.
-
Apomorphine (B128758) Challenge: A dopamine agonist, apomorphine (typically 0.5 mg/kg, SC), is administered to induce stereotyped behaviors such as sniffing, licking, and gnawing.[10]
-
Behavioral Scoring: Stereotyped behavior is observed and scored at regular intervals using a standardized rating scale. A common scale might range from 0 (asleep or stationary) to 6 (continuous and intense gnawing).
-
Data Analysis: The ability of the test compound to reduce the apomorphine-induced stereotypy score is quantified and compared across different doses.
Catalepsy Test in Rats
This test is a classic indicator of the extrapyramidal side effects associated with dopamine D2 receptor blockade.
-
Animals: Male rats of various strains (e.g., Sprague-Dawley, Wistar) are used.
-
Drug Administration: The test compound (e.g., haloperidol) is administered intraperitoneally (IP).
-
Catalepsy Assessment: At set time points after drug administration, the rat's forepaws are placed on a horizontal bar (e.g., 9 cm high). The time the rat remains in this unnatural posture (catalepsy) is measured, with a cut-off time (e.g., 180 seconds).
-
Data Analysis: The duration of catalepsy is recorded, and dose-response curves can be generated to determine the ED50 (the dose that produces a half-maximal effect).[1][3]
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a predictive model for antipsychotic efficacy, assessing a drug's ability to interfere with a learned avoidance behavior without impairing motor function.[11][12]
-
Apparatus: A shuttle box with two compartments separated by a door or opening is used.
-
Training: A conditioned stimulus (CS), such as a light or tone, is presented for a short period, followed by an unconditioned stimulus (US), typically a mild foot shock. The rat learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Drug Administration: The test compound is administered prior to the test session.
-
Testing: The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded.
-
Data Analysis: A selective reduction in avoidance responses without an increase in escape failures is indicative of neuroleptic activity.[13]
Signaling Pathways and Experimental Workflows
The neuroleptic-like effects of this compound are thought to be mediated by an indirect modulation of the dopamine system in the nucleus accumbens. While the precise mechanism is not fully elucidated, evidence suggests an interaction with other neurotransmitter systems, possibly GABAergic neurons, which in turn influence dopamine release.[14][15]
Below are diagrams illustrating the proposed signaling pathway and a typical experimental workflow for assessing neuroleptic properties.
References
- 1. Non-opiate beta-endorphin fragments and dopamine--I. The neuroleptic-like this compound fragments interfere with the behavioural effects elicited by small doses of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of schizophrenic patients treated with [des-Tyr1]-gamma-endorphin (DTgammaE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-opiate beta-endorphin fragments and dopamine-IV. gamma-Type endorphins may control dopaminergic systems in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine release in the nucleus accumbens of freely moving rats determined by on-line dialysis: effects of apomorphine and the neuroleptic-like peptide desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. The effects of dl-cathinone, d-amphetamine and cocaine on avoidance responding in rats and their interactions with haloperidol and methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of (Des-Tyr)-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low doses of beta-endorphin increase social contacts of rats tested in dyadic encounters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Des-Tyr1-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 12. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased Opioid Inhibition of GABA Release in Nucleus Accumbens during Morphine Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GABAergic neurons in nucleus accumbens are correlated to resilience and vulnerability to chronic stress for major depression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Animal Models for Schizophrenia: The Role of Gamma-Endorphin
For Researchers, Scientists, and Drug Development Professionals
The validation of animal models that accurately reflect the complex pathophysiology of schizophrenia is a cornerstone of preclinical research and the development of novel antipsychotic therapies. Historically, the endorphin hypothesis of schizophrenia, which posits that an imbalance in endogenous opioid peptides contributes to the disorder, led to the investigation of gamma-type endorphins as potential validators of these models. This guide provides a comprehensive comparison of gamma-endorphin-based validation with other established methods, supported by experimental data and detailed protocols.
This compound in Schizophrenia: A Contentious Validator
The rationale for using gamma-endorphins, particularly (Des-Tyr)-gamma-endorphin (DTγE) and des-enkephalin-gamma-endorphin (DEγE), to validate animal models of schizophrenia stems from early observations that these peptides exhibited neuroleptic-like properties in animal studies. The prevailing theory suggested that a deficiency in gamma-type endorphins could lead to a hyperdopaminergic state in the mesolimbic pathway, mirroring a key neurochemical theory of schizophrenia. However, the initial promise of this approach has been met with conflicting and often disappointing results in subsequent clinical trials, leading to a critical re-evaluation of the role of endorphins in the etiology of schizophrenia.
Comparative Analysis of Validation Methods
Animal models of schizophrenia are typically validated based on their ability to mimic the positive, negative, and cognitive symptoms of the disorder. The following tables compare the effects of gamma-endorphins with standard pharmacological validators in key behavioral and neurochemical paradigms.
Behavioral Outcomes in Animal Models
A common method to model the positive symptoms of schizophrenia is to induce hyperlocomotion and stereotyped behaviors through the administration of dopamine (B1211576) agonists like amphetamine or apomorphine (B128758). The efficacy of a potential antipsychotic is then measured by its ability to attenuate these behaviors.
| Validation Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| (Des-Tyr)-γ-endorphin (DTγE) | Rat | Conditioned Avoidance (Pole-Jump) | Facilitates extinction of avoidance behavior, suggesting neuroleptic-like activity. | [1] |
| Des-enkephalin-γ-endorphin (DEγE) | Rat | Conditioned Avoidance (Pole-Jump) & Passive Avoidance | Facilitates extinction of pole-jumping and attenuates passive avoidance. DEγE is ~3x more potent than DTγE in the pole-jump test and ~100x more potent in the passive avoidance test. | [1] |
| Haloperidol (B65202) (Typical Antipsychotic) | Rat | Amphetamine-Induced Hyperactivity | Dose-dependently reduces amphetamine-induced hyperlocomotion. A dose of 0.05 mg/kg can significantly reduce distance traveled. | [2] |
| Haloperidol (Typical Antipsychotic) | Rat | Apomorphine-Induced Stereotypy | Attenuates stereotyped behaviors such as gnawing, licking, and sniffing induced by apomorphine. | [3] |
| Haloperidol (Typical Antipsychotic) | Rat | Conditioned Avoidance Response | Suppresses conditioned avoidance responding, a hallmark of antipsychotic activity. | [4][5] |
Neurochemical Outcomes in Animal Models
The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic systems, particularly in the nucleus accumbens, underlies the positive symptoms of the disorder. Therefore, a key measure for a validating compound is its effect on dopamine release.
| Validation Compound | Animal Model | Neurochemical Assay | Key Findings | Reference |
| Des-enkephalin-γ-endorphin (DEγE) | Rat | In Vivo Microdialysis in Nucleus Accumbens | Did not significantly alter the basal release of dopamine or its metabolites (DOPAC and HVA). Also failed to modify the apomorphine-induced decrease in dopamine and DOPAC release. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the potential antipsychotic effect of a compound by measuring its ability to reduce locomotor hyperactivity induced by amphetamine.
Procedure:
-
Animal Acclimation: Male Sprague-Dawley rats are housed in the experimental room for at least 60 minutes before testing to acclimate.
-
Habituation: Rats are placed in open-field activity chambers (e.g., photocell cages) for a 30-minute habituation period to establish baseline locomotor activity.
-
Pre-treatment: Animals are administered the test compound (e.g., haloperidol 0.05 mg/kg, i.p.) or vehicle.
-
Amphetamine Administration: After a pre-treatment period (e.g., 30 minutes), rats are injected with d-amphetamine (e.g., 0.5 mg/kg, i.p.).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing, stereotypy counts) is recorded for a subsequent period, typically 90 minutes, in time bins (e.g., 5 or 10 minutes).
-
Analysis: The total distance traveled and other locomotor parameters are compared between the treatment and vehicle groups. A significant reduction in amphetamine-induced hyperactivity by the test compound suggests antipsychotic-like properties.[2]
Apomorphine-Induced Stereotypy in Rats
Objective: To evaluate the antipsychotic potential of a compound by its ability to antagonize stereotyped behaviors induced by the dopamine agonist apomorphine.
Procedure:
-
Animal Acclimation: Male Wistar rats are habituated to the observation cages for at least one hour prior to the experiment. The observer should be blind to the treatment groups.
-
Compound Administration: The test compound or vehicle is administered.
-
Apomorphine Injection: After a specified pre-treatment time, rats are injected with apomorphine hydrochloride (e.g., 0.5 mg/kg to 5.0 mg/kg, s.c.).
-
Behavioral Scoring: Immediately after apomorphine injection, stereotyped behaviors are observed and scored at regular intervals (e.g., every 5 or 10 minutes) for a period of 60-90 minutes. A common scoring scale is as follows:
-
0: Inactive or asleep.
-
1: Active, moving around the cage.
-
2: Predominantly active with intermittent bursts of stereotyped sniffing or rearing.
-
3: Continuous stereotyped activity, such as sniffing along a fixed path or repetitive rearing.
-
4: Stereotyped sniffing and licking of the cage walls or floor.
-
5: Intermittent gnawing or biting of the cage bars.
-
6: Intense, continuous, and compulsive gnawing of the cage bars.[6]
-
-
Analysis: The stereotypy scores are summed or averaged over the observation period and compared between groups. A significant reduction in the stereotypy score indicates potential antipsychotic efficacy.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like activity of a compound by its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Procedure:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or a tone, is presented to signal the impending unconditioned stimulus (US), the footshock.
-
Training (Acquisition): A rat is placed in the shuttle box. A trial begins with the presentation of the CS (e.g., for 10 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the rat fails to move, the US (e.g., 0.5 mA footshock) is delivered concurrently with the CS for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the US, it is recorded as an escape response. If the rat fails to move during the US, it is an escape failure. Training sessions typically consist of multiple trials with an inter-trial interval.
-
Testing: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered the test compound or vehicle.
-
Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded during a test session.
-
Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating that the effect is not due to motor impairment.[4][7]
Visualizing the Underlying Mechanisms and Workflows
To better understand the theoretical basis and practical application of these validation methods, the following diagrams illustrate the proposed signaling pathway for this compound's action and a general workflow for validating an animal model of schizophrenia.
Caption: Hypothesized this compound Signaling in Schizophrenia.
Caption: General Workflow for Validating an Animal Model of Schizophrenia.
Conclusion
The validation of animal models of schizophrenia is a multifaceted process that relies on a battery of behavioral and neurochemical tests. While gamma-endorphins were once considered a promising tool for this purpose, based on their hypothesized neuroleptic-like effects, the evidence from both preclinical and clinical studies has been inconsistent. A key finding is that des-enkephalin-gamma-endorphin does not appear to modulate dopamine release in the nucleus accumbens in a manner consistent with classic antipsychotics.
In contrast, pharmacological models using dopamine agonists like amphetamine and apomorphine, and behavioral tests such as conditioned avoidance response and prepulse inhibition, have demonstrated robust and reproducible effects with established antipsychotic drugs. These methods, therefore, remain the gold standard for the validation of animal models of schizophrenia. Future research into novel validation strategies should be benchmarked against these well-characterized paradigms to ensure predictive validity for the development of new and more effective treatments for this debilitating disorder.
References
- 1. Effect of des-Tyr1-gamma-endorphin and des-enkephalin-gamma-endorphin on active and passive avoidance behavior of rats; a dose-response relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroleptic-like activity of peptides related to [DesTyr1] this compound: structure activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. The effects of dl-cathinone, d-amphetamine and cocaine on avoidance responding in rats and their interactions with haloperidol and methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Des-Tyr-Gamma-Endorphin and Gamma-Endorphin Activity
A deep dive into the pharmacological profiles of two closely related endogenous peptides reveals significant functional divergence stemming from a single amino acid modification. This guide provides a comparative study of des-tyr-gamma-endorphin (DTγE) and gamma-endorphin (γE), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective activities, supported by experimental data and detailed methodologies.
This compound (γE), an endogenous opioid peptide, and its metabolite, des-tyr-gamma-endorphin (DTγE), which lacks the N-terminal tyrosine residue, exhibit markedly different pharmacological profiles. While γE demonstrates classic opioid activity alongside neuroleptic-like properties, DTγE is characterized by its lack of significant opioid receptor affinity and its pronounced neuroleptic-like effects. This comparison guide synthesizes available data to elucidate these differences.
Quantitative Comparison of Receptor Binding Affinity
A key differentiator between γE and DTγE lies in their affinity for opioid receptors. The N-terminal tyrosine of γE is crucial for its interaction with these receptors. Experimental data from in vitro radioreceptor assays using rat brain membranes clearly illustrates this disparity.
| Peptide | Receptor | Ligand | Kd (nM) |
| This compound (γE) | Opiate | [3H]β-endorphin | 58[1] |
| Des-Tyr-Gamma-Endorphin (DTγE) | Opiate | [3H]β-endorphin | 42,000[1] |
Table 1: Comparative binding affinities of this compound and des-tyr-gamma-endorphin for opiate receptors in rat brain membranes.
The dissociation constant (Kd) for γE is in the nanomolar range, indicating a high affinity for opiate receptors. In stark contrast, the Kd for DTγE is in the micromolar range, demonstrating a significantly diminished binding capacity, estimated to be several orders of magnitude lower than that of γE.[1] This profound difference in receptor affinity is the primary determinant of their distinct pharmacological activities.
Functional Activity: A Tale of Two Peptides
The functional consequences of this differential receptor binding are significant. This compound exhibits a dual activity profile, acting as both an opioid agonist and a substance with neuroleptic-like properties. In contrast, DTγE's activity is predominantly characterized by its neuroleptic-like effects, with negligible opioid-like actions.
Opioid Activity
This compound's affinity for opioid receptors translates into opioid-like effects. These actions are mediated through the classical opioid receptor signaling pathways.
Neuroleptic-like and Antipsychotic Activity
Both peptides have been investigated for their neuroleptic and potential antipsychotic properties. However, the mechanisms underlying these effects appear to differ.
Des-Tyr-Gamma-Endorphin (DTγE): Studies suggest that DTγE's neuroleptic-like activity may be mediated through an interaction with the dopaminergic system, although it does not appear to directly bind to dopamine (B1211576) receptors in vitro.[2] Some research indicates that DTγE might exert its effects through an active metabolite.[2] Behavioral studies in rats have shown that DTγE can facilitate the extinction of pole-jumping avoidance behavior and produce catalepsy, actions consistent with neuroleptic agents.
This compound (γE): this compound also displays neuroleptic-like properties. It is hypothesized that a deficiency in gamma-type endorphins could lead to sustained hyperdopaminergic activity, a state implicated in conditions like schizophrenia.[3]
Signaling Pathways and Experimental Workflows
To understand the divergent activities of γE and DTγE, it is crucial to visualize their proposed signaling pathways and the experimental workflows used to characterize them.
References
- 1. Contribution of the amino terminal tyrosine to the interaction of this compound with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Endorphin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Opioid and Non-Opioid Effects of Gamma-Endorphin Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the opioid versus non-opioid effects of gamma-endorphin and its primary fragments, des-tyrosine-gamma-endorphin (DTγE) and des-enkephalin-gamma-endorphin (DEγE). The information presented herein is supported by experimental data to facilitate objective assessment for research and drug development purposes.
This compound, a 17-amino acid opioid peptide, and its fragments have garnered significant interest due to their dual functionality. While this compound itself exhibits opioid activity, its fragments, particularly those lacking the N-terminal tyrosine, display neuroleptic-like properties with minimal to no opioid receptor affinity. This guide will delve into the distinct pharmacological profiles of these peptides, offering a clear comparison of their receptor interactions and functional outcomes.
Data Presentation: Quantitative Comparison of this compound and its Fragments
The following tables summarize the key quantitative data regarding the receptor binding affinities and functional effects of this compound, DTγE, and DEγE.
Table 1: Opioid Receptor Binding Affinity
| Peptide | Receptor Type | Binding Affinity (Kd) | Method | Reference |
| This compound | Opiate Receptors (rat brain membranes) | 58 nM | Radioreceptor Assay ([3H] beta-endorphin) | [1] |
| Des-Tyrosine-Gamma-Endorphin (DTγE) | Opiate Receptors (rat brain membranes) | 42 µM | Radioreceptor Assay ([3H] beta-endorphin) | [1] |
| Des-Enkephalin-Gamma-Endorphin (DEγE) | Non-opioid gamma-type endorphin binding sites | IC50 = 0.6 nM | Autoradiography ([35S]Met-DEγE) | [2] |
Table 2: Interaction with the Dopaminergic System
| Peptide | Effect on Dopamine (B1211576) System | Experimental Model | Key Findings | Reference |
| Des-Tyrosine-Gamma-Endorphin (DTγE) | Accelerates tyrosine hydroxylation | Rat striatal synaptosomes | Increased dopamine biosynthesis at 10⁻⁴ M and 10⁻⁶ M. | [3] |
| Des-Enkephalin-Gamma-Endorphin (DEγE) | Antagonizes apomorphine-induced hypomotility | Rats | Dose-dependently antagonized the reduction in locomotion induced by low doses of apomorphine (B128758). | [4] |
| Des-Enkephalin-Gamma-Endorphin (DEγE) | No direct effect on dopamine release in vitro | Rat nucleus accumbens slices | Did not affect the electrically stimulated or basal release of [3H]dopamine. | [5] |
| Des-Enkephalin-Gamma-Endorphin (DEγE) | Significantly elevated plasma [3H]apomorphine | Rats (in vivo) | Suggests an indirect interaction with dopaminergic systems. | [6] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Opioid signaling pathway of this compound.
Caption: Non-opioid signaling of this compound fragments.
Caption: Workflow for the passive avoidance test.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioreceptor Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Kd) of this compound and its fragments for opioid receptors.
Materials:
-
Receptor Source: Rat brain membrane homogenates.
-
Radioligand: [3H] beta-endorphin (B3029290).
-
Test Compounds: this compound, DTγE, DEγE at various concentrations.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For radioactivity measurement.
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In triplicate, combine the membrane suspension, a fixed concentration of [3H] beta-endorphin, and varying concentrations of the test compound (or buffer for total binding). For non-specific binding, add a high concentration of an unlabeled opioid (e.g., naloxone).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Kd using the Cheng-Prusoff equation.
Apomorphine-Induced Hypomotility Test
Objective: To assess the neuroleptic-like (dopamine antagonist) activity of this compound fragments.
Materials:
-
Animals: Male Wistar rats.
-
Test Compounds: DEγE or DTγE, dissolved in saline.
-
Inducing Agent: Apomorphine hydrochloride, dissolved in saline containing a small amount of ascorbic acid to prevent oxidation.
-
Apparatus: Open-field activity chambers equipped with automated locomotor activity monitoring systems.
Procedure:
-
Acclimation: Place rats individually in the activity chambers for a period of habituation (e.g., 60 minutes) before drug administration.
-
Administration: Administer the test compound (e.g., DEγE) or vehicle (saline) via subcutaneous or intracerebroventricular injection.
-
Apomorphine Challenge: After a predetermined time (e.g., 30 minutes), administer a low dose of apomorphine (e.g., 0.125 mg/kg, s.c.) to induce hypomotility.
-
Behavioral Assessment: Immediately after apomorphine injection, record the locomotor activity of each rat for a set duration (e.g., 60 minutes).
-
Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare the locomotor activity of the peptide-treated groups with the vehicle-treated control group to determine if the peptide antagonizes the apomorphine-induced reduction in locomotion.
Passive Avoidance Behavior Test
Objective: To evaluate the effects of this compound fragments on learning and memory, which can be indicative of neuroleptic-like activity.
Materials:
-
Animals: Male Wistar rats.
-
Test Compounds: DEγE or DTγE, dissolved in saline.
-
Apparatus: A two-compartment passive avoidance box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training (Acquisition Trial):
-
Place a rat in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the rat enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat from the apparatus and return it to its home cage.
-
-
Administration: Immediately after the training trial, administer the test compound or vehicle.
-
Retention Trial:
-
24 hours after the training trial, place the rat back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved retention of the aversive memory.
-
-
Data Analysis: Compare the step-through latencies of the peptide-treated groups with the vehicle-treated control group. A shorter latency in the peptide-treated group suggests an attenuation of passive avoidance behavior, a characteristic of some neuroleptic drugs.
References
- 1. Contribution of the amino terminal tyrosine to the interaction of this compound with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topography and characteristics of specific binding sites for non-opioid gamma-type endorphins in the rat brain as studied by autoradiography with [35S]Met-desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Des-1-tyrosine-gamma-endorphin: an assessment of its neuroleptic properties and effect on dopamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-opiate beta-endorphin fragments and dopamine--I. The neuroleptic-like this compound fragments interfere with the behavioural effects elicited by small doses of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroleptic-like peptide desenkephalin-gamma-endorphin does not antagonize the dopamine receptor agonist-induced inhibition of the release of [3H]dopamine from rat nucleus accumbens slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo interaction of gamma-type endorphins with dopaminergic ligands in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gamma-Endorphin Deficiency Hypothesis of Psychosis: A Comparative Guide
An Examination of the Evidence and Therapeutic Potential
The landscape of psychosis research, particularly in schizophrenia, is marked by several neurobiological hypotheses. Among these, the endorphin hypothesis, and specifically the proposed link between gamma-endorphin deficiency and psychosis, has been a subject of investigation for decades. This guide provides a comprehensive comparison of the evidence supporting and refuting this hypothesis, an analysis of the therapeutic trials of this compound analogs, and a comparison with alternative theories and treatments in the field.
The Endorphin Hypothesis of Schizophrenia
The endorphin hypothesis posits that an imbalance in the brain's endogenous opioid system contributes to the pathophysiology of schizophrenia. One iteration of this hypothesis suggests that a deficiency in this compound, a neuropeptide derived from pro-opiomelanocortin (POMC), leads to the development of psychotic symptoms. The proposed mechanism often involves the modulation of dopaminergic systems, a key pathway implicated in psychosis.
Comparative Analysis of this compound Levels
A central tenet of the this compound deficiency hypothesis is that individuals with psychosis should exhibit lower levels of this neuropeptide. However, studies measuring this compound in the cerebrospinal fluid (CSF) and post-mortem brain tissue of schizophrenia patients have yielded conflicting results.
| Study Type | Patient Population | Control Population | Key Findings | Citation |
| Post-Mortem Hypothalamic Tissue | Schizophrenic Patients | Non-psychiatric Controls | Significantly higher concentrations of alpha- and this compound (+72.9% and +50.5% respectively) in schizophrenic patients. No difference in the precursor, beta-endorphin (B3029290). This suggests a potential alteration in beta-endorphin metabolism rather than a simple deficiency. | [1] |
| Cerebrospinal Fluid (CSF) | Acute, Re-entry, and Chronic Schizophrenic Patients | Healthy Volunteers | Elevated levels of "Fraction I endorphin" (an opioid-receptor-active fraction) in a subset of acute and re-entry schizophrenic patients compared to healthy volunteers. Levels in chronic patients were significantly lower than in acute cases. Neuroleptic treatment was associated with a decrease in these elevated levels. | [2][3][4] |
| Cerebrospinal Fluid (CSF) | Schizophrenic Patients | Healthy Volunteers | No significant difference in CSF endorphin concentrations between chronic schizophrenic patients and normal controls in some studies. | [5] |
These findings present a complex picture that does not uniformly support a simple deficiency model. The observation of elevated endorphin levels in some patient populations, particularly in the acute phases of illness, suggests that the role of the endorphin system in psychosis may be more nuanced than a straightforward deficit.
Clinical Trials of Gamma-Type Endorphins
The therapeutic potential of gamma-endorphins has been explored through clinical trials, primarily using des-tyr-gamma-endorphin (DTγE), a fragment of this compound with purported neuroleptic-like properties.
| Study Design | Treatment Group | Comparison Group(s) | Key Findings on Psychotic Symptoms | Citation |
| Double-Blind, Crossover, Placebo-Controlled | 9 schizophrenic patients treated with 1 mg/day DTγE for 8 days. | Placebo | Statistically significant, but clinically modest and short-lived improvement in the first few days of treatment, with symptoms returning to baseline despite continued administration. | [5][6] |
| Open-Label and Double-Blind, Crossover | 14 patients with long-lasting, neuroleptic-resistant psychosis treated with 1 mg/day DTγE. | - | Transient or semi-permanent improvement with psychotic symptoms diminishing or disappearing in some patients. | [7] |
| Open-Label | 8 hospitalized schizophrenic patients treated with 1-10 mg/day DTγE for 12 days. | - | Marked improvement in 2 patients, moderate in 1, minimal in 3, and no change in 2. Improvement was more notable in social functioning than in positive psychotic symptoms. | [8] |
| Multicenter, Double-Blind | 96 schizophrenic patients treated with 10 mg/day des-enkephalin-gamma-endorphin (DEγE). | Thioridazine (B1682328) (400 mg/day) and Placebo | No significant difference between DEγE and placebo. Thioridazine was significantly more effective than both DEγE and placebo. | [9] |
The clinical trial data for gamma-type endorphins in schizophrenia are inconsistent. While early, smaller studies suggested a potential antipsychotic effect, larger and more rigorously controlled trials have failed to demonstrate a clear and sustained benefit over placebo, particularly when compared to established antipsychotic medications. A critical review of these studies highlighted methodological shortcomings and concluded that the antipsychotic efficacy of (Des-Tyr)-gamma-endorphin has not been definitively established.[10]
Comparison with Standard Antipsychotics and Alternative Hypotheses
The primary mechanism of action of conventional antipsychotics, such as haloperidol, is the blockade of dopamine (B1211576) D2 receptors. The efficacy of these agents in treating the positive symptoms of schizophrenia is well-established, though they are often associated with significant side effects.
| Treatment/Hypothesis | Proposed Mechanism of Action | Supporting Evidence | Limitations and Counterarguments |
| This compound Analogs (e.g., DTγE) | Modulation of dopaminergic systems, potentially acting as an endogenous neuroleptic. | Animal studies showing neuroleptic-like behavioral effects. Some early, small clinical trials reporting transient improvement in psychotic symptoms. | Inconsistent and often negative results in larger, placebo-controlled clinical trials. Conflicting data on endogenous this compound levels in patients. |
| Typical Antipsychotics (e.g., Haloperidol) | Blockade of dopamine D2 receptors in mesolimbic pathways. | Strong correlation between D2 receptor affinity and clinical antipsychotic potency. Decades of clinical use demonstrating efficacy for positive symptoms. | Limited efficacy for negative and cognitive symptoms. High incidence of extrapyramidal side effects and hyperprolactinemia. |
| Glutamate (B1630785) Hypothesis of Schizophrenia | Hypofunction of NMDA glutamate receptors, leading to downstream dysregulation of dopamine and GABA systems. | Psychotomimetic effects of NMDA receptor antagonists (e.g., PCP, ketamine) that mimic both positive and negative symptoms of schizophrenia. Post-mortem studies showing alterations in glutamate receptors in the brains of schizophrenic patients. | Clinical trials of glutamatergic agents have so far yielded mixed results. The relationship between glutamate dysfunction and the primary dopamine abnormalities is still being elucidated.[11][12][13][14][15] |
Experimental Protocols
Measurement of this compound in CSF/Brain Tissue
Principle of Radioimmunoassay (RIA): Radioimmunoassay is a highly sensitive in vitro technique used to measure the concentration of antigens, such as this compound. The assay is based on the principle of competitive binding, where a radiolabeled antigen (tracer) competes with an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites.
Generalized Protocol:
-
Antibody Coating: Specific anti-gamma-endorphin antibodies are immobilized on a solid phase (e.g., the walls of a microtiter plate or tubes).
-
Competitive Binding: A known amount of radiolabeled this compound (e.g., ¹²⁵I-labeled this compound) is mixed with the biological sample (containing unknown amounts of unlabeled this compound). This mixture is then added to the antibody-coated wells.
-
Incubation: The mixture is incubated to allow the labeled and unlabeled this compound to compete for binding to the antibodies.
-
Washing: Unbound antigen is removed by washing the wells.
-
Detection: The amount of radioactivity bound to the wells is measured using a gamma counter.
-
Standard Curve: A standard curve is generated using known concentrations of unlabeled this compound. The concentration of this compound in the biological sample is determined by comparing its radioactivity measurement to the standard curve.[16]
Key Considerations for this compound RIA:
-
Antibody Specificity: The antibody used must be highly specific for this compound, with minimal cross-reactivity to its precursor (beta-endorphin) or other related peptides.[7][17]
-
Tracer Preparation: The radiolabeling of this compound must be done carefully to ensure high specific activity without damaging the peptide's immunoreactivity.[18]
-
Sample Preparation: CSF or brain tissue extracts may require purification steps, such as high-performance liquid chromatography (HPLC), to separate this compound from other interfering substances prior to RIA.[1]
Clinical Trial Design for Antipsychotic Efficacy
Generalized Protocol for a Double-Blind, Placebo-Controlled Trial:
-
Patient Selection: Patients are recruited based on a confirmed diagnosis of schizophrenia or a related psychotic disorder, often using standardized diagnostic criteria (e.g., DSM-5). Patients are typically required to be in an acute phase of the illness.
-
Informed Consent: All participants provide informed consent after a thorough explanation of the study protocol, potential risks, and benefits.
-
Washout Period: A washout period may be included where patients are taken off their existing antipsychotic medication to establish a baseline level of symptoms. This is done under close medical supervision.
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., DTγE), a placebo, or an active comparator (e.g., haloperidol).
-
Blinding: Both the patients and the clinical investigators are blinded to the treatment allocation to prevent bias.
-
Treatment Period: The assigned treatment is administered for a predefined period (e.g., 4-8 weeks).
-
Efficacy Assessment: Psychotic symptoms are assessed at baseline and at regular intervals throughout the trial using standardized rating scales, such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS).
-
Safety Monitoring: Patients are monitored for adverse events throughout the study.
-
Data Analysis: Statistical analysis is performed to compare the change in symptom scores between the treatment groups.
Visualizing the Hypothesized Pathways
The Endorphin-Dopamine Interaction Hypothesis
This diagram illustrates the hypothesized mechanism by which this compound may modulate dopamine release in the mesolimbic pathway, a key brain circuit implicated in the positive symptoms of psychosis.
Caption: Hypothesized presynaptic inhibition of dopamine release by this compound.
Experimental Workflow for Validating the Hypothesis
This diagram outlines the logical workflow for research aimed at validating the link between this compound and psychosis.
References
- 1. revvity.com [revvity.com]
- 2. CSF levels of receptor-active endorphins in schizophrenic patients: correlations with symptomatology and monoamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endorphins in human cerebrospinal fluid: clinical correlations to some psychotic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid endorphins in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-lived effect of (Des-Tyr)-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haloperidol versus second-generation antipsychotics on the cognitive performance of individuals with schizophrenia and related disorders: pairwise meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of (Des-Tyr)-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inadequate treatment response to des-enkephalin-gamma-endorphin compared with thioridazine and placebo in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Des-Tyr)this compound for schizophrenia. A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate and dopamine in schizophrenia: an update for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 12. studentjournals.anu.edu.au [studentjournals.anu.edu.au]
- 13. Dopamine and glutamate in schizophrenia: biology, symptoms and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 15. Glutamate hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 16. microbenotes.com [microbenotes.com]
- 17. inis.iaea.org [inis.iaea.org]
- 18. www-pub.iaea.org [www-pub.iaea.org]
A Comparative Guide to the Efficacy of Gamma-Endorphin and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of gamma-endorphin and its key synthetic analogs. This compound, an endogenous opioid peptide, is the 17-amino acid fragment (1-17) of β-endorphin.[1] Its synthetic analogs have been developed to investigate its structure-activity relationships and to explore potential therapeutic applications, which have revealed a fascinating divergence in their pharmacological profiles, ranging from classical opioid agonism to non-opioid central nervous system activities.
Quantitative Data Summary
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor Affinity (Kd or Ki) | Comments | Reference |
| γ-Endorphin | Kd: 58 nM (Opiate Receptors) | [2] | |
| [des-Tyr¹]-γ-Endorphin | Kd: 42 µM (Opiate Receptors) | The removal of the N-terminal tyrosine residue dramatically reduces binding affinity by approximately 724-fold. | [2] |
| Nα-acetyl-γ-Endorphin | Completely devoid of specific affinity for brain opiate binding sites. | N-terminal acetylation abolishes opioid receptor binding. | [3] |
| D-Ala²-γ-Endorphin | Data not available in the searched literature. |
Table 2: In Vivo Analgesic Potency
| Compound | Assay | Animal Model | Analgesic Potency (ED50) | Comments | Reference |
| γ-Endorphin | Data not available in the searched literature. | ||||
| D-Ala²-γ-Endorphin | Data not available in the searched literature. | While D-Ala² substitution in other endorphins is known to increase analgesic potency, specific data for the this compound analog is not available. | |||
| [des-Tyr¹]-γ-Endorphin | Not applicable | Lacks analgesic activity. | Exhibits neuroleptic-like behavioral effects. | ||
| Nα-acetyl-γ-Endorphin | Not applicable | Lacks analgesic activity. | Possesses non-opioid central nervous system effects. | [3] |
Table 3: Comparative Behavioral Effects of Non-Opioid Analogs
| Compound | Behavioral Assay | Animal Model | Relative Potency | Reference |
| [des-Tyr¹]-γ-Endorphin | Extinction of pole-jumping avoidance | Rat | Less potent | [2] |
| [des-enkephalin]-γ-Endorphin | Extinction of pole-jumping avoidance | Rat | ~3 times more potent than [des-Tyr¹]-γ-endorphin | [2] |
| [des-Tyr¹]-γ-Endorphin | Attenuation of passive avoidance | Rat | Less potent | [2] |
| [des-enkephalin]-γ-Endorphin | Attenuation of passive avoidance | Rat | ~100 times more potent than [des-Tyr¹]-γ-endorphin | [2] |
Signaling Pathways
Endorphins, including this compound, primarily exert their opioid effects through G-protein coupled receptors (GPCRs), predominantly the mu- and delta-opioid receptors. The binding of an agonist to these receptors initiates a cascade of intracellular events.
Classical G-Protein Signaling Pathway
Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. This includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[4]
Opioid Receptor G-Protein Signaling Pathway
β-Arrestin Recruitment Pathway
In addition to G-protein signaling, agonist binding can also lead to the phosphorylation of the GPCR by G-protein coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling events that are distinct from G-protein mediated pathways. The balance between G-protein and β-arrestin signaling (biased agonism) is a key area of research in the development of safer opioid analgesics.
β-Arrestin Recruitment Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for a specific receptor.
-
Membrane Preparation: Rat brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes containing the opioid receptors. The membrane pellet is washed and resuspended in the assay buffer.
-
Assay Procedure: A constant concentration of a radiolabeled ligand (e.g., [³H]-naloxone or a specific peptide) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (this compound or its analogs).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor of interest are prepared.
-
Assay Buffer: The assay buffer typically contains GDP to ensure that the G-proteins are in their inactive state at the beginning of the experiment.
-
Assay Procedure: Membranes are incubated with the agonist (this compound or its analogs) at various concentrations in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation and Filtration: Upon receptor activation, the Gα subunit releases GDP and binds [³⁵S]GTPγS. The reaction is incubated and then terminated by rapid filtration, similar to the binding assay.
-
Quantification and Analysis: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting. The data are then analyzed to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect) of the agonist.
Tail-Flick Test
This is an in vivo assay used to measure the analgesic properties of a compound.
-
Animal Handling and Acclimation: Rodents (rats or mice) are gently handled and acclimated to the testing apparatus to minimize stress-induced analgesia.
-
Drug Administration: The test compound (this compound or its analog) is administered, typically via intracerebroventricular (ICV) or intravenous (IV) injection.
-
Nociceptive Stimulus: A focused beam of radiant heat is applied to the ventral surface of the animal's tail.
-
Measurement: The latency for the animal to "flick" or withdraw its tail from the heat source is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The tail-flick latency is measured at various time points after drug administration. The data is often expressed as the percentage of maximal possible effect (%MPE) and the ED50 (dose required to produce a 50% analgesic effect) is calculated.
References
- 1. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 2. Effect of des-Tyr1-gamma-endorphin and des-enkephalin-gamma-endorphin on active and passive avoidance behavior of rats; a dose-response relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N alpha-Acetyl-gamma-endorphin is an endogenous non-opioid neuropeptide with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unraveling the Role of Gamma-Endorphin in Reward Pathways: A Comparative Analysis
For Immediate Release
A comprehensive review of existing literature clarifies the nuanced role of gamma-endorphin within the brain's reward circuitry, revealing a functional profile distinctly different from that of the well-known rewarding opioid, beta-endorphin (B3029290). This guide synthesizes experimental data to provide an objective comparison for researchers, scientists, and drug development professionals, highlighting this compound's potential as a modulator of dopaminergic systems rather than a classical reward-inducing agent.
Contrasting Molecular Interactions and Behavioral Outcomes
This compound (γ-endorphin), a 17-amino acid endogenous peptide, exhibits a significantly lower affinity for opioid receptors compared to beta-endorphin (β-endorphin). This fundamental difference in molecular interaction likely underlies their divergent effects on the brain's reward pathways. While β-endorphin is a potent activator of reward, driving robust dopamine (B1211576) release and reinforcing behaviors, γ-endorphin and its derivatives appear to exert a more complex, neuroleptic-like influence.
Comparative Data Summary
The following tables summarize the key quantitative data comparing this compound and beta-endorphin.
Table 1: Opioid Receptor Binding Affinities
| Peptide | Receptor Type | Binding Affinity (Kd in nM) |
| This compound | Opioid (general) | 58[1] |
| Beta-Endorphin | Mu (μ) | ~9[2] |
| Delta (δ) | ~22[2] | |
| Opioid (general) | 0.4[1] |
Lower Kd values indicate higher binding affinity.
Table 2: Effects on Dopamine Release in the Nucleus Accumbens
| Peptide / Derivative | Effect on Dopamine Release | Experimental Model |
| Desenkephalin-γ-endorphin | No significant change in basal or apomorphine-induced release | In vivo microdialysis in rats |
| Beta-Endorphin | Significant increase | In vivo microdialysis in rats[3] |
Table 3: Comparison in Reward-Related Behavioral Paradigms
| Peptide / Derivative | Behavioral Paradigm | Observed Effect |
| This compound | Locomotor Activity (VTA infusion) | Increased locomotor activity (naloxone-reversible)[4] |
| Des-Tyr-γ-endorphin | Substantia Nigra Self-Stimulation | Attenuation of self-stimulation |
| Beta-Endorphin | Conditioned Place Preference | Induces conditioned place preference[3] |
| Beta-Endorphin | Self-Administration | Animals will self-administer[5] |
Signaling Pathways and Experimental Workflows
The differential actions of this compound and beta-endorphin can be visualized through their impact on the mesolimbic dopamine pathway.
The following diagram illustrates a typical workflow for a conditioned place preference experiment, a key method for assessing the rewarding properties of a substance.
Detailed Experimental Protocols
In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity of a ligand (e.g., this compound, beta-endorphin) for specific opioid receptor subtypes (μ, δ, κ).
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the opioid receptor of interest in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors. The final membrane pellet is resuspended in an assay buffer.
-
Competitive Binding Assay: Incubate the membrane preparation with a known concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ receptors) and varying concentrations of the unlabeled competitor ligand (the endorphin being tested).
-
Separation: After incubation, rapidly separate the bound from the unbound radioligand by filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor ligand. Use non-linear regression to calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the extracellular levels of dopamine in a specific brain region (e.g., nucleus accumbens) of a freely moving animal in response to the administration of a test compound.
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the nucleus accumbens. Secure the cannula with dental cement and allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 μL/min).
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Drug Administration: Administer the test compound (e.g., this compound, beta-endorphin) via the desired route (e.g., intracerebroventricularly or systemically).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration dopamine levels as a percentage of the average baseline concentration for each animal.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.
Methodology:
-
Apparatus: Use a two- or three-compartment apparatus where the compartments are distinct in terms of visual and tactile cues (e.g., different wall colors and floor textures).
-
Pre-Conditioning (Baseline): On the first day, place the animal (e.g., a mouse or rat) in the apparatus with free access to all compartments for a set duration (e.g., 15 minutes). Record the time spent in each compartment to establish any initial preference.
-
Conditioning: This phase typically occurs over several days. On "drug" days, administer the test compound and confine the animal to one of the compartments for a set period (e.g., 30 minutes). On alternate "vehicle" days, administer a saline or vehicle injection and confine the animal to the other compartment. The pairing of the drug with a specific compartment should be counterbalanced across animals.
-
Post-Conditioning (Test): After the conditioning phase, place the animal back in the apparatus in a drug-free state with free access to all compartments. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment from the pre-conditioning to the post-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties. A significant decrease indicates a conditioned place aversion.
Conclusion
The available evidence strongly suggests that this compound does not act as a typical rewarding opioid in the same vein as beta-endorphin. Its low affinity for opioid receptors and lack of a robust dopamine-releasing effect in the nucleus accumbens align with behavioral studies indicating neuroleptic-like, rather than rewarding, properties. While infusion of this compound into the VTA can induce locomotor activity, this appears to be a more complex modulation of the dopamine system rather than a direct activation of reward pathways. In contrast, beta-endorphin consistently demonstrates high affinity for opioid receptors, stimulates dopamine release, and produces clear rewarding effects in established behavioral models. This comparative guide underscores the importance of differentiating the functions of endogenous opioids and points to this compound as a potential area of interest for the development of neuromodulatory therapeutics rather than analgesics or drugs with abuse potential.
References
- 1. Contribution of the amino terminal tyrosine to the interaction of this compound with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-endorphin-induced locomotor stimulation and reinforcement are associated with an increase in dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Gamma-Endorphin Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to evaluate the specificity of compounds that antagonize the effects of gamma-endorphin. Given the dual nature of this compound, exhibiting both opioid and purported non-opioid activities, and the current lack of well-defined selective antagonists for its non-opioid functions, this guide focuses on the experimental frameworks to characterize such antagonistic effects.
Introduction to this compound and the Challenge of Antagonist Specificity
This compound (γ-endorphin) is a 17-amino acid endogenous opioid peptide derived from pro-opiomelanocortin (POMC)[1]. Like other endorphins, it can bind to opioid receptors, although with a lower affinity compared to beta-endorphin[2]. Intriguingly, research suggests that this compound and its fragments, such as des-Tyr1-gamma-endorphin (DTγE), may exert non-opioid, neuroleptic-like effects[3]. This dual functionality presents a significant challenge in the evaluation of antagonist specificity. A true antagonist's specificity can only be determined with a clear understanding of the receptor(s) through which this compound mediates its various effects. Currently, the specific receptors for the non-opioid actions of this compound have not been fully characterized.
Therefore, the evaluation of a potential "this compound antagonist" requires a multi-faceted approach to distinguish between the antagonism of its opioid versus its non-opioid effects.
Quantitative Data on this compound and Related Peptides
The following tables summarize the available quantitative data for this compound and a key related peptide, des-Tyr1-gamma-endorphin, primarily focusing on their interaction with opioid receptors. This data is crucial for designing and interpreting experiments aimed at evaluating antagonist specificity.
Table 1: Binding Affinity of this compound and Related Peptides for Opioid Receptors
| Peptide | Receptor Preparation | Radioligand | Binding Affinity (Kd) | Reference |
| This compound | Rat brain membranes | [3H] beta-endorphin | 58 nM | [2] |
| Des-Tyr1-gamma-endorphin | Rat brain membranes | [3H] beta-endorphin | 42 µM | [2] |
This table highlights the significantly lower affinity of des-Tyr1-gamma-endorphin for opioid receptors compared to this compound, supporting the hypothesis of its non-opioid mediated effects.
Experimental Protocols for Evaluating Antagonist Specificity
A thorough evaluation of a this compound antagonist's specificity necessitates a combination of in vitro and in vivo assays.
In Vitro Assays
3.1.1. Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of an antagonist for specific receptor populations.
-
Objective: To determine the binding affinity (Ki) of a putative antagonist for opioid receptors (μ, δ, κ) and potentially for a putative this compound-specific receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat brain) or cell lines expressing specific opioid receptor subtypes.
-
Competitive Binding Assay: Incubate the membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]-DAMGO for μ-opioid receptors, or a radiolabeled this compound analogue if available).
-
Incubation with Antagonist: Add increasing concentrations of the unlabeled antagonist being tested.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
3.1.2. Functional Assays: [35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by an agonist and its inhibition by an antagonist.
-
Objective: To determine the potency of an antagonist in inhibiting agonist-induced G-protein activation.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Buffer: Use a buffer containing GDP, MgCl2, and NaCl.
-
Incubation: Incubate the membranes with the antagonist at various concentrations, followed by the addition of a fixed concentration of an agonist (e.g., this compound or a selective opioid agonist) and [35S]GTPγS.
-
Termination and Filtration: Terminate the reaction by rapid filtration and wash away unbound [35S]GTPγS.
-
Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its potency (IC50 or pA2 value).
-
In Vivo Assays
In vivo behavioral assays are essential to assess the functional antagonism of this compound's effects in a whole organism.
3.2.1. Pole-Jumping Avoidance Test
This test is used to evaluate active avoidance behavior.
-
Objective: To assess the ability of an antagonist to block the effects of this compound or its fragments on the extinction of active avoidance behavior.
-
Methodology:
-
Training: Rats are trained to avoid a mild footshock by jumping onto a pole in response to a conditioned stimulus (e.g., a light or a tone).
-
Treatment: Once the avoidance response is acquired, animals are treated with the vehicle, this compound, the antagonist, or a combination of the antagonist and this compound.
-
Extinction Trials: The conditioned stimulus is presented without the footshock, and the number of trials required for the animal to cease jumping onto the pole (extinction) is measured.
-
Data Analysis: Compare the rate of extinction between the different treatment groups. An effective antagonist would reverse the effects of this compound on extinction.
-
3.2.2. Passive Avoidance Test
This test measures inhibitory avoidance learning and memory.
-
Objective: To determine if an antagonist can reverse the attenuation of passive avoidance behavior induced by this compound.
-
Methodology:
-
Training: A rodent is placed in a brightly lit compartment of a two-compartment chamber. When it enters the dark compartment, it receives a mild footshock.
-
Treatment: Immediately after training, the animal is administered the vehicle, this compound, the antagonist, or a combination.
-
Retention Test: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.
-
Data Analysis: A longer latency to enter the dark compartment indicates better memory of the aversive event. The ability of the antagonist to reverse the effects of this compound on this latency is assessed.
-
Visualizing Pathways and Workflows
This compound Opioid Signaling Pathway
Caption: General opioid signaling cascade initiated by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Logical Flow for In Vivo Behavioral Assessment
Caption: Logical flow for assessing the functional antagonism of this compound's behavioral effects.
Conclusion and Future Directions
The evaluation of this compound antagonist specificity is a complex endeavor due to the peptide's dual opioid and non-opioid activities. A rigorous assessment requires a combination of in vitro binding and functional assays to characterize interactions with known opioid receptors, alongside in vivo behavioral studies to determine the functional consequences of these interactions.
A significant gap in the field is the lack of identified specific antagonists for the purported non-opioid effects of this compound. Future research should focus on:
-
Identifying and characterizing the specific non-opioid receptors for this compound and its fragments.
-
Developing selective radioligands for these novel receptors to facilitate high-throughput screening for antagonists.
-
Utilizing the described experimental workflows to comprehensively profile the specificity and functional activity of any newly identified antagonists.
By employing a systematic and multi-pronged approach, the scientific community can move closer to understanding the full spectrum of this compound's actions and developing specific pharmacological tools to dissect its physiological and pathological roles.
References
A Comparative Analysis of Gamma-Type Endorphins in the Treatment of Schizophrenia: A Meta-Analysis of Early Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of gamma-type endorphins in the treatment of schizophrenia, based on a meta-analysis of key clinical trials conducted in the late 1970s and early 1980s. This document summarizes quantitative data, details experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to offer an objective overview for research and development professionals.
Introduction
The endorphin hypothesis of schizophrenia, which emerged in the 1970s, postulated that an imbalance in the brain's natural opioid system could contribute to the pathophysiology of the disorder. This led to a series of clinical investigations into the therapeutic potential of endogenous opioids and their fragments. Among these, gamma-type endorphins, particularly Des-Tyr-γ-endorphin (DTγE) and Des-enkephalin-γ-endorphin (DEγE), were of significant interest due to their purported neuroleptic-like properties. This guide synthesizes the findings from these pioneering, albeit often limited, clinical trials.
Data Presentation: A Comparative Summary of Clinical Trials
The following tables summarize the key quantitative and qualitative data from the most prominent clinical trials investigating gamma-type endorphins in schizophrenia. It is important to note that these early studies often had small sample sizes and varied in their design, making direct comparisons challenging.
Table 1: Summary of Clinical Trials with Des-Tyr-γ-endorphin (DTγE) in Schizophrenia
| Study | N | Patient Population | Dosage & Duration | Study Design | Key Findings | Reported Side Effects |
| Verhoeven et al. (1979)[1] | 14 | Chronic, neuroleptic-resistant schizophrenia or schizoaffective psychosis | 1 mg/day (i.m.) for 7-8 days | Open-label (n=6), Double-blind crossover (n=8) | Transient or semi-permanent improvement; reduction or disappearance of psychotic symptoms. In the crossover study, a slight but significant improvement was noted.[1] | No toxic side effects noted.[1] |
| van Praag et al. (1982)[2] | - | Schizophrenic and schizo-affective psychoses with insufficient response to neuroleptics | - | - | Some patients responded favorably.[2] | Not specified in abstract. |
| Emrich et al. (1982) | - | Mental illness, including schizophrenia | - | Clinical Trial | - | Not specified in abstract. |
| Volavka et al. (1983) | - | Schizophrenia | - | - | Results were considered equivocal in a later review. | Not specified in abstract. |
Table 2: Summary of a Clinical Trial with Des-enkephalin-γ-endorphin (DEγE) in Schizophrenia
| Study | N | Patient Population | Dosage & Duration | Study Design | Key Findings | Reported Side Effects |
| van Praag et al. (1982)[2] | - | Schizophrenic and schizo-affective psychoses with insufficient response to neuroleptics | - | - | Some patients responded favorably.[2] | Not specified in abstract. |
Experimental Protocols
The methodologies of these early trials, while pioneering, often lacked the rigorous standardization of modern clinical research. Below are the detailed protocols as described in the available literature.
Verhoeven et al. (1979): Treatment of Schizophrenic Patients with [des-Tyr1]-gamma-endorphin (DTγE)[1]
-
Study Design: The study consisted of two parts. The first was an open-label trial with six patients. The second was a double-blind, placebo-controlled crossover study with eight patients.
-
Participants: A total of 14 patients with long-lasting, relapsing schizophrenic or schizoaffective psychosis who were resistant to conventional neuroleptic treatment were included.
-
Intervention:
-
Study 1 (Open-label): Neuroleptic medication was discontinued. Patients received daily intramuscular injections of 1 mg of DTγE zinc phosphate (B84403) for approximately seven days.
-
Study 2 (Double-blind crossover): Six patients were maintained on their neuroleptic therapy, while two were drug-free. All eight patients received daily intramuscular injections of 1 mg of non-lasting DTγE in saline and a placebo solution for eight days each, with a washout period in between.
-
-
Outcome Measures: The primary outcomes were clinical observations of changes in psychotic symptoms.
van Praag et al. (1982): The treatment of schizophrenic psychoses with gamma-type endorphins[2]
-
Study Design: The publication describes testing two fragments of gamma-endorphin. The design for each is not explicitly detailed in the abstract but is referred to as a clinical trial.
-
Participants: Patients with schizophrenic and schizo-affective psychoses who had shown an insufficient response to neuroleptics.
-
Intervention: The study involved the administration of DTγE (β-LPH 62-77) and DEγE (β-LPH 66-77). Specific dosages and durations are not detailed in the abstract.
-
Outcome Measures: Clinical response and differentiation between responders and non-responders. The influence on central dopamine (B1211576) metabolism was also discussed.
Mandatory Visualization
Signaling Pathway of Gamma-Type Endorphins in Schizophrenia
The proposed mechanism of action for the antipsychotic effects of gamma-type endorphins, particularly non-opioid fragments like DTγE, involves the modulation of the mesolimbic dopamine system. It is hypothesized that these peptides act as antagonists at dopamine D2/D3 receptors in the nucleus accumbens, thereby reducing dopaminergic hyperactivity, which is a key feature of the pathophysiology of psychosis in schizophrenia.
Caption: Proposed signaling pathway of gamma-type endorphins in schizophrenia.
Experimental Workflow of a Typical Clinical Trial
The following diagram illustrates a generalized workflow for the clinical trials of gamma-type endorphins in schizophrenia, based on the descriptions from the reviewed literature.
Caption: Generalized workflow of the early clinical trials of gamma-type endorphins.
Conclusion
The early clinical trials on gamma-type endorphins for schizophrenia, while methodologically limited by modern standards, provided intriguing preliminary evidence for their potential antipsychotic effects. The hypothesis that these endogenous peptides could modulate dopaminergic hyperactivity offered a novel therapeutic avenue beyond conventional neuroleptics. However, the reported effects were often transient, and the findings were not consistently replicated, leading to a decline in research in this area.
For contemporary researchers and drug development professionals, this historical data serves as a valuable case study. It highlights the challenges of translating preclinical findings to clinical efficacy and underscores the importance of robust, well-controlled trial designs. The proposed mechanism of action, involving the modulation of the mesolimbic dopamine pathway, may still hold relevance for the development of novel therapeutic agents with a more targeted and potentially safer profile than traditional antipsychotics. Future research could revisit this class of compounds with modern pharmacological tools and clinical trial methodologies to definitively ascertain their therapeutic potential.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for gamma-Endorphin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of biologically active peptides like gamma-endorphin is a critical component of laboratory safety and operational integrity. Adherence to established protocols not only mitigates risks of exposure and environmental contamination but also upholds the rigorous standards of scientific research. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, incorporating essential safety information and operational plans to build a foundation of trust and reliability in your laboratory's chemical handling practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines. The following general precautions should always be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a standard), safety glasses or goggles, and a lab coat.
-
Designated Work Area: Confine all handling of this compound to a designated, clean, and well-ventilated area, such as a chemical fume hood, especially when dealing with lyophilized powders that can be easily aerosolized.
-
Avoid Cross-Contamination: Use sterile, dedicated equipment (e.g., spatulas, pipette tips, vials) to prevent cross-contamination with other reagents.
Waste Segregation and Collection: A Foundational Step
Proper segregation of waste streams is the cornerstone of compliant laboratory waste management. All materials that have come into contact with this compound must be treated as chemical waste and segregated from general laboratory trash.
-
Solid Waste: This category includes contaminated consumables such as pipette tips, tubes, vials, weighing papers, gloves, and any other disposable materials. These items should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: This includes any unused or expired this compound solutions, as well as contaminated buffers or solvents. Liquid waste must be collected in a separate, leak-proof, and appropriately labeled hazardous waste container. Under no circumstances should peptide solutions be poured down the sink. [1]
-
Sharps Waste: Any needles, syringes, or other contaminated sharp objects must be disposed of in a designated, puncture-resistant sharps container.
Chemical Inactivation of Liquid this compound Waste
For liquid waste containing this compound, chemical inactivation can be an effective pre-treatment step before collection for final disposal, if permitted by your institution. Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent capable of degrading peptides.
The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide waste.
| Decontamination Method | Concentration | Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 10% solution (resulting in a 0.5-1.0% final concentration of hypochlorite) | 30 - 60 minutes | A strong oxidizing agent effective for peptide degradation. May be corrosive. |
| Strong Acid (e.g., 1 M HCl) | 1 M | Minimum 30 minutes | Highly effective but necessitates a subsequent neutralization step before disposal. |
Data compiled from general laboratory peptide disposal guidelines.
This protocol provides a step-by-step method for the chemical inactivation of liquid this compound waste using a bleach solution.
Materials:
-
Liquid this compound waste
-
10% sodium hypochlorite solution (household bleach)
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Labeled hazardous waste container for liquid waste
-
pH indicator strips (if neutralization is required)
-
Neutralizing agent (e.g., sodium bisulfite, if required)
Procedure:
-
Work in a Ventilated Area: Perform all steps within a certified chemical fume hood to ensure proper ventilation.
-
Prepare the Inactivation Solution: For every 9 parts of 10% bleach solution, plan to add 1 part of liquid peptide waste. A common recommendation is a 1:10 ratio of waste to bleach solution.
-
Inactivate the Peptide Waste: Slowly and carefully add the liquid this compound waste to the bleach solution. Avoid splashing.
-
Ensure Sufficient Contact Time: Gently mix the solution and allow it to react for a minimum of 30 to 60 minutes to ensure the complete degradation of the peptide.
-
Neutralization (If Required): Check your local and institutional regulations. If neutralization is necessary, test the pH of the solution and adjust it to a neutral range (typically pH 6-8) using an appropriate neutralizing agent.
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution must be collected in a labeled hazardous waste container.
-
Final Disposal: Arrange for the collection and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal Workflow for this compound Waste
The following diagram illustrates the logical workflow for the proper disposal of this compound from initial handling to final disposal.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification.
References
Essential Safety and Logistical Information for Handling gamma-ENDORPHIN
For researchers, scientists, and drug development professionals, the safe and effective handling of gamma-EndorphIN is paramount to ensure both personal safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for handling, and a detailed disposal plan for this compound, a bioactive peptide. While specific toxicological properties of many peptides are not extensively documented, it is crucial to treat this compound as a potentially hazardous substance.
Summary of Safety and Handling Information
The following table summarizes the essential safety and logistical information for handling this compound in a laboratory setting.
| Category | Recommendation | Citation |
| Personal Protective Equipment (PPE) | ||
| Eye and Face Protection | Safety goggles with side shields should be worn to protect against splashes. A face shield is recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately after contact with the peptide. | |
| Body Protection | A standard, buttoned laboratory coat is the minimum requirement to protect clothing and skin. | |
| Respiratory Protection | A dust mask or respirator is recommended when weighing or handling the lyophilized powder to prevent inhalation. | |
| Storage and Handling | ||
| Storage Conditions | Store lyophilized this compound in a tightly sealed container in a freezer at or below -20°C, protected from light. | |
| Handling Lyophilized Powder | Allow the container to warm to room temperature before opening to prevent condensation. Weigh out the required amount quickly in a designated area, minimizing dust generation. | |
| Handling Solutions | Prepare solutions in a well-ventilated area or a fume hood. Avoid repeated freeze-thaw cycles by aliquoting solutions for single use. | |
| Disposal | ||
| Solid Waste | Collect all contaminated materials (e.g., pipette tips, gloves, vials) in a designated, clearly labeled, and leak-proof hazardous waste container. | |
| Liquid Waste | Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container for chemical waste. Do not dispose of down the drain. |
Operational Plan: Step-by-Step Guidance for Handling
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the packaging for any signs of damage.
-
Verify that the product received matches the order specifications.
-
Wear appropriate PPE (lab coat, gloves, and safety goggles) during inspection.
2. Storage of Lyophilized Powder:
-
Immediately transfer the sealed container of lyophilized this compound to a freezer set at -20°C for long-term storage.
-
Ensure the storage location is clearly labeled.
3. Preparation for Use (Reconstitution):
-
Before opening, allow the vial of lyophilized powder to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Conduct all weighing and reconstitution procedures in a designated clean area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation risk and prevent contamination.
-
Wear a dust mask or respirator when handling the powder.
-
To reconstitute, carefully add the appropriate solvent (as specified by the manufacturer or experimental protocol) to the vial. Gently swirl or vortex to dissolve the peptide. Sonication may be used if necessary, but avoid excessive heating.
4. Handling of this compound Solutions:
-
Clearly label all solutions with the peptide name, concentration, date of preparation, and solvent used.
-
For short-term storage, keep solutions refrigerated (2-8°C). For longer-term storage, aliquot the solution into single-use volumes and store in a freezer at -20°C or below to avoid repeated freeze-thaw cycles.
-
When working with solutions, always wear a lab coat, safety goggles, and chemical-resistant gloves.
Disposal Plan: Safe Management of this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
At the point of generation, segregate all waste contaminated with this compound from general laboratory waste.
2. Solid Waste Disposal:
-
Contaminated Consumables: All items that have come into direct contact with this compound, such as pipette tips, microfuge tubes, weighing paper, and gloves, must be collected in a designated hazardous waste container lined with a biohazard or chemical waste bag.
-
Empty Vials: Empty vials should be considered contaminated and disposed of in the solid hazardous waste container.
3. Liquid Waste Disposal:
-
Unused Solutions: Collect all unused or expired this compound solutions in a clearly labeled, leak-proof hazardous chemical waste container.
-
Aqueous Waste: All buffers and other aqueous solutions containing this compound from experimental procedures should be collected in the same designated liquid chemical waste container.
-
Do Not Pour Down the Drain: Under no circumstances should this compound solutions be disposed of down the sink.
4. Final Disposal:
-
All hazardous waste containers (both solid and liquid) must be sealed and stored in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, from receiving the product to the final disposal of waste, incorporating all necessary safety precautions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
